IV-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H18BrNO4 |
|---|---|
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
(5-bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H18BrNO4/c1-22-15-9-12(10-16(23-2)17(15)24-3)18(21)20-7-6-11-8-13(19)4-5-14(11)20/h4-5,8-10H,6-7H2,1-3H3 |
Clé InChI |
WQEJDTDMFXKTOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery of Interleukin-23: A Paradigm Shift in T-Cell Biology and Autoimmunity
An In-Depth Technical Guide on the Core Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery of Interleukin-23 (IL-23), a pivotal moment in immunology that reshaped the understanding of T-cell differentiation and the pathogenesis of autoimmune diseases. We delve into the historical context that set the stage for this discovery, detail the key experimental protocols that led to the identification and characterization of IL-23, and present the seminal data that defined its unique biological functions. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational science of a cytokine that has become a major therapeutic target.
Historical Context: Beyond the Th1/Th2 Dichotomy
Prior to the year 2000, the prevailing paradigm of T-helper (Th) cell differentiation centered on a binary model of Th1 and Th2 cells. This model proposed that CD4+ Th cells diverge into two main subsets: interferon-gamma (IFN-γ)-producing Th1 cells, responsible for cellular immunity against intracellular pathogens, and Interleukin-4 (IL-4)-producing Th2 cells, which orchestrate humoral immunity against extracellular parasites.[1][2][3] This Th1/Th2 hypothesis, however, did not fully explain the complexities of certain autoimmune and inflammatory responses, particularly those characterized by significant neutrophil recruitment and tissue injury.[1][3]
A key player in this paradigm was Interleukin-12 (IL-12), a heterodimeric cytokine composed of p35 and p40 subunits, which was known to be a potent inducer of Th1 differentiation and IFN-γ production. Much of the understanding of Th1-mediated autoimmunity was based on studies using mice deficient in the p40 subunit or treated with p40-neutralizing antibodies. However, inconsistencies arose when mice lacking components of the Th1-IFN-γ pathway, such as those deficient in IFN-γ, its receptor, or the IL-12p35 subunit, remained highly susceptible to autoimmune inflammation. This suggested that another factor, which utilized the p40 subunit, was at play.
The Discovery of IL-23: A Novel Heterodimeric Cytokine
In 2000, a research group led by Birgit Oppmann at the DNAX Research Institute made a landmark discovery that would fill this gap in understanding. Their work, published in Immunity, identified a novel cytokine, which they named Interleukin-23.[1][2][4]
Identification of the p19 Subunit
The discovery of IL-23 began with a computational screen of genomic databases to identify novel sequences with distant relation to the IL-12 family of cytokines. This in silico approach identified a sequence encoding a novel protein, termed p19, which showed some homology to the p35 subunit of IL-12.[1][2][4]
The p19/p40 Heterodimer: The Birth of IL-23
Initial experiments revealed that the p19 subunit alone had no biological activity. However, the researchers hypothesized that, similar to p35, p19 might associate with the p40 subunit to form a functional cytokine. This was confirmed through co-expression studies, which demonstrated that p19 and p40 associate to form a stable, biologically active heterodimer: IL-23.[1][2][4] It was found that activated dendritic cells could secrete this novel cytokine.[1][2][4]
Experimental Protocols for the Discovery and Characterization of IL-23
The following sections detail the key experimental methodologies employed in the initial discovery and characterization of IL-23.
Cloning and Expression of the p19 Subunit and IL-23 Heterodimer
-
Cloning of p19: The full-length cDNA for the human p19 subunit was cloned from a library of activated human T-cells using polymerase chain reaction (PCR) with primers designed based on the sequence identified in the computational screen.
-
Expression and Purification of Recombinant IL-23: To produce the bioactive IL-23 heterodimer, mammalian cells (such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells) were co-transfected with expression vectors encoding both the human p19 and p40 subunits.[5] The secreted heterodimeric IL-23 was then purified from the cell culture supernatant using affinity chromatography, often utilizing a tag (e.g., His-tag) incorporated into one of the subunits.[5]
Functional Assays
To assess the biological activity of the newly discovered cytokine, T-cell proliferation assays were performed.
-
Cell Isolation: Mouse memory (CD4+CD45Rblow) and naive (CD4+CD45Rbhigh) T cells were isolated from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Human peripheral blood mononuclear cells (PBMCs) were isolated by Ficoll-Hypaque density gradient centrifugation, from which CD45RO+ (memory) and CD45RA+ (naive) T cells were further purified.
-
Stimulation: Purified T-cell populations were cultured in 96-well plates and stimulated with various concentrations of recombinant human IL-23 or IL-12.
-
Proliferation Measurement: T-cell proliferation was measured by the incorporation of 3H-thymidine. After a defined incubation period, 3H-thymidine was added to the cultures. The cells were then harvested, and the amount of incorporated radioactivity was measured using a scintillation counter, expressed as counts per minute (cpm).
The ability of IL-23 to induce cytokine production was a key aspect of its initial characterization.
-
Cell Culture: Human PHA-activated T-cell blasts or purified memory T cells were cultured in the presence of IL-23 or IL-12.
-
Cytokine Measurement: After 24-48 hours of culture, the supernatants were collected, and the concentration of IFN-γ was measured by enzyme-linked immunosorbent assay (ELISA).
To elucidate the signaling pathway utilized by IL-23, STAT (Signal Transducer and Activator of Transcription) activation was examined.
-
Cell Stimulation: PHA-activated T-cell blasts were stimulated with IL-23 or IL-12 for a short period (e.g., 15-30 minutes).
-
Western Blotting: Following stimulation, whole-cell lysates were prepared and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were then transferred to a membrane and probed with antibodies specific for the phosphorylated (activated) forms of various STAT proteins (e.g., phospho-STAT4).
Quantitative Data from Seminal Experiments
The initial studies on IL-23 provided crucial quantitative data that distinguished its function from that of IL-12.
Table 1: Proliferative Response of Mouse T-Cell Subsets to IL-23 and IL-12
| Cytokine | Concentration (ng/mL) | Memory T-Cell Proliferation (cpm) | Naive T-Cell Proliferation (cpm) |
| Control | 0 | 500 | 300 |
| IL-23 | 1 | 15,000 | 400 |
| 10 | 45,000 | 500 | |
| 100 | 80,000 | 600 | |
| IL-12 | 1 | 600 | 1,000 |
| 10 | 800 | 12,000 | |
| 100 | 1,000 | 35,000 |
Data are representative values based on the findings of Oppmann et al. (2000).[1][2][4]
Table 2: IFN-γ Production by Human T-Cells in Response to IL-23 and IL-12
| Cytokine | Concentration (ng/mL) | IFN-γ Production (pg/mL) |
| Control | 0 | <50 |
| IL-23 | 10 | 2,500 |
| IL-12 | 10 | 8,000 |
Data are representative values based on the findings of Oppmann et al. (2000).[1][2][4]
Signaling Pathways and Experimental Workflows
IL-23 Signaling Pathway
IL-23 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-12 receptor β1 (IL-12Rβ1) subunit and a unique IL-23 receptor (IL-23R) subunit.[6] This binding activates the Janus kinases (JAK), specifically JAK2 and Tyrosine kinase 2 (TYK2), which in turn phosphorylate and activate STAT proteins, primarily STAT3 and to a lesser extent STAT4.[7][8][9] Activated STATs then translocate to the nucleus to regulate the transcription of target genes.
Caption: IL-23 Signaling Pathway.
Experimental Workflow for the Discovery of IL-23
The discovery of IL-23 followed a logical progression of experiments, from computational identification to functional characterization.
Caption: Experimental Workflow of IL-23 Discovery.
Conclusion and Future Directions
The discovery of Interleukin-23 fundamentally altered the landscape of immunology. It led to the identification of a new T-helper subset, Th17 cells, which are now recognized as key drivers of many autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. The distinct biological activities of IL-23, particularly its potent stimulation of memory T-cell proliferation, highlighted it as a critical cytokine in the maintenance and expansion of pathogenic T-cell populations. This foundational research paved the way for the development of highly successful therapeutic agents that specifically target the p19 subunit of IL-23, offering new hope for patients with chronic inflammatory conditions. Further research into the nuances of IL-23 biology and its role in various disease contexts continues to be a vibrant and promising area of investigation.
References
- 1. Novel p19 protein engages IL-12p40 to form a cytokine, IL-23, with biological activities similar as well as distinct from IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human IL-23 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 6. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure and Function of Interleukin-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-23 (IL-23) is a heterodimeric cytokine that plays a pivotal role in the inflammatory immune response, particularly in the expansion and maintenance of T helper 17 (Th17) cells.[1][2][3] Composed of two distinct subunits, p19 and p40, IL-23 exerts its effects through a specific cell surface receptor complex, initiating a signaling cascade that is a key target in the development of therapeutics for autoimmune diseases. This guide provides a comprehensive technical overview of the structure of IL-23 and its subunits, quantitative binding data, detailed experimental protocols for its study, and a visualization of its signaling pathway.
IL-23 Structure and Subunits
Interleukin-23 is a member of the IL-12 family of cytokines and is distinguished by its unique heterodimeric structure, which consists of the IL-23-specific p19 subunit and the p40 subunit that it shares with IL-12.[4][5][6][7] The assembly of these two subunits is crucial for the biological activity of the cytokine.
The p19 Subunit
The p19 subunit is a four-helix bundle cytokine, a structural motif characteristic of the IL-6 family.[5][7] This subunit is unique to IL-23 and is essential for its specific biological function.[7][8] The interaction of the p19 subunit with the IL-23 receptor (IL-23R) is a critical determinant of signaling specificity.[8]
The p40 Subunit
The p40 subunit, encoded by the IL12B gene, is shared with IL-12.[4][5] Structurally, the p40 subunit is composed of three fibronectin type-III (FNIII) domains and provides the binding interface for the IL-12Rβ1 receptor chain, which is a shared component of both the IL-12 and IL-23 receptor complexes.[9]
The Heterodimeric Complex
The p19 and p40 subunits are linked by a disulfide bond to form the functional IL-23 heterodimer.[1][10] The crystal structure of human IL-23 reveals an extensive interface between the two subunits.[10][11] This interaction is critical for the proper folding and secretion of the active cytokine.
The IL-23 Receptor Complex
The functional receptor for IL-23 is also a heterodimer, composed of two transmembrane proteins: IL-23R and IL-12Rβ1.[2][5][6]
-
IL-23R: This is the specific receptor component for IL-23 and binds to the p19 subunit.[8] Its extracellular region contains an N-terminal Ig-like domain and two cytokine receptor domains.[12]
-
IL-12Rβ1: This receptor chain is shared with the IL-12 receptor and interacts with the p40 subunit of IL-23.[9]
The formation of a ternary complex between IL-23, IL-23R, and IL-12Rβ1 is the initial step in signal transduction.[13]
Quantitative Data: Binding Affinities and Kinetics
The interaction between IL-23 and its receptor components has been characterized using various biophysical techniques. The following tables summarize key quantitative data.
Table 1: Equilibrium Dissociation Constants (KD) for IL-23 and its Receptor Interactions
| Interacting Molecules | Technique | KD (nM) | Reference |
| Human IL-23 and Human IL-23R (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 44 | [13] |
| Human IL-23 and Human IL-12Rβ1 (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 2000 | [13] |
| TAMRA-tagged IL-23 and NL-IL-23R (full-length, in living cells) | NanoBRET | 222.2 ± 71.1 | [14] |
| TAMRA-tagged IL-23 and NL-IL-12Rβ1 (full-length, in living cells) | NanoBRET | 30.1 ± 5.5 | [14] |
| Unlabeled IL-23 and IL-23R/IL-12Rβ1 complex (in living cells) | NanoBRET Competition Assay | 0.0272 ± 0.012 | [15] |
Table 2: Kinetic Rate Constants (ka, kd) for IL-23 Antibody Interactions
| Antibody | Target | Technique | ka (1/Ms) | kd (1/s) | KD (pM) | Reference |
| Risankizumab | Human scIL-23 | Surface Plasmon Resonance (SPR) | 1.1 x 106 | 2.3 x 10-5 | 21 | [16] |
| Guselkumab | Human scIL-23 | Surface Plasmon Resonance (SPR) | 9.7 x 105 | 3.4 x 10-5 | 35 | [16] |
| Tildrakizumab | Human scIL-23 | Surface Plasmon Resonance (SPR) | 4.9 x 105 | 6.7 x 10-5 | 136 | [16] |
| Ustekinumab | Human scIL-23 | Surface Plasmon Resonance (SPR) | 6.8 x 105 | 7.2 x 10-5 | 106 | [16] |
IL-23 Signaling Pathway
Binding of IL-23 to its receptor complex initiates an intracellular signaling cascade primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[2][17]
Upon ligand binding, the receptor chains dimerize, bringing the associated JAKs, primarily JAK2 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.[12][17] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R.[17] These phosphorylated sites serve as docking sites for STAT proteins, predominantly STAT3.[17][18] Recruited STAT3 is then phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription, including genes for pro-inflammatory cytokines like IL-17.[6][17][18]
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-23-induced interleukin-23 receptor subunit expression is mediated by the Janus kinase/signal transducer and activation of transcription pathway in human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, crystallization and preliminary X-ray diffraction studies of the glycosylated form of human interleukin-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, crystallization and preliminary X-ray diffraction studies of the glycosylated form of human interleukin-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutralization of Human Interleukin 23 by Multivalent Nanobodies Explained by the Structure of Cytokine–Nanobody Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probing the binding of interleukin-23 to individual receptor components and the IL-23 heteromeric receptor complex in living cells using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zaguan.unizar.es [zaguan.unizar.es]
- 17. Inhibition of Secretion of Interleukin (IL)-12/IL-23 Family Cytokines by 4-Trifluoromethyl-celecoxib Is Coupled to Degradation via the Endoplasmic Reticulum Stress Protein HERP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human interleukin-23 receptor antagonists derived from an albumin-binding domain scaffold inhibit IL-23-dependent ex vivo expansion of IL-17-producing T-cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IL-23 Receptor: Composition, Expression, and Signaling
This technical guide provides a comprehensive overview of the Interleukin-23 (IL-23) receptor, intended for researchers, scientists, and drug development professionals. The document details the receptor's composition, its expression on various immune cells, and the downstream signaling pathways it activates. Quantitative data are summarized in tables for comparative analysis, and detailed methodologies for key experimental procedures are provided.
IL-23 Receptor Composition
The functional receptor for the pro-inflammatory cytokine IL-23 is a heterodimeric complex belonging to the type I cytokine receptor family. It consists of two distinct subunits: Interleukin-23 Receptor (IL-23R) and Interleukin-12 Receptor Beta 1 (IL-12Rβ1).[1] The IL-12Rβ1 subunit is also a component of the receptor for IL-12, another key cytokine in the immune system. The IL-23R subunit, however, is unique to the IL-23 receptor complex and confers specificity for IL-23.[2]
The IL-23 cytokine itself is a heterodimer composed of a p19 subunit (IL-23A) and a p40 subunit (IL-12B). The p19 subunit specifically binds to the IL-23R chain, while the p40 subunit, which is shared with IL-12, interacts with the IL-12Rβ1 chain.[3] This interaction leads to the formation of a stable signaling complex.
| Subunit | Gene | Protein Characteristics | Function in Complex |
| IL-23R | IL23R | Type I transmembrane protein with an N-terminal immunoglobulin (Ig)-like domain, two cytokine receptor domains, and an intracellular domain with tyrosine phosphorylation sites.[1][4] | Confers ligand specificity for the IL-23p19 subunit.[3] |
| IL-12Rβ1 | IL12RB1 | Type I transmembrane protein, shared with the IL-12 receptor. | Binds to the common p40 subunit of IL-23 and IL-12.[3] |
Quantitative Analysis of IL-23 Receptor Binding
The affinity of IL-23 for its receptor components has been characterized using various biophysical techniques. These studies reveal a high-affinity interaction that is dependent on the formation of the heterodimeric receptor complex.
| Ligand | Receptor Component(s) | Method | Dissociation Constant (Kd) | Reference |
| IL-23 | IL-23R (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 44 nM | [5] |
| IL-23 | IL-12Rβ1 (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 2 µM | [5] |
| TAMRA-labeled IL-23 | NL-IL23R (full-length, cell-expressed) | NanoBRET | 222.2 ± 71.1 nM | [6] |
| TAMRA-labeled IL-23 | NL-IL12Rβ1 (full-length, cell-expressed) | NanoBRET | 30.1 ± 5.5 nM | [6] |
| TAMRA-labeled IL-23 | NL-IL23R + IL-12Rβ1 (heteromeric complex) | NanoBRET | 27.0 ± 3.6 pM | [6] |
| Unlabeled IL-23 | NL-IL23R + IL-12Rβ1 (heteromeric complex) | NanoBRET Competition Assay | 31.6 ± 7.7 pM | [7] |
IL-23 Receptor Expression
The expression of the IL-23 receptor is tightly regulated and is predominantly found on specific populations of immune cells, which dictates the cellular targets of IL-23 and its biological effects.
Cellular Expression Profile
The IL-23R is notably expressed on various lymphocyte populations, particularly those involved in type 17 immune responses, as well as on certain myeloid cells.
| Cell Type | Sub-population | Expression Level/Note |
| T Cells | Th17 cells | High expression; IL-23 is crucial for their maintenance and pathogenic function.[2] |
| γδ T cells | Significant IL-23R expression.[2] | |
| Memory T cells | IL-23R mRNA expression is 2.6-fold higher in memory T cells compared to naive T cells.[8] | |
| Naive T cells | Low to negligible expression.[8] | |
| CD8+ T cells (Tc17) | IL-23R can be induced and plays a role in their survival and cytokine production.[9] | |
| Innate Lymphoid Cells (ILCs) | ILC3 | Express RORγt and IL-23R, responding to IL-23 by producing IL-22.[9] |
| Myeloid Cells | Macrophages | IL-23R expression can be induced, and these cells respond to IL-23 with increased pro-inflammatory cytokine secretion.[9] |
| Dendritic Cells (DCs) | Low levels of IL-23R mRNA have been reported.[9] | |
| Monocytes | Low expression.[8] | |
| Natural Killer (NK) Cells | Express IL-23R.[2] | |
| NKT Cells | Express IL-23R.[2] | |
| B Cells | Expression of both receptor chains has been demonstrated in tonsillar and peripheral blood B cells.[9] |
IL-23 Signaling Pathway
Binding of IL-23 to its receptor complex initiates a downstream signaling cascade that is primarily mediated by the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.
Upon ligand binding, the IL-23R and IL-12Rβ1 subunits are brought into close proximity, leading to the activation of the associated JAKs. IL-23R is constitutively associated with JAK2, while IL-12Rβ1 is associated with Tyrosine Kinase 2 (TYK2).[2] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the IL-23R.[10] These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT proteins, primarily STAT3.[10] Recruited STAT3 is then phosphorylated by the JAKs, leading to its homodimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[2] This signaling cascade results in the expression of genes characteristic of the Th17 lineage, including IL17A, IL17F, and IL22. Furthermore, IL-23 signaling can create a positive feedback loop by upregulating the expression of its own receptor, IL23R.[11]
Caption: IL-23 signaling cascade via the JAK-STAT pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the IL-23 receptor and its signaling pathway.
Flow Cytometry for IL-23 Receptor Expression Analysis
This protocol describes the detection of IL-23R on the surface of immune cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fluorochrome-conjugated anti-human IL-23R antibody
-
Fluorochrome-conjugated isotype control antibody
-
Cell viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Peripheral Blood Mononuclear Cells (PBMCs) or other cells of interest
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting and Viability: Count the cells and assess viability using a method like Trypan Blue exclusion.
-
Fc Receptor Blocking: Resuspend up to 1 x 10^6 cells in 100 µL of FACS buffer. Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Antibody Staining: Add the fluorochrome-conjugated anti-IL-23R antibody or its corresponding isotype control at the predetermined optimal concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Viability Staining: If a fixable viability dye is not used, resuspend the cell pellet in 200-500 µL of FACS buffer containing a non-fixable viability dye just before analysis.
-
Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Exclude dead cells and doublets. Analyze the expression of IL-23R by comparing the fluorescence intensity of the anti-IL-23R stained sample to the isotype control.
Western Blot for Analysis of STAT3 Phosphorylation
This protocol outlines the detection of phosphorylated STAT3 (p-STAT3) in response to IL-23 stimulation.
Materials:
-
Cells expressing the IL-23 receptor (e.g., Th17 cells, Kit225 cell line)
-
Recombinant human IL-23
-
Cell culture medium
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Stimulation: Culture the cells to the desired density. Starve the cells of serum for a few hours if necessary to reduce basal signaling. Stimulate the cells with recombinant IL-23 at a predetermined concentration and time course (e.g., 10-100 ng/mL for 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: After stimulation, place the culture dish on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer and loading dye. Denature the samples by heating at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.
Co-Immunoprecipitation for IL-23 Receptor Complex Analysis
This protocol is for demonstrating the interaction between the IL-23R and IL-12Rβ1 subunits.
Materials:
-
Cells expressing both IL-23R and IL-12Rβ1
-
Mild Lysis Buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-IL-23R antibody for immunoprecipitation
-
Control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
Western blot reagents as described above
-
Anti-IL-12Rβ1 antibody for detection
Procedure:
-
Cell Lysis: Lyse the cells with a mild lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-IL-23R antibody or control IgG overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting as described in the previous protocol. Probe the membrane with an anti-IL-12Rβ1 antibody to detect its co-immunoprecipitation with IL-23R. An input control (a small fraction of the lysate before immunoprecipitation) should be run in parallel to confirm the presence of both proteins in the starting material.
Conclusion
The IL-23 receptor is a critical component of the immune system, playing a central role in the differentiation and function of Th17 cells and other immune cell types. Its heterodimeric composition and restricted expression profile make it a highly specific target for therapeutic intervention in a range of inflammatory and autoimmune diseases. A thorough understanding of its composition, binding kinetics, expression patterns, and signaling pathways, as detailed in this guide, is essential for the continued development of novel and effective therapies targeting the IL-23 axis. The provided experimental protocols offer a foundation for researchers to investigate the intricacies of IL-23 receptor biology.
References
- 1. Interleukin-23 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the binding of interleukin-23 to individual receptor components and the IL-23 heteromeric receptor complex in living cells using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IL-23 Receptor Regulation by Let-7f in Human CD4+ Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IL-23R and Its Genetic Variants: A Hitherto Unforeseen Bridge Between the Immune System and Cancer Development [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. IL-23-IL-17 immune axis: Discovery, Mechanistic Understanding, and Clinical Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IL-23 Signaling Pathway and its JAK-STAT Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the Interleukin-23 (IL-23) signaling pathway, with a specific focus on the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins that form its core intracellular signaling cascade. IL-23 is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease, and psoriatic arthritis.[1] A thorough understanding of this pathway is critical for the development of targeted therapeutics.
Core Components and Pathway Activation
The IL-23 signaling cascade is initiated by the binding of the heterodimeric IL-23 cytokine to its cell surface receptor complex.
-
Ligand: IL-23 is composed of two subunits: p19 (IL-23A) and p40 (IL-12B). The p40 subunit is shared with IL-12.[2]
-
Receptor Complex: The functional high-affinity IL-23 receptor is also a heterodimer, consisting of the IL-12 receptor β1 (IL-12Rβ1) subunit and the IL-23-specific IL-23R subunit.[2][3]
-
Janus Kinases (JAKs): The intracellular domains of the receptor subunits are non-covalently associated with two members of the JAK family of tyrosine kinases: Tyrosine Kinase 2 (TYK2), which associates with IL-12Rβ1, and JAK2, which associates with IL-23R.[3][4] These kinases lack intrinsic enzymatic activity until the receptor is engaged.[1]
Upon IL-23 binding, the receptor subunits are brought into close proximity, leading to a conformational change that activates the associated JAKs.[5] This triggers a cascade of trans-phosphorylation events:
-
JAK2 and TYK2 phosphorylate each other.[1]
-
The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R subunit.[1][6] These phosphorylated tyrosines serve as docking sites for downstream signaling molecules.[1]
STAT Protein Activation and Nuclear Translocation
The primary downstream effectors of the activated JAKs in this pathway are STAT proteins, particularly STAT3.
-
Recruitment and Phosphorylation: STAT3 monomers, present in the cytoplasm, are recruited to the phosphorylated IL-23R docking sites via their Src Homology 2 (SH2) domains.[1][7] Once docked, the JAKs phosphorylate a critical tyrosine residue on STAT3 (Tyr705).[7][8] While STAT3 is the predominant STAT protein activated by IL-23, phosphorylation of STAT1, STAT4, and STAT5 can also occur to a lesser extent.[1][4][9]
-
Dimerization and Translocation: Phosphorylation induces a conformational change in STAT3, causing the monomers to dissociate from the receptor and form stable homo- or heterodimers (e.g., STAT3/STAT3, STAT3/STAT4).[1][9][10] This dimerization is mediated by reciprocal SH2 domain-phosphotyrosine interactions.[7]
-
Gene Transcription: The activated STAT dimers then translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][3]
Key transcriptional targets of IL-23-activated STAT3 include genes essential for the differentiation and function of T helper 17 (Th17) cells, such as RORC (encoding the master transcription factor RORγt) and the genes for pro-inflammatory cytokines like IL17A, IL17F, and IL22.[3][11] This signaling cascade establishes a positive feedback loop, as STAT3 activation also upregulates the expression of the IL23R gene itself.[3]
References
- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Defining the functional binding sites of interleukin 12 receptor β1 and interleukin 23 receptor to Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]
- 11. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
Downstream Targets of IL-23 Signaling: A Technical Guide for Researchers
An In-depth Examination of the IL-23 Signaling Axis, Core Downstream Effectors, and Methodologies for Their Interrogation.
This technical guide provides a comprehensive overview of the downstream targets of Interleukin-23 (IL-23) signaling, tailored for researchers, scientists, and drug development professionals. IL-23 is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, inflammatory bowel disease, and psoriatic arthritis. Understanding the intricate molecular cascade it initiates is critical for the development of targeted therapeutics. This document details the core signaling pathway, key transcriptional regulators, and the ultimate effector genes and proteins, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core IL-23 Signaling Pathway
Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit, the latter of which is shared with IL-12. The biological effects of IL-23 are mediated through its interaction with a heterodimeric cell surface receptor complex consisting of the IL-12 receptor beta 1 (IL-12Rβ1) subunit and the IL-23-specific receptor (IL-23R) subunit.[1] This receptor complex is predominantly expressed on activated memory T cells, natural killer (NK) cells, and innate lymphoid cells (ILCs).[1]
Upon ligand binding, the IL-23 receptor complex undergoes a conformational change that activates associated Janus kinases (JAKs), specifically JAK2 and Tyrosine Kinase 2 (TYK2).[2] These kinases auto-phosphorylate and then phosphorylate tyrosine residues on the cytoplasmic tail of the IL-23R subunit, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
The primary downstream effector of this cascade is STAT3, which is recruited to the phosphorylated receptor, subsequently phosphorylated by JAK2 and TYK2, and then dimerizes. To a lesser extent, STAT4 can also be activated.[2] These activated STAT dimers translocate to the nucleus, where they function as transcription factors, binding to specific DNA sequences in the promoter regions of target genes to initiate their transcription.
A crucial target of STAT3 is the gene RORC, which encodes the master transcriptional regulator RORγt (RAR-related orphan receptor gamma t).[3] RORγt is essential for the differentiation and maintenance of Th17 cells, a subset of T helper cells that are the primary producers of IL-17. Furthermore, IL-23 signaling creates a positive feedback loop by upregulating the expression of its own receptor, IL23R, thereby amplifying its effects on target cells.[3]
Caption: Core IL-23 signaling cascade via the JAK/STAT pathway.
Key Downstream Transcription Factors and Target Genes
The activation of STAT3 is a central event that subsequently drives a transcriptional program defining the Th17 lineage. STAT3 directly binds to the promoter regions of numerous genes critical for Th17 differentiation and function.
Primary Transcription Factors:
-
RORγt (encoded by RORC): As the master regulator of Th17 cells, RORγt is essential for their development and the production of their signature cytokines. STAT3 directly induces the expression of RORC.[3]
-
STAT3: In a feed-forward mechanism, STAT3 can bind to its own promoter, suggesting a role in sustaining its own expression and activity.[4]
-
RORα: This nuclear receptor cooperates with RORγt to regulate a common set of Th17 genes, including IL17A and IL23R.[3]
-
BATF and IRF4: These transcription factors are also induced downstream of IL-23/STAT3 signaling and are critical for the expression of Th17-associated genes.[5]
Primary Target Genes: The ultimate outcome of IL-23 signaling is the production of a suite of pro-inflammatory cytokines that mediate its biological effects.
-
IL17A and IL17F: These are the hallmark cytokines of Th17 cells. Both RORγt and STAT3 directly bind to the promoter regions of these genes to drive their expression.[3][5][6]
-
IL22: This cytokine plays a crucial role in epithelial barrier function and tissue repair, but also contributes to inflammation in conditions like psoriasis.[3]
-
IL23R: Upregulation of the IL-23 receptor subunit by STAT3 enhances the cell's sensitivity to IL-23, creating a potent positive feedback loop that stabilizes the Th17 phenotype.[3][5]
-
CCL20: This chemokine is involved in the recruitment of other immune cells to sites of inflammation.[3]
-
CSF2 (encoding GM-CSF): Granulocyte-macrophage colony-stimulating factor is another key pro-inflammatory cytokine produced by pathogenic Th17 cells.[5]
Quantitative Data on Downstream Targets
The impact of IL-23 signaling on its downstream targets can be quantified at both the mRNA and protein levels. Below are representative data summarizing these effects.
Table 1: Representative Gene Expression Changes in Human Th17 Cells
This table summarizes RNA-sequencing data showing the regulation of key Th17-associated genes by the transcription factors RORγt and RORα, which are downstream of IL-23 signaling.
| Gene Symbol | Gene Name | Regulation by RORγt (siRNA knockdown) | Regulation by RORα (siRNA knockdown) | Function |
| IL17A | Interleukin 17A | Down-regulated | Down-regulated | Pro-inflammatory cytokine |
| IL17F | Interleukin 17F | Down-regulated | Down-regulated | Pro-inflammatory cytokine |
| IL23R | Interleukin 23 Receptor | Down-regulated | Down-regulated | Cytokine receptor, feedback loop |
| CCL20 | C-C Motif Chemokine Ligand 20 | Down-regulated | Down-regulated | Chemokine, immune cell recruitment |
| CCR6 | C-C Motif Chemokine Receptor 6 | Down-regulated | Down-regulated | Chemokine receptor for CCL20 |
| Data synthesized from studies profiling human CD4+ T cells under Th17 polarizing conditions.[3][7] |
Table 2: STAT3 and RORγt Binding at Key Gene Loci (ChIP-seq)
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) identifies the direct binding sites of transcription factors on a genome-wide scale.
| Target Gene | Transcription Factor | Binding Location | Significance |
| IL17A / IL17F | STAT3 | Promoter & Intergenic Enhancers | Direct transcriptional activation[5] |
| RORC | STAT3 | Promoter/Intronic Regions | Induction of the master regulator |
| IL23R | STAT3 | Promoter/Intronic Regions | Positive feedback amplification[5] |
| Il17a / Il17f | RORγt | Gene Loci | Direct transcriptional activation[8] |
| Il23r | RORγt | Gene Loci | Regulation of receptor expression[6] |
| This table represents a summary of findings from multiple ChIP-seq studies in human and mouse Th17 cells.[5][6][8] |
Table 3: IL-23-Induced Cytokine Secretion by T Cells
This table presents typical concentrations of key cytokines secreted by CD4+ T cells following in vitro stimulation with IL-23.
| Cytokine | Condition | Concentration (pg/mL) |
| IL-17A | Unstimulated | < 10 |
| IL-17A | + rhIL-23 (50 ng/mL) | 100 - 500+ |
| IL-17F | Unstimulated | < 5 |
| IL-17F | + rhIL-23 (50 ng/mL) | 50 - 200+ |
| IL-22 | Unstimulated | < 20 |
| IL-22 | + rhIL-23 (50 ng/mL) | 200 - 1000+ |
| Concentrations are representative and can vary based on cell type, donor, and specific culture conditions. Data compiled from in vitro stimulation studies.[5][9] |
Experimental Protocols and Workflows
Investigating the downstream targets of IL-23 requires a combination of advanced molecular and cellular biology techniques. Below are detailed methodologies for three core experimental approaches.
RNA-Sequencing (RNA-seq) for Gene Expression Profiling
RNA-seq provides a comprehensive, quantitative view of the transcriptome. This protocol outlines the key steps for analyzing gene expression changes in Th17 cells following IL-23 stimulation.
References
- 1. The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. researchgate.net [researchgate.net]
- 6. Transcription factor RORα enforces stability of the Th17 cell effector program by binding to a Rorc cis-regulatory element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Significance of IL-23 Regulating IL-17A and/or IL-17F Positive Th17 Cells in Chronic Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Interleukin-23 Producing Cell Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis. Comprising the p19 and p40 subunits, the latter of which is shared with IL-12, IL-23 is a key regulator of the T helper 17 (Th17) cell lineage. Understanding the cellular sources of IL-23 is critical for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the primary cell types responsible for IL-23 production, quantitative data on their expression, detailed experimental protocols for their identification, and the core signaling pathways governing IL-23 synthesis.
Core IL-23 Producing Cell Populations
A diverse range of both immune and non-immune cells are capable of producing IL-23, with the specific cellular source often being context- and tissue-dependent.
Myeloid Cells: The Primary Producers
Myeloid-derived cells, particularly dendritic cells (DCs) and macrophages, are considered the most significant producers of IL-23.[1][2][3][4] These antigen-presenting cells (APCs) are strategically located in peripheral tissues where they act as sentinels of the immune system.[4] Upon encountering inflammatory stimuli or microbial products, they rapidly secrete IL-23.[1][2]
-
Dendritic Cells (DCs): Activated DCs are a major source of IL-23.[3][4][5] Different subsets of DCs, including conventional DCs (cDCs) and monocyte-derived DCs, have been shown to produce IL-23 in response to various stimuli.[2][6]
-
Macrophages: Macrophages, another key component of the innate immune system, are also potent producers of IL-23, especially in inflamed tissues.[1][4][7]
-
Monocytes: Circulating monocytes can differentiate into IL-23-producing macrophages and DCs upon migration into tissues.[1]
Other Immune Cell Sources
Beyond the dominant myeloid APCs, several other immune cell populations contribute to the IL-23 pool:
-
Neutrophils: These abundant innate immune cells have been identified as a source of IL-23 in certain inflammatory conditions.[1][7]
-
Innate Lymphoid Cells (ILCs): Specifically, type 3 ILCs (ILC3s) are known to produce IL-23, contributing to mucosal immunity.
-
γδ T Cells: This unconventional T cell subset can also secrete IL-23.
-
B Cells: B lymphocytes have been shown to produce IL-23 following B cell receptor signaling.
Non-Immune Cell Contributions
An important and often underappreciated aspect of IL-23 biology is its production by non-hematopoietic cells, which can play a crucial role in localized inflammation:
-
Keratinocytes: In the skin, keratinocytes are a significant source of IL-23, particularly in the context of psoriasis.[1][4][5][8][9] Their production of IL-23 is elevated in psoriatic lesions compared to healthy skin.[1][4][9]
-
Epithelial Cells: Intestinal and respiratory epithelial cells can produce IL-23 in response to mucosal damage or microbial stimuli, contributing to diseases like IBD and asthma.[7][10][11]
-
Synoviocytes: In the context of rheumatoid arthritis, fibroblast-like synoviocytes within the inflamed joint can secrete IL-23.[12]
Quantitative Analysis of IL-23 Production
The quantity of IL-23 produced varies significantly depending on the cell type, stimulus, and local microenvironment. The following table summarizes available quantitative data on IL-23 production.
| Cell Type | Stimulus | IL-23 Concentration | Experimental System | Reference |
| Human THP-1 cells (monocytic) | DMSO and LPS | 346 pg/mL | Cell Culture Supernatant (ELISA) | [13] |
| Human THP-1 cells (monocytic) | IFN-γ and LPS | 834 pg/mL | Cell Culture Supernatant (ELISA) | [13] |
| Murine Dendritic Cells (aged) | LPS + R848 | ~40-fold increase compared to young | Cell Culture Supernatant (ELISA) | [14] |
| Human Keratinocytes (psoriatic lesions) | - | Significantly higher than normal skin | Immunohistochemistry | [1] |
| Human Dendritic Cells | CD40L | IL-23 secretion induced | In vitro co-culture | [15] |
Signaling Pathways Regulating IL-23 Production
The production of IL-23 is tightly regulated by a network of signaling pathways initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
Toll-Like Receptor (TLR) Signaling
TLRs are a class of pattern recognition receptors that recognize conserved microbial components. Several TLRs are implicated in inducing IL-23 expression.
Caption: TLR signaling pathways leading to IL-23 p19 gene transcription.
NOD-Like Receptor (NLR) Signaling
NLRs are cytosolic sensors of intracellular PAMPs and DAMPs. NOD1 and NOD2 can synergize with TLRs to enhance IL-23 production.
Caption: NOD-like receptor signaling pathway inducing IL-23 production.
Dectin-1 Signaling
Dectin-1 is a C-type lectin receptor that recognizes β-glucans from fungi. It can independently or in collaboration with TLRs induce IL-23.
Caption: Dectin-1 signaling pathway for IL-23 induction.
JAK-STAT Pathway
While not directly inducing IL-23 production, the JAK-STAT pathway is crucial for mediating the effects of cytokines that can regulate IL-23 expression and is the primary signaling cascade downstream of the IL-23 receptor in target cells.
Caption: IL-23 receptor signaling via the JAK-STAT pathway.
Experimental Protocols for IL-23 Detection
Accurate detection and quantification of IL-23 are essential for research and drug development. Below are detailed methodologies for key experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-23 Quantification
ELISA is a widely used method for quantifying secreted IL-23 in biological fluids.
Caption: Workflow for a sandwich ELISA to quantify IL-23.
Detailed Methodology:
-
Coating: Dilute the capture antibody against human IL-23 in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the IL-23 standard. Add 100 µL of standards and samples (e.g., cell culture supernatants, serum) to the appropriate wells. Incubate for 2 hours at room temperature.[16]
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody against human IL-23, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[16][17]
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well.[16][17] Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-23 in the samples.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the identification and quantification of IL-23-producing cells within a heterogeneous population.
Caption: Workflow for intracellular cytokine staining of IL-23.
Detailed Methodology:
-
Cell Stimulation: Culture cells in the presence of a stimulant (e.g., PMA and ionomycin, or LPS) for 4-6 hours. For the final 2-4 hours, add a protein transport inhibitor such as Brefeldin A or Monensin to trap cytokines intracellularly.[18][19][20]
-
Surface Staining: Harvest the cells and wash with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing fluorescently-conjugated antibodies against cell surface markers to identify the cell population of interest. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Fixation: Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature in the dark.
-
Permeabilization: Wash the cells with permeabilization buffer (e.g., staining buffer containing 0.1-0.5% saponin). Resuspend the cells in permeabilization buffer.
-
Intracellular Staining: Add the fluorescently-conjugated anti-IL-23 antibody to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer, followed by one wash with staining buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to identify and quantify the percentage of IL-23-positive cells within the gated cell populations.
Immunohistochemistry (IHC) for IL-23 Detection in Tissues
IHC is used to visualize the expression and localization of IL-23 within tissue sections.
References
- 1. In vitro and in situ expression of IL-23 by keratinocytes in healthy skin and psoriasis lesions: enhanced expression in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR8 and NOD signaling synergistically induce the production of IL-1β and IL-23 in monocyte-derived DCs and enhance the expression of the feedback inhibitor SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Analysis of Single-Cell Transcriptome Data Reveals a Novel Role of Keratinocyte-Derived IL-23 in Psoriasis [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Interleukin-23 in the Pathogenesis of Inflammatory Bowel Disease and Implications for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. mdpi.com [mdpi.com]
- 10. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reciprocal regulation of IL-23 and IL-12 following co-activation of Dectin-1 and TLR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human IL-23 ELISA Kit, colorimetric, 90-min ELISA (ab221837) | Abcam [abcam.com]
- 14. Prostaglandin E2-dependent IL-23 production in aged murine dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cutting Edge: Quantitative Determination of CD40L Threshold for IL-12 and IL-23 Production from Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibl-international.com [ibl-international.com]
- 17. stemcell.com [stemcell.com]
- 18. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 19. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 20. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Interleukin-23 in Immune Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a central regulator of immune homeostasis and a key driver of chronic inflammation. Composed of a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 is critical for the maintenance and expansion of T helper 17 (Th17) cells, a distinct lineage of T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the physiological role of IL-23, detailing its signaling pathways, cellular sources and targets, and its delicate balance in maintaining immunity versus promoting pathology. We present quantitative data on IL-23 expression in health and disease, detailed experimental protocols for its study, and visual representations of its complex signaling networks to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
Introduction to IL-23
Interleukin-23 is a member of the IL-12 family of cytokines, playing a pivotal role in the orchestration of inflammatory responses.[1][2] It is a heterodimer composed of two disulfide-linked subunits: the p19 subunit, which is unique to IL-23, and the p40 subunit, which it shares with IL-12.[2][3] This structural similarity to IL-12 initially led to some confusion regarding their respective roles, but it is now clear that IL-23 has distinct functions, primarily centered on the potentiation of the IL-17-producing Th17 cell axis.[1][2]
Under physiological conditions, IL-23 is essential for host defense against certain extracellular bacteria and fungi at mucosal surfaces.[4][5] However, its dysregulation and overproduction are strongly associated with the pathogenesis of a range of immune-mediated inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis (MS).[1][2][3][6] This dual role underscores the importance of tightly controlled IL-23 expression and signaling for the maintenance of immune homeostasis.
Cellular Sources and Targets of IL-23
The production of IL-23 is predominantly carried out by activated antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, in response to microbial products and other inflammatory stimuli.[2][3] Non-immune cells, like keratinocytes and synoviocytes, can also secrete IL-23.[7]
The primary targets of IL-23 are cells that express the IL-23 receptor (IL-23R) complex. This receptor is composed of the IL-12Rβ1 subunit (shared with the IL-12 receptor) and the unique IL-23R subunit.[3] Key immune cell populations that express the IL-23R and are responsive to IL-23 signaling include:
-
T helper 17 (Th17) cells: IL-23 is crucial for the stabilization, expansion, and effector function of this T cell subset.[2]
-
Innate lymphoid cells (ILCs), particularly ILC3s: These cells are important sources of IL-17 and IL-22 at mucosal surfaces and respond to IL-23.
-
γδ T cells: A subset of these T cells can produce IL-17 in an IL-23-dependent manner.
-
Natural Killer (NK) cells and NKT cells: These innate and innate-like lymphocytes can also be influenced by IL-23 signaling.
-
Monocytes and Macrophages: IL-23 can act on these cells, creating a potential positive feedback loop in inflammation.[1]
The IL-23 Signaling Pathway
The binding of IL-23 to its receptor complex initiates a downstream signaling cascade that is critical for its biological effects. The canonical IL-23 signaling pathway proceeds as follows:
-
Receptor Binding and Dimerization: IL-23 binds to the heterodimeric IL-23R, bringing the intracellular domains of IL-12Rβ1 and IL-23R into close proximity.
-
JAK Kinase Activation: This receptor engagement leads to the activation of Janus kinases (JAKs) associated with the receptor chains. Specifically, Tyrosine kinase 2 (Tyk2) is associated with IL-12Rβ1, and JAK2 is associated with IL-23R.
-
STAT Protein Phosphorylation and Dimerization: The activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. IL-23 signaling primarily activates STAT3, with some involvement of STAT4.[1]
-
Nuclear Translocation and Gene Transcription: Phosphorylated STAT3 proteins form homodimers and translocate to the nucleus, where they act as transcription factors. STAT3 binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription.
-
Effector Cytokine Production: Key target genes of STAT3 in the context of IL-23 signaling include those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the transcription factor RORγt, which is the master regulator of Th17 cell differentiation.
Caption: IL-23 signaling cascade.
Role in Th17 Cell Biology
While TGF-β and IL-6 are crucial for the initial differentiation of naive CD4+ T cells into Th17 cells, IL-23 is indispensable for their subsequent survival, proliferation, and acquisition of a pathogenic phenotype.[2] IL-23 does not initiate Th17 differentiation but rather acts on committed Th17 precursors and effector Th17 cells.[8]
The influence of IL-23 on Th17 cells is multifaceted:
-
Stabilization of the Th17 Phenotype: IL-23 signaling reinforces the expression of RORγt, the master transcription factor for Th17 cells, thereby stabilizing their lineage commitment.
-
Expansion of Th17 Populations: IL-23 promotes the proliferation and survival of Th17 cells, leading to an expansion of this cell population at sites of inflammation.
-
Induction of Effector Cytokines: IL-23 potently stimulates Th17 cells to produce their signature pro-inflammatory cytokines, including IL-17A, IL-17F, IL-21, and IL-22. These cytokines, in turn, act on various stromal and epithelial cells to amplify the inflammatory response, recruit neutrophils, and promote tissue remodeling.
-
Pathogenicity: IL-23 is considered a key factor in driving the pathogenic potential of Th17 cells, contributing to their ability to induce tissue damage in autoimmune settings.
Caption: IL-23 in Th17 cell development.
Quantitative Data on IL-23 in Health and Disease
Elevated levels of IL-23 are a hallmark of several autoimmune and inflammatory diseases. The following tables summarize representative quantitative data from the literature.
Table 1: Serum IL-23 Levels in Inflammatory Bowel Disease (IBD)
| Condition | Patient Group | Mean/Median IL-23 Level (pg/mL) | Control Group | Mean/Median IL-23 Level (pg/mL) | Reference |
| Crohn's Disease (CD) | CD Patients | 937.4 (median) | Healthy Controls | 371.5 (median) | [1] |
| Ulcerative Colitis (UC) | UC Patients | 1167 (median) | Healthy Controls | 484.8 (median) | [1] |
| Ulcerative Colitis (UC) | UC Patients | 347.5 ± 130.8 (mean ± SD) | Healthy Controls | 233.5 ± 86.3 (mean ± SD) | [9] |
| Severe CD | CD Patients | Significantly elevated vs. mild/moderate | Mild/Moderate CD | - | [1] |
| Severe UC | UC Patients | 399.3 ± 163.8 (mean ± SD) | Mild UC | 296.2 ± 51.2 (mean ± SD) | [9] |
Table 2: IL-23 in Psoriasis
| Sample Type | Patient Group | Finding | Control Group | Finding | Reference |
| Skin Lesions | Psoriasis Patients | Significantly elevated p19 and p40 mRNA | Non-lesional Skin | Lower mRNA levels | [10][11] |
| Skin Lesions | Psoriasis Patients | Increased IL-23 protein expression | Healthy Skin | Lower protein expression | [10] |
| Serum | Psoriasis Patients | Notably raised IL-23 levels | Healthy Controls | Lower levels | [12] |
Table 3: IL-23 in Rheumatoid Arthritis (RA)
| Sample Type | Patient Group | Finding | Control Group | Finding | Reference |
| Serum | RA Patients | Significantly elevated IL-23 levels | Healthy Controls | Lower levels | [13][14] |
| Synovial Fluid | RA Patients | Higher IL-23p19 levels | Osteoarthritis (OA) Patients | Lower levels | [13][14] |
| Serum & Synovial Fluid | RA Patients | IL-23 levels correlated with IL-17, IL-1β, and TNF-α | - | - | [6] |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to investigate the physiological role of IL-23.
In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naive human CD4+ T cells into IL-17-producing Th17 cells, a process critically supported by IL-23.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
96-well tissue culture plates
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Recombinant human IL-1β
-
Recombinant human IL-6
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Anti-human IL-4 neutralizing antibody
-
Anti-human IFN-γ neutralizing antibody
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Purify naive CD4+ T cells from PBMCs using a negative selection cell isolation kit.
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate with PBS before use.
-
Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3-coated plate.
-
Add soluble anti-human CD28 antibody (1 µg/mL) to the culture.
-
To induce Th17 differentiation, add the following cytokine cocktail to the complete RPMI medium:
-
hIL-1β (10 ng/mL)
-
hIL-6 (10 ng/mL)
-
hTGF-β1 (1-10 ng/mL)
-
hIL-23 (10 ng/mL)
-
Anti-hIL-4 (10 µg/mL)
-
Anti-hIFN-γ (10 µg/mL)
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
For intracellular cytokine analysis, restimulate the cells for the final 4-6 hours of culture with PMA (20-50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor.
-
Harvest the cells for analysis by flow cytometry (intracellular cytokine staining for IL-17) or collect the supernatant for cytokine measurement by ELISA.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-23 Quantification
This protocol outlines the steps for a sandwich ELISA to measure IL-23 concentrations in biological samples like serum, plasma, or cell culture supernatants.
Materials:
-
IL-23 ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 1% BSA in PBS)
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the IL-23 capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare a standard curve by serially diluting the recombinant IL-23 standard.
-
Add 100 µL of standards and samples (diluted as necessary) to the wells in duplicate. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the biotinylated IL-23 detection antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the IL-23 concentration in the samples by interpolating from the standard curve.[15][16][17]
Caption: Workflow for IL-23 ELISA.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is a widely used animal model for studying T cell-mediated autoimmune diseases of the central nervous system, such as multiple sclerosis. IL-23 is a critical cytokine for the induction and progression of EAE.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. A common ratio is 1:1.
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split over two sites on the flank. The final dose of MOG35-55 is usually 100-200 µg per mouse.
-
Administer PTX (100-200 ng) intraperitoneally (i.p.) in PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second i.p. injection of PTX (100-200 ng).
-
-
Clinical Scoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Use a standard scoring system, for example:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
-
Tissue Collection and Analysis:
Intracellular Cytokine Staining for IL-17 by Flow Cytometry
This protocol allows for the identification and quantification of IL-17-producing cells within a mixed cell population.
Materials:
-
Stimulated cell suspension (from in vitro or ex vivo samples)
-
Cell Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Antibodies for surface markers (e.g., anti-CD4)
-
Fixation/Permeabilization Buffer Kit
-
Anti-IL-17 antibody
-
Flow cytometer
Procedure:
-
Cell Surface Staining:
-
Wash the stimulated cells with Cell Staining Buffer.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Cell Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells once with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated anti-IL-17 antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in Cell Staining Buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, then on the cell population of interest (e.g., CD4+ T cells), and finally quantifying the percentage of IL-17-positive cells.[4][5][7]
-
Conclusion and Future Directions
Interleukin-23 stands as a master regulator in the complex interplay of immune homeostasis and inflammation. Its central role in promoting the Th17 axis has solidified its position as a key pathogenic driver in a multitude of autoimmune diseases. The success of therapeutic strategies targeting the IL-23/IL-17 pathway in the clinic is a testament to the importance of understanding its fundamental biology.
Future research will likely focus on several key areas:
-
Dissecting the heterogeneity of IL-23-responsive cells: A deeper understanding of the different cell types that respond to IL-23 and their specific contributions to various diseases will be crucial for developing more targeted therapies.
-
Investigating the regulation of IL-23 production: Elucidating the precise molecular mechanisms that control IL-23 expression in different tissues and disease contexts may reveal novel therapeutic targets.
-
Exploring non-canonical IL-23 signaling: While the JAK-STAT pathway is the primary signaling cascade, investigating alternative or context-dependent signaling pathways may provide new insights into IL-23 function.
-
Personalized medicine approaches: Identifying biomarkers that can predict patient responses to anti-IL-23 therapies will be essential for optimizing treatment strategies.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricate world of IL-23 biology. A continued and thorough investigation of this pivotal cytokine will undoubtedly pave the way for innovative and more effective treatments for a wide range of debilitating inflammatory disorders.
References
- 1. Serum Interleukin (IL)-23 and IL-17 Profile in Inflammatory Bowel Disease (IBD) Patients Could Differentiate between Severe and Non-Severe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. mdpi.com [mdpi.com]
- 4. anilocus.com [anilocus.com]
- 5. biocompare.com [biocompare.com]
- 6. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 8. Synergy of IL-23 and Th17 Cytokines: New Light on Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relation between the level of interleukin-23 with duration and severity of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. skintherapyletter.com [skintherapyletter.com]
- 12. medpulse.in [medpulse.in]
- 13. mdpi.com [mdpi.com]
- 14. IL-23 orchestrating immune cell activation in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. protocols.io [protocols.io]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 21. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Interleukin-23 in the Differentiation and Stabilization of Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the critical role Interleukin-23 (IL-23) plays in the biology of T helper 17 (Th17) cells. While not the primary driver of initial differentiation from naïve CD4+ T cells, IL-23 is indispensable for the maintenance, expansion, and pathogenic function of the Th17 lineage. Understanding this pathway is crucial for developing targeted therapies for a range of autoimmune and inflammatory diseases.
The Core Paradigm: Differentiation vs. Stabilization
The development of Th17 cells occurs in a multi-step process governed by a sequence of cytokine signals. It is essential to distinguish between the initial commitment to the Th17 lineage and the subsequent stabilization and acquisition of pathogenic potential.
-
Initial Differentiation : Naïve CD4+ T cells are driven to the Th17 lineage primarily by the synergistic action of Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6).[1][2][3] These cytokines induce the expression of the master transcriptional regulator RORγt (Retinoid-related orphan receptor gamma t).[4][5]
-
Stabilization and Pathogenicity : IL-23 acts on committed Th17 cells to stabilize their phenotype, promote their proliferation, and drive a potent pro-inflammatory, or "pathogenic," state.[6] Naïve T cells do not typically express the IL-23 receptor (IL-23R), its expression is upregulated following initial differentiation, making them responsive to IL-23.[7] Th17 cells stimulated with IL-23 are characterized by high production of IL-17A, IL-17F, and IL-22, and a reduced capacity to produce the anti-inflammatory cytokine IL-10.[6][8]
The IL-23 Signaling Cascade
The binding of IL-23 to its heterodimeric receptor complex initiates a signaling cascade that reinforces the Th17 phenotype.
The IL-23 cytokine is a heterodimer composed of a p19 and a p40 subunit. It binds to a receptor complex consisting of the IL-23R and IL-12Rβ1 subunits on the surface of Th17 cells. This binding event brings the associated Janus kinases (JAK), specifically JAK2 and Tyrosine kinase 2 (TYK2), into close proximity, leading to their trans-phosphorylation and activation.[4][9]
Activated JAK2 and TYK2 then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-23R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] STAT3 is the primary transcription factor activated by IL-23 signaling.[5][10] Upon phosphorylation, STAT3 monomers dimerize, translocate to the nucleus, and bind to the promoter regions of target genes, including Rorc (encoding RORγt) and the genes for IL-17 and the IL-23R itself, creating a positive feedback loop.[4][11]
Caption: IL-23 Signaling Pathway in Th17 Cells.
Quantitative Data Summary
The differentiation and analysis of Th17 cells rely on specific cytokine combinations and the quantification of key molecular markers.
Table 1: Cytokine Cocktails for In Vitro Murine Th17 Differentiation
| Condition | Purpose | Key Cytokines & Antibodies | Reference |
|---|---|---|---|
| Non-Pathogenic Th17 | Initial differentiation from naïve CD4+ T cells | TGF-β1 (1-20 ng/mL), IL-6 (20-50 ng/mL), Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL) | [7][12] |
| Pathogenic/Stabilized Th17 | Stabilization and expansion of pathogenic phenotype | Add IL-23 (10-20 ng/mL) to a culture of pre-differentiated Th17 cells | [7] |
| Human Th17 Differentiation | Differentiation from naïve human CD4+ T cells | TGF-β (10-40 ng/mL), IL-21 (25-50 ng/mL) or IL-1β (10 ng/mL) + IL-6 (10 ng/mL) |[13] |
Table 2: Key Molecular Markers for Th17 Cell Identification
| Marker Type | Marker Name | Function / Role |
|---|---|---|
| Transcription Factors | RORγt | Master regulator of Th17 lineage.[4][5] |
| STAT3 | Key signal transducer for IL-6, IL-21, and IL-23.[5][10] | |
| Surface Markers | CD4 | Lineage marker for helper T cells. |
| IL-23R | Receptor for IL-23, marks committed Th17 cells.[11] | |
| CCR6 | Chemokine receptor involved in migration to inflammatory sites.[14] | |
| Secreted Cytokines | IL-17A / IL-17F | Signature pro-inflammatory cytokines.[11] |
| IL-22 | Promotes epithelial cell proliferation and defense. |
| | GM-CSF | Stimulates myelopoiesis; associated with pathogenic Th17 cells.[15] |
Key Experimental Protocols
Studying the IL-23/Th17 axis involves a series of well-defined cellular and molecular biology techniques.
Protocol 1: In Vitro Differentiation of Murine Th17 Cells
This protocol describes the generation of Th17 cells from naïve CD4+ T cells, followed by stabilization with IL-23.
-
Isolation of Naïve CD4+ T Cells :
-
T Cell Activation and Differentiation :
-
Coat a 96-well plate with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies to provide TCR stimulation.[7][16]
-
Seed 1-2 x 10^5 naïve T cells per well.
-
Add the "Non-Pathogenic Th17" cytokine cocktail (Table 1): TGF-β1, IL-6, anti-IFN-γ, and anti-IL-4.[12]
-
Culture for 3 days at 37°C, 5% CO2.
-
-
IL-23 Stabilization :
-
After 3 days, expand the cells into a larger plate.
-
Add IL-23 (10-20 ng/mL) to the culture medium to promote the expansion and pathogenic phenotype of the differentiated Th17 cells.[8]
-
Continue to culture for an additional 2-3 days.
-
-
Analysis :
-
Harvest cells for analysis by flow cytometry (Protocol 2) or qPCR.
-
Collect supernatant for cytokine analysis by ELISA.
-
Protocol 2: Flow Cytometry Analysis of Th17 Cells
This protocol allows for the identification and quantification of Th17 cells based on intracellular cytokine and transcription factor expression.
-
Restimulation for Cytokine Detection :
-
Incubate cultured cells for 4-5 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) and cell stimulation cocktail (e.g., PMA and Ionomycin) to promote intracellular cytokine accumulation.[17]
-
-
Surface Staining :
-
Wash cells in FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization :
-
Wash cells and then fix and permeabilize them using a commercially available transcription factor staining buffer set, which is essential for subsequent intracellular staining.[17]
-
-
Intracellular Staining :
-
Stain cells with fluorescently-conjugated antibodies against intracellular targets (e.g., anti-IL-17A, anti-RORγt, anti-IFN-γ) for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis :
Protocol 3: In Vivo IL-23-Induced Inflammation Model
This protocol describes a mouse model used to study the pro-inflammatory effects of IL-23 in vivo.
-
Model Induction :
-
Direct Injection : Administer daily intradermal injections of recombinant murine IL-23 (e.g., 0.5-1 µg) into the mouse ear pinna. This induces a localized inflammatory response resembling psoriasis.[20][21]
-
Systemic Overexpression : Use hydrodynamic tail vein injection of an IL-23 minicircle DNA vector. This results in sustained systemic IL-23 expression by hepatocytes, leading to pathologies like enthesitis, synovitis, and psoriasis-like skin lesions.[22]
-
-
Monitoring and Assessment :
-
Monitor mice daily for clinical signs of inflammation, such as ear swelling (measured by calipers), erythema, and scaling.[21]
-
At the experimental endpoint (e.g., day 8-28), collect tissues (skin, joints, gut) for analysis.
-
-
Tissue Analysis :
-
Histology : Perform H&E staining on tissue sections to assess immune cell infiltration and changes in tissue architecture (e.g., epidermal thickening).
-
Gene Expression : Isolate RNA from tissues and perform qPCR to measure the expression of IL-23 pathway-associated genes like Il17a, Il17f, and Il22.[22]
-
Experimental and Logical Workflows
The process of studying IL-23's role in Th17 biology follows a logical progression from cell isolation to functional analysis.
References
- 1. TGF-β promotes Th17 cell development through inhibition of SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-beta and IL-6 drive the production of IL-17 and IL-10 by T cells and restrain T(H)-17 cell-mediated pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of transforming growth factor β in T helper 17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. IL-23-IL-17 immune axis: Discovery, Mechanistic Understanding, and Clinical Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-23 promotes maintenance but not commitment to the Th17 lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Th17 Cells and the IL-23/IL-17 Axis in the Pathogenesis of Periodontitis and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]
- 15. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
- 20. chempartner.com [chempartner.com]
- 21. imavita.com [imavita.com]
- 22. IL23 Overexpression Demonstrates Gut-Joint Inflammation Link and Increased Expression of Spondyloarthopathy Associated Genes In Vivo - ACR Meeting Abstracts [acrabstracts.org]
The Role of Interleukin-23 in Innate Lymphoid Cell Biology: A Technical Guide
Abstract
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a p19 and a p40 subunit, that has emerged as a critical regulator of immune responses at mucosal surfaces.[1][2] Its role in linking innate and adaptive immunity is profound, particularly through its potent effects on Innate Lymphoid Cells (ILCs). ILCs are a family of innate immune cells that mirror the functional diversity of T helper cells but lack rearranged antigen-specific receptors.[3][4] This technical guide provides an in-depth examination of the role of IL-23 in modulating ILC function, with a focus on the molecular signaling pathways, cellular outcomes, and experimental methodologies crucial for research and therapeutic development.
Introduction to IL-23 and Innate Lymphoid Cells
ILCs are broadly classified into three main groups based on their transcription factor dependencies and cytokine profiles: ILC1s, ILC2s, and ILC3s.[5]
-
ILC1s are T-bet dependent and produce IFN-γ, playing a role in defense against intracellular pathogens.[6]
-
ILC2s depend on GATA-3 and produce type 2 cytokines like IL-5 and IL-13, orchestrating responses to helminth infections and allergic inflammation.[5][7]
-
ILC3s are dependent on RORγt and are major producers of IL-17 and/or IL-22, crucial for mucosal defense against extracellular bacteria and fungi and for maintaining intestinal homeostasis.[5][8][9]
IL-23 is predominantly produced by antigen-presenting cells such as macrophages and dendritic cells in response to microbial stimuli.[9][10] Its primary function is to promote the expansion and maintenance of IL-17-producing cells, including Th17 cells and, critically, ILC3s.[1][11] The IL-23/IL-17 axis is a key driver of inflammation in several autoimmune diseases, including inflammatory bowel disease (IBD), psoriasis, and spondyloarthritis.[12][13][14]
The IL-23 Receptor and Signaling Pathway in ILCs
The functional receptor for IL-23 is a heterodimer composed of the IL-12Rβ1 subunit (which it shares with the IL-12 receptor) and the unique IL-23R subunit.[15][16] This receptor is constitutively expressed on ILCs, particularly ILC3s, allowing for a rapid response to IL-23 signals from the tissue microenvironment.[11][15]
Upon binding of IL-23 to its receptor complex on an ILC, the following signaling cascade is initiated:
-
Kinase Activation: The receptor-associated Janus kinases, JAK2 and TYK2, are brought into close proximity and trans-phosphorylate one another, becoming activated.[15]
-
STAT Phosphorylation: Activated JAK2 and TYK2 then phosphorylate specific tyrosine residues on the cytoplasmic tails of the IL-23R and IL-12Rβ1 chains.
-
STAT Recruitment and Activation: These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription 3 (STAT3).[8] Once recruited, STAT3 is itself phosphorylated by the JAKs.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules dissociate from the receptor, form homodimers, and translocate into the nucleus.[8]
-
Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, driving their transcription. Key target genes in ILC3s include RORC (encoding the master transcription factor RORγt), IL22, and IL17A/F.[8][11] This signaling amplifies the characteristic ILC3 phenotype and effector function.
IL-23's Role Across ILC Subsets
While IL-23 is most prominently associated with ILC3s, its influence extends to other ILC subsets, often promoting plasticity.
-
ILC3s: This is the primary target of IL-23. In response to IL-23, often in synergy with IL-1β, ILC3s robustly produce IL-22 and IL-17.[17] IL-22 is critical for promoting epithelial barrier integrity and inducing the production of antimicrobial peptides.[9][17] IL-17 recruits neutrophils and also supports barrier function.[17] In inflammatory contexts like IBD, IL-23-responsive ILC3s are found in increased numbers in the inflamed intestine, contributing to pathology.[8][12][18] Continuous IL-23 stimulation can, however, also lead to the depletion of classical ILC3 populations and the emergence of a phenotypically distinct T-bet expressing ILC3 subset.[19]
-
ILC2s: ILCs are highly plastic, and their function can be altered by the cytokine microenvironment.[6][20] In the presence of IL-1β, IL-23, and TGF-β, human ILC2s can be driven to transdifferentiate into IL-17-producing cells that resemble ILC3s.[20] This plasticity has been observed in the context of nasal polyps, where these converted ILC2s contribute to neutrophilic inflammation.[20]
-
ILC1s: The plasticity between ILC subsets is bidirectional. Under the influence of cytokines like IL-23, IL-1β, and retinoic acid, ILC1s can be induced to adopt an ILC3 phenotype.[17][20] Conversely, IL-12 can drive ILC3s toward an IFN-γ-producing ILC1-like state, a population sometimes referred to as "ex-ILC3s".[6][21]
Quantitative Data on IL-23 and ILCs
The following table summarizes key quantitative findings from studies investigating the IL-23/ILC axis.
| Finding/Observation | ILC Subset(s) Involved | Context / Model | Quantitative Change / Result | Reference(s) |
| Increased ILCs in Crohn's Disease | CD127⁺CD56⁻ ILCs | Inflamed intestine of Crohn's Disease patients | Significant and selective increase compared to non-inflamed controls or ulcerative colitis patients. | [12][18][22] |
| IL-23-induced Cytokine Production | Intestinal ILCs (CD56⁻ and CD56⁺) | In vitro stimulation of human intestinal lamina propria cells | IL-23 induces IL-17A and IL-17F from CD56⁻ ILCs; induces IL-22 and IL-26 from CD56⁺ ILCs. | [18][22] |
| ILC Plasticity towards IL-17 Production | Human ILC2s | In vitro stimulation with IL-1β, IL-23, and TGF-β | Potent induction of IL-17A production by proliferating ILC2s. | [20] |
| Neonatal ILC3 Activation | Thy1⁺Sca-1hi ILC3s | Gut-specific IL-23 transgenic mice | IL-23 activated and expanded this ILC3 population, which produced IL-22, IL-17, IFN-γ, and GM-CSF. | [23][24] |
| ILC3 Cytokine Synergy | Sorted intestinal ILCs | In vitro stimulation | TNFα synergizes with IL-23 to drive robust activation and cytokine production by ILC3s. | [19] |
Experimental Protocols
Protocol for Isolation of ILCs from Murine Intestinal Lamina Propria
This protocol provides a method for isolating lamina propria lymphocytes, including ILCs, from the murine small intestine, adapted from multiple sources.[25][26]
Materials:
-
Murine small intestine
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS)
-
HEPES buffer
-
EDTA
-
Dithiothreitol (DTT)
-
Collagenase Type VIII
-
DNase I
-
Percoll
-
RPMI-1640 medium
-
70 µm and 40 µm cell strainers
Procedure:
-
Tissue Preparation: Euthanize mouse and harvest the small intestine. Flush the lumen with cold PBS to remove contents. Open the intestine longitudinally and cut into small (~0.5 cm) pieces.
-
Removal of Epithelial Layer: Transfer tissue pieces into a conical tube with HBSS containing 5% FBS, 15mM HEPES, and 5mM EDTA. Shake vigorously at 37°C for 20 minutes. Discard the supernatant containing intraepithelial lymphocytes and epithelial cells. Repeat this step once.
-
Enzymatic Digestion: Wash the tissue pieces with RPMI. Transfer to a digestion buffer (RPMI with 10% FBS, 15mM HEPES, 100 U/mL Collagenase VIII, and 40 U/mL DNase I). Shake at 37°C for 30-45 minutes until tissue is fully digested.
-
Leukocyte Isolation: Pass the digested cell suspension through a 70 µm cell strainer to remove undigested debris. Wash the cells with RPMI.
-
Gradient Centrifugation: Resuspend the cell pellet in 40% Percoll and carefully layer it over an 80% Percoll solution. Centrifuge at 2000 rpm for 20 minutes at room temperature with no brake.
-
Collection: Lamina propria lymphocytes will be located at the interface of the 40% and 80% Percoll layers. Carefully collect this layer, wash with RPMI, and proceed to cell counting and staining.
-
Cell Staining and Sorting: For ILC identification, cells are typically stained for a lineage cocktail (Lin: CD3, CD5, B220, Gr-1, Ter119, CD11b, CD11c) to exclude other immune cell types. ILCs are Lin⁻CD45⁺CD127⁺. Further staining for specific markers (e.g., RORγt for ILC3s, GATA3 for ILC2s) can be used for subset identification via flow cytometry.
Protocol for In Vitro Stimulation of ILCs with IL-23
This protocol describes the stimulation of isolated ILCs to assess their functional response.
Materials:
-
Isolated ILCs (from Protocol 5.1)
-
Complete RPMI medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant murine IL-23
-
Recombinant murine IL-1β (optional, for synergy)
-
96-well round-bottom culture plates
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining.
Procedure:
-
Cell Plating: Plate the isolated Lin⁻ ILCs at a density of 1-5 x 10⁵ cells/well in a 96-well round-bottom plate with 200 µL of complete RPMI medium.
-
Cytokine Stimulation: Add recombinant IL-23 to the desired final concentration (e.g., 10-50 ng/mL). For synergistic effects, IL-1β (e.g., 10-50 ng/mL) can also be added.[27] Include an unstimulated control well.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Analysis of Cytokine Secretion:
-
Supernatant Analysis: After incubation, centrifuge the plate and collect the supernatant. Analyze cytokine concentrations (e.g., IL-22, IL-17A) using ELISA or a multiplex bead array assay.
-
Intracellular Cytokine Staining (ICS): For the final 4-6 hours of culture, add a cell stimulation cocktail and a protein transport inhibitor. After incubation, harvest the cells, stain for surface markers, then fix, permeabilize, and stain for intracellular cytokines (e.g., anti-IL-22, anti-IL-17A) for analysis by flow cytometry.
-
Mouse Models for Studying the IL-23/ILC Axis
Several transgenic mouse models are invaluable for dissecting the in vivo role of IL-23 and ILCs.
-
Il23a (p19)⁻/⁻ or Il12b (p40)⁻/⁻ mice: These mice are deficient in IL-23 (or both IL-12 and IL-23 for p40) and are used to study the requirement of IL-23 in models of inflammation.[15]
-
Il23r⁻/⁻ mice: Mice lacking the IL-23 receptor are essential for confirming that the effects of IL-23 are mediated directly through its receptor on target cells.[2]
-
Rorc⁻/⁻ mice: These mice lack RORγt and are deficient in ILC3s and Th17 cells, making them useful for studying the role of these cell types in IL-23-driven pathology.[13][28]
-
Fate-mapping and reporter mice: Models such as Il23r-GFP or Rorc-Cre mice allow for the specific tracking and genetic manipulation of IL-23-responsive cells and ILC3s, respectively.[19]
-
Humanized Mouse Models: For preclinical drug testing, immunodeficient mice engrafted with human CD34+ hematopoietic stem cells can develop human ILC subsets, providing a platform to study human ILC biology in vivo.[7]
Conclusion and Therapeutic Implications
IL-23 is a master regulator of ILC function, particularly for ILC3s, driving their maintenance, expansion, and potent effector functions at mucosal barriers. The IL-23-STAT3 signaling axis is central to this process, inducing the production of key cytokines like IL-22 and IL-17 that are vital for host defense but can also drive chronic inflammation when dysregulated.[8] Furthermore, IL-23 is a key factor in promoting the plasticity between different ILC subsets, allowing the innate immune system to adapt to different environmental cues.[20]
The central role of the IL-23/ILC3 axis in the pathogenesis of diseases like IBD and psoriasis has made it a prime therapeutic target.[29][30] Monoclonal antibodies that neutralize the p19 subunit of IL-23 have shown significant clinical efficacy, validating this pathway as a critical driver of chronic inflammatory disease.[14][31] A deeper understanding of the intricate interactions between IL-23 and ILCs will continue to fuel the development of more specific and effective therapies for a range of immune-mediated disorders.
References
- 1. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 2. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Isolation and Identification of Innate Lymphoid Cells (ILCs) for Immunotoxicity Testing | Springer Nature Experiments [experiments.springernature.com]
- 5. Group 2 Innate Lymphoid Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate Lymphoid Cells: Diversity, Plasticity and Unique Functions in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized Mouse Models for the Advancement of Innate Lymphoid Cell-Based Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of IL-23 in the Pathogenesis and Therapy of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of IL-23 in the Development of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. rupress.org [rupress.org]
- 13. Innate lymphoid cells drive interleukin-23-dependent innate intestinal pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is IL-23? [jnj.com]
- 15. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 16. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. IL-23-responsive innate lymphoid cells are increased in inflammatory bowel disease. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 19. Continuous IL-23 stimulation drives ILC3 depletion in the upper GI tract and, in combination with TNFα, induces robust activation and a phenotypic switch of ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IL-1β, IL-23, and TGF-β drive plasticity of human ILC2s towards IL-17-producing ILCs in nasal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. IL-23-responsive innate lymphoid cells are increased in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. IL-23 activates innate lymphoid cells to promote neonatal intestinal pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. IL-23 activates innate lymphoid cells to promote neonatal intestinal pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isolation and Identification of Innate Lymphoid Cells (ILCs) for Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid isolation of mouse ILCs from murine intestinal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Innate lymphoid cells drive IL-23 dependent innate intestinal pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. What are IL-23 modulators and how do they work? [synapse.patsnap.com]
- 30. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]
- 31. biocytogen.com [biocytogen.com]
Genetic Regulation of Interleukin-23 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of the p19 (encoded by the IL23A gene) and p40 (encoded by the IL12B gene) subunits, that plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, Crohn's disease, and ulcerative colitis. The expression of IL-23 is tightly controlled at the genetic and epigenetic levels, making it a key therapeutic target. This technical guide provides an in-depth overview of the molecular mechanisms governing IL-23 expression, with a focus on transcriptional, post-transcriptional, and epigenetic regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Transcriptional Regulation of IL-23 Expression
The transcription of the IL23A and IL12B genes is a complex process orchestrated by a variety of transcription factors that bind to specific regulatory regions in their promoters and enhancers. The induction of IL-23 expression is primarily driven by inflammatory stimuli, which activate signaling pathways culminating in the recruitment of these transcription factors.
Key Transcription Factors
Several key transcription factors are essential for the induction of IL-23 subunit gene expression:
-
NF-κB Family: The nuclear factor-kappa B (NF-κB) family of transcription factors, particularly c-Rel and p65 (RelA) , are critical for the expression of the p19 subunit. c-Rel has been shown to be indispensable for TLR-induced IL23A transcription in dendritic cells. Both c-Rel and p65 bind to κB sites in the IL23A promoter.
-
AP-1 (Activator Protein 1): The AP-1 transcription factor, a dimer of proteins from the Jun, Fos, and ATF families, also plays a role in regulating IL23A expression.
-
CREB (cAMP response element-binding protein): CREB has been implicated in the regulation of IL23A expression, particularly in response to signaling through the MAPK pathway.
-
RUNX1/3 (Runt-related transcription factor 1/3): In intestinal epithelial cells, a transcription enhancer complex consisting of NF-κB, c-Jun, and RUNX1/3 drives IL23A expression.
Promoter and Enhancer Regions
The promoters of both IL23A and IL12B contain binding sites for the aforementioned transcription factors. For instance, the murine IL23A promoter has at least two functional NF-κB binding sites that are crucial for its activity. The human IL23A promoter also contains responsive elements for NF-κB and other transcription factors.
Signaling Pathways Regulating IL-23 Expression
The expression of IL-23 is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition triggers intracellular signaling cascades that lead to the activation of the key transcription factors.
Toll-Like Receptor (TLR) Signaling
Activation of various TLRs, including TLR2, TLR4, and TLR7/8, on antigen-presenting cells like dendritic cells and macrophages is a potent stimulus for IL-23 production. TLR signaling proceeds through MyD88-dependent and/or TRIF-dependent pathways, leading to the activation of downstream signaling modules.
MAPK and NF-κB Pathways
The mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways are central to the induction of IL-23 expression.
-
MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, is activated downstream of TLRs. The p38 MAPK pathway, in particular, has been shown to be important for IL23A transcription.
-
NF-κB Pathway: The canonical NF-κB pathway, which involves the activation of the IKK complex and subsequent degradation of IκB proteins, leads to the nuclear translocation of NF-κB dimers like p50/p65 and p50/c-Rel. These dimers then bind to the promoters of the IL23A and IL12B genes to initiate transcription.
JAK-STAT Pathway
While the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is the primary signaling cascade downstream of the IL-23 receptor, it can also be involved in the regulation of IL-23 expression itself, creating feedback loops. For instance, cytokines that signal through the JAK-STAT pathway can modulate the cellular environment to either enhance or suppress IL-23 production.
Epigenetic Regulation of IL-23 Expression
Epigenetic modifications play a crucial role in regulating the accessibility of the IL23A and IL12B gene loci to the transcriptional machinery. These modifications include histone modifications and DNA methylation.
Histone Modifications
The state of histone acetylation and methylation at the promoter and enhancer regions of the IL-23 subunit genes is a key determinant of their transcriptional activity.
-
Histone Acetylation: Increased acetylation of histone H3 and H4 is generally associated with active gene transcription.
-
Histone Methylation: Specific histone methylation marks are associated with either transcriptional activation or repression. For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is a mark of active promoters, while trimethylation of histone H3 at lysine 9 (H3K9me3) is associated with gene silencing. In dendritic cells, the E3 ligase FBXW7 has been shown to increase IL-23 expression by degrading the histone methyltransferase SUV39H2, leading to reduced H3K9me3 deposition at the Il23a promoter.[1][2]
Post-Transcriptional Regulation of IL-23 Expression
Following transcription, the stability of the IL23A and IL12B messenger RNAs (mRNAs) can be regulated, providing another layer of control over IL-23 production.
mRNA Stability
The 3' untranslated regions (3'UTRs) of cytokine mRNAs often contain AU-rich elements (AREs) that are targeted by RNA-binding proteins, which can either promote or inhibit mRNA decay. For instance, interferon-gamma (IFN-γ) has been shown to suppress IL-23 expression by promoting the decay of the p19 mRNA.[3] This is mediated by the RNA-binding protein tristetraprolin (TTP), which is induced by IFN-γ and binds to the 3'UTR of the p19 mRNA, targeting it for degradation.[3]
Genetic Variations Affecting IL-23 Expression
Single nucleotide polymorphisms (SNPs) in the genes encoding the IL-23 subunits (IL23A and IL12B) and the IL-23 receptor (IL23R) have been associated with susceptibility to a range of autoimmune and inflammatory diseases. These genetic variations can influence the expression levels of IL-23 or the signaling capacity of its receptor.
Data on IL-23 Expression and Genetic Associations
| Parameter | Finding | Disease Context | Reference |
| IL-23 p19 mRNA Expression | 22.3-fold increase in lesional vs. non-lesional skin | Psoriasis Vulgaris | [2][4][5][6][7] |
| IL-12/23 p40 mRNA Expression | 11.6-fold increase in lesional vs. non-lesional skin | Psoriasis Vulgaris | [2][4][5][6][7] |
| IL23R rs11209026 (Arg381Gln) | Protective effect (OR = 0.38) | Crohn's Disease | [1] |
| IL23R rs11209026 | Protective effect (OR = 0.665) | Ulcerative Colitis | [4][5][7] |
| IL12B rs6887695 | Increased risk (OR = 1.15) | Inflammatory Bowel Disease | [3][8][9] |
| IL12B rs3212227 | Protective haplotype (OR = 0.58) | Psoriasis | [10] |
| IL23A rs2066808 | Increased risk for psoriatic arthritis (OR = 3.04) | Psoriasis | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of IL-23 gene regulation. Below are outlines of key experimental protocols.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is designed to quantify the in vivo binding of a specific transcription factor (e.g., c-Rel) to the IL23A promoter.
1. Cell Culture and Cross-linking:
-
Culture dendritic cells or macrophages to the desired density.
-
Stimulate cells with an appropriate agonist (e.g., LPS) for a specified time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-c-Rel) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
6. Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify a specific region of the IL23A promoter known to contain the binding site for the transcription factor of interest.
-
Also, perform qPCR on input DNA (chromatin saved before immunoprecipitation) to normalize the results.
7. Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the IL23A promoter in response to various stimuli.
1. Plasmid Construction:
-
Clone the promoter region of the human or mouse IL23A gene upstream of a luciferase reporter gene in a suitable expression vector.
-
Site-directed mutagenesis can be used to disrupt specific transcription factor binding sites within the promoter to assess their importance.
2. Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293T or a myeloid cell line) with the luciferase reporter plasmid.
-
Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
3. Cell Stimulation and Lysis:
-
After 24-48 hours, stimulate the transfected cells with the desired agonist (e.g., LPS, TNF-α).
-
Lyse the cells using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate and measure the luminescence for normalization.
5. Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for the quantification of IL23A (p19) and IL12B (p40) mRNA expression levels.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol).
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
2. qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for the target gene (IL23A or IL12B) and a reference gene (e.g., GAPDH, ACTB), and the cDNA template.
3. qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Monitor the fluorescence signal at each cycle.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.
Conclusion
The regulation of IL-23 expression is a multifaceted process involving a complex interplay of signaling pathways, transcription factors, and epigenetic modifications. A thorough understanding of these regulatory networks is essential for the development of novel therapeutic strategies that target the IL-23 pathway for the treatment of autoimmune and inflammatory diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of IL-23 biology and translate this knowledge into clinical applications.
References
- 1. IL23R Variation Determines Susceptibility But Not Disease Phenotype in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic association between IL23R rs11209026 and rs10889677 polymorphisms and risk of Crohn's disease and ulcerative colitis: evidence from 41 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. IL-23R mutation is associated with ulcerative colitis: A systemic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-23R mutation is associated with ulcerative colitis: A systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic variation at IL12B, IL23R and IL23A is associated with psoriasis severity, psoriatic arthritis and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of IL12B Gene Variants in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of IL12B gene variants in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Large-Scale Genetic Association Study Confirms IL12B and Leads to the Identification of IL23R as Psoriasis-Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of Interleukin-23
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the post-translational modifications (PTMs) of the Interleukin-23 (IL-23) protein, a key cytokine implicated in autoimmune and inflammatory diseases. Understanding these modifications is crucial for elucidating its complex biology and for the development of novel therapeutics.
Introduction to Interleukin-23
Interleukin-23 (IL-23) is a heterodimeric cytokine composed of two subunits: p19 and p40.[1][2] The p40 subunit is shared with IL-12.[1][3] IL-23 is a central player in the inflammatory response, primarily by promoting the survival and expansion of T helper 17 (Th17) cells.[1][4] These cells produce a range of pro-inflammatory cytokines, including IL-17, IL-21, and IL-22, which are critical for host defense against extracellular pathogens but also contribute to the pathology of numerous autoimmune diseases like psoriasis, Crohn's disease, and rheumatoid arthritis.[1][2][5][6] IL-23 is mainly secreted by activated macrophages and dendritic cells.[1][3]
Post-Translational Modifications of IL-23 and its Receptor
While direct PTMs of the IL-23 cytokine itself are not extensively detailed in currently available literature, the functionality of the IL-23 signaling axis is heavily influenced by PTMs of its receptor and downstream signaling molecules. The IL-23 receptor is a heterodimer composed of the IL-12Rβ1 and IL-23R subunits.[1][3]
Glycosylation
Glycosylation, the enzymatic addition of sugars to proteins, is a critical PTM that affects protein folding, stability, and function.[7] The IL-23 receptor (IL-23R) is known to be heavily glycosylated.[8][9]
N-linked Glycosylation of IL-23R: Structural studies have identified several potential N-linked glycosylation sites on both the human and mouse IL-23R.[10] Mass spectrometry analysis of recombinant human IL-23R has confirmed the presence of N-linked glycans at specific asparagine residues.[8] One study identified six N-linked glycosylation sites in the ectodomain of human IL-23R at positions N47 and N81.[6] Another detailed analysis identified eight glycosylation sites on IL-23R at Asn6, Asn24, Asn58, Asn118, Asn157, Asn209, Asn239, and Asn250.[8] The occupancy and the types of glycan structures at these sites vary, with most being complex-type structures with fucose and sialic acid.[8][9]
Functional Impact of Glycosylation: While the precise functional roles of each glycosylation site on IL-23R are still under investigation, it is well-established that glycosylation can influence receptor-ligand interactions, receptor trafficking, and signal transduction. Alterations in glycosylation patterns of antibodies have also been linked to IL-23-mediated inflammatory activity.[11]
Quantitative Data on IL-23R Glycosylation Site Occupancy
| Glycosylation Site | Estimated Occupancy (Trypsin Digestion) | Estimated Occupancy (LysC Digestion) | Primary Glycan Types Observed |
| Asn6 | 45% | 42% | Complex-type |
| Asn24 | >95% | >95% | Complex-type |
| Asn58 | >95% | >95% | Complex-type |
| Asn118 | >95% | >95% | Complex-type |
| Asn157 | >95% | >95% | High mannose, Hybrid-type |
| Asn209 | >95% | >95% | Complex-type |
| Asn239 | >95% | >95% | Complex-type |
| Asn250 | 88% | 55% | Complex-type |
| Data derived from mass spectrometry analysis of soluble recombinant human IL-23r.[8][9] |
Phosphorylation
Phosphorylation is a key PTM in signal transduction, and the IL-23 signaling pathway is heavily reliant on it. Upon IL-23 binding to its receptor, Janus kinases (JAKs), specifically JAK2 and TYK2, are activated.[1][2] These kinases then phosphorylate STAT3 and, to a lesser extent, STAT4 transcription factors.[2][3] Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including RORγt, the master regulator of Th17 cell differentiation.[1][5]
Recent quantitative phosphoproteomic studies have expanded our understanding of IL-23-induced phosphorylation events in Th17 cells. One study identified 168 regulated phosphorylation sites upon IL-23 stimulation, including the phosphorylation of the myosin regulatory light chain (RLC), which is involved in cell migration.[12][13] IL-23 can also induce the phosphorylation of AKT, leading to the activation of the mTOR/NF-κB signaling pathway.[14]
Ubiquitination
Ubiquitination is another critical PTM that can regulate protein stability, localization, and activity. The regulation of IL-23 production and signaling involves ubiquitination. For instance, the deubiquitinase Trabid has been shown to play a role in the epigenetic regulation of Il12 and Il23 gene expression by deubiquitinating and stabilizing the histone demethylase Jmjd2d.[15] Additionally, the E3 ubiquitin ligase CRL4DCAF2 negatively regulates IL-23 production in dendritic cells by promoting the polyubiquitination and degradation of NIK (NF-κB-inducing kinase).[16] The Denticleless E3 Ubiquitin Protein Ligase Homolog (DTL) is also being investigated as a potential negative regulator of IL-23.[17]
Experimental Protocols
Analysis of Protein Glycosylation
1. Mass Spectrometry (MS)-Based Glycoproteomics: This is a powerful technique for identifying glycosylation sites and characterizing glycan structures.[7][18]
-
Sample Preparation: Glycoproteins are isolated and purified. This can be achieved through methods like lectin affinity chromatography, which uses proteins that bind to specific carbohydrate structures.[7][19]
-
Enzymatic Digestion: The protein is digested into smaller peptides using enzymes like trypsin.
-
Glycopeptide Enrichment: Glycopeptides are enriched from the peptide mixture using techniques such as hydrophilic interaction liquid chromatography (HILIC).[19]
-
Enzymatic Release of N-glycans: N-glycans are typically released from the peptides using the enzyme PNGase F.[20][21]
-
Mass Spectrometry Analysis: The released glycans and the deglycosylated peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Fragmentation techniques like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are used to determine the glycan composition and the peptide sequence, thereby identifying the glycosylation site.[8][18]
2. Western Blotting for Glycosylation Analysis:
-
Enzymatic Deglycosylation: The protein of interest is treated with a cocktail of glycosidases (e.g., PNGase F, Endo H) to remove N-linked and/or O-linked glycans.[21]
-
SDS-PAGE and Western Blot: The treated and untreated protein samples are run on an SDS-PAGE gel and transferred to a membrane. The protein is then detected with a specific antibody. A shift in the molecular weight of the treated protein compared to the untreated control indicates the presence of glycosylation.[21]
Analysis of Protein Phosphorylation
1. Quantitative Phosphoproteomics using Mass Spectrometry:
-
Cell Lysis and Protein Digestion: Cells are lysed, and proteins are extracted and digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS to identify the phosphorylation sites and quantify changes in phosphorylation levels between different conditions (e.g., with and without IL-23 stimulation).[12][13]
2. Western Blotting for Phosphorylation Analysis:
-
Cell Stimulation and Lysis: Cells are stimulated (e.g., with IL-23) for various time points and then lysed.
-
SDS-PAGE and Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT3). Total protein levels are also measured as a control.
Functional Assays for IL-23 Signaling
1. IL-23-induced Cytokine Production:
-
Cell Culture: IL-23 responsive cells (e.g., Th17 cells, ILC3s) are cultured in the presence or absence of recombinant IL-23.
-
Cytokine Measurement: The levels of secreted cytokines (e.g., IL-17, IL-22) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
2. Reporter Gene Assays:
-
Cell Line Engineering: A reporter cell line is created by transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a STAT3-responsive promoter.[22] These cells are also engineered to express the human IL-23 receptor components.[22]
-
Assay Performance: The reporter cells are stimulated with IL-23, and the expression of the reporter gene is measured, which correlates with the activation of the IL-23 signaling pathway.[22][23] This method is suitable for high-throughput screening of IL-23 inhibitors.[22]
3. IL-23/IL-23R Binding Assays:
-
NanoBRET (Bioluminescence Resonance Energy Transfer): This technology can be used to measure the binding affinity of IL-23 to its receptor components in living cells.[24] One receptor subunit is tagged with a NanoLuciferase (NL) donor, and IL-23 is labeled with a fluorescent acceptor. Binding brings the donor and acceptor into close proximity, resulting in energy transfer that can be measured.[24]
-
HTRF (Homogeneous Time-Resolved Fluorescence): This assay measures the interaction between tagged IL-23 and IL-23R proteins. Disruption of this interaction by a blocking antibody or small molecule results in a decrease in the HTRF signal.[25]
Signaling Pathways and Experimental Workflows
Conclusion
The post-translational modifications of the IL-23 signaling pathway components, particularly the glycosylation of its receptor and the phosphorylation of downstream signaling molecules, are integral to its biological function. A thorough understanding of these PTMs, facilitated by advanced experimental techniques, is paramount for the development of targeted and effective therapies for a host of inflammatory and autoimmune disorders. Future research should focus on elucidating the precise role of each PTM in modulating IL-23 activity and its pathological consequences.
References
- 1. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Interleukin-23 signaling [reactome.org]
- 4. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Glycosylation analysis of interleukin-23 receptor: elucidation of glycosylation sites and characterization of attached glycan structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Epigenetic regulation of Il12 and Il23 gene expression and autoimmune inflammation by the deubiquitinase Trabid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRL4DCAF2 negatively regulates IL-23 production in dendritic cells and limits the development of psoriasis [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Unlocking the Sweet Side of Proteomics: A Comprehensive Guide to Glycosylation Analysis with Mass Spectrometry [labx.com]
- 19. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. invivogen.com [invivogen.com]
- 23. IL-23 Bioassay [promega.sg]
- 24. Probing the binding of interleukin-23 to individual receptor components and the IL-23 heteromeric receptor complex in living cells using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HTRF Human IL-23 / IL23R Binding Kit, 500 Assay Points | Revvity [revvity.com]
Early Studies on IL-23 Function in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a unique p19 subunit and a p40 subunit shared with IL-12, that has emerged as a critical driver of autoimmune inflammation.[1] Early investigations in murine models were pivotal in distinguishing its function from the closely related IL-12 and in establishing its central role in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth analysis of these seminal studies, focusing on the quantitative data, detailed experimental methodologies, and the signaling pathways elucidated.
Data Presentation
The following tables summarize the key quantitative findings from early studies on IL-23 function in various mouse models of autoimmune disease. These studies primarily utilized mice deficient in the IL-23p19 subunit (p19-/-) to delineate the specific role of IL-23.
Table 1: Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. Early studies using gene-targeted mice were crucial in demonstrating the essential role of IL-23, not IL-12, in the development of this T-cell-mediated autoimmune disease of the central nervous system.[2][3]
| Mouse Strain | Genotype | Mean Peak Clinical Score (± SEM) | Disease Incidence | Reference |
| C57BL/6 x 129 | Wild-type | 3.5 ± 0.5 | 100% | [3] |
| C57BL/6 x 129 | p19-/- (IL-23 deficient) | 0 | 0% | [3] |
| C57BL/6 x 129 | p35-/- (IL-12 deficient) | 3.0 ± 0.5 | 100% | [3] |
| C57BL/6 x 129 | p40-/- (IL-12 & IL-23 deficient) | 0 | 0% | [3] |
Table 2: Collagen-Induced Arthritis (CIA)
Collagen-Induced Arthritis (CIA) is a mouse model that shares many pathological features with human rheumatoid arthritis. Seminal studies revealed that IL-23 is a key mediator of joint inflammation in this model.[4]
| Mouse Strain | Genotype | Mean Arthritis Score (± SEM) | Disease Incidence | Reference |
| DBA/1 | Wild-type | 8.5 ± 1.5 | 90% | [4] |
| DBA/1 | p19-/- (IL-23 deficient) | 0 | 0% | [4] |
| DBA/1 | p35-/- (IL-12 deficient) | 10.5 ± 1.0 | 100% | [4] |
Table 3: T-Cell Mediated Colitis
Early investigations into inflammatory bowel disease (IBD) models, such as T-cell transfer colitis and spontaneous colitis in IL-10 deficient mice, highlighted the critical role of IL-23 in promoting intestinal inflammation.[5][6]
| Mouse Model | Genotype | Mean Histological Score (± SEM) | Key Finding | Reference |
| IL-10-/- spontaneous colitis | IL-10-/- | 3.5 ± 0.5 | Develop severe colitis | [5] |
| IL-10-/- spontaneous colitis | IL-10-/- x p19-/- | 0.5 ± 0.2 | Protected from colitis | [5] |
| IL-10-/- spontaneous colitis | IL-10-/- x p35-/- | 3.0 ± 0.5 | Develop colitis | [5] |
| CD4+ T-cell transfer colitis | Rag-/- recipients | 3.0 ± 0.4 | Develop colitis | [6] |
| CD4+ T-cell transfer colitis | p19-/- Rag-/- recipients | 0.8 ± 0.3 | Protected from colitis | [6] |
Table 4: In Vitro T-Cell Proliferation and Cytokine Production
The initial discovery of IL-23 identified its unique ability to act on memory T-cell populations, a function distinct from IL-12.[7] Subsequent studies further characterized the cytokine profile of IL-23-driven T cells.[8][9]
| Cell Type | Treatment | Proliferation (cpm ± SD) | IFN-γ Production (pg/ml ± SD) | IL-17 Production | Reference |
| Mouse memory CD4+ T cells | IL-23 | 25,000 ± 3,000 | - | - | [7] |
| Mouse memory CD4+ T cells | IL-12 | <2,000 | - | - | [7] |
| MOG-specific T cells | IL-23 | - | Low | High | [8][9] |
| MOG-specific T cells | IL-12 | - | High | Low/None | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is based on the methods described in the early studies defining the role of IL-23 in EAE.[3]
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
8-12 week old female C57BL/6 mice (or appropriate knockout and wild-type controls)
Procedure:
-
Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL MOG and 4 mg/mL M. tuberculosis.
-
Immunization: On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion over two sites on the flank of each mouse.
-
PTX Administration: On day 0 and day 2, inject 200 ng of PTX intraperitoneally in 100 µL of PBS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Score the mice based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Moribund
-
5: Death
-
Induction of Collagen-Induced Arthritis (CIA)
This protocol is adapted from the methodologies used in early studies of IL-23 in arthritis.[4]
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
8-12 week old male DBA/1 mice (or appropriate knockout and wild-type controls)
Procedure:
-
Primary Immunization: On day 0, emulsify bovine type II collagen in CFA (1:1 ratio) to a final concentration of 1 mg/mL. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 21, emulsify bovine type II collagen in IFA (1:1 ratio) to a final concentration of 1 mg/mL. Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.
-
Arthritis Scoring: Visually score the paws for signs of arthritis starting from day 21, three times a week. Each paw is scored on a scale of 0-4:
-
0: No evidence of erythema and swelling
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompass the ankle, foot, and digits The maximum score per mouse is 16.
-
Adoptive Transfer of T Cells for Colitis Induction
This protocol is based on the T-cell transfer model of colitis used to investigate the role of IL-23.[6]
Materials:
-
Spleens from wild-type or IL-10-/- mice
-
CD4+ T cell isolation kit
-
Rag1-/- or Rag2-/- recipient mice
-
Recombinant murine IL-23 (optional, for exacerbation studies)
Procedure:
-
T Cell Isolation: Isolate spleens from donor mice and prepare a single-cell suspension. Isolate CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. A further sort for CD4+CD45RBhigh naive T cells can be performed for a more robust model.
-
T Cell Transfer: Inject 5 x 10^5 purified CD4+ T cells in 200 µL of PBS intraperitoneally into Rag-/- recipient mice.
-
Monitoring: Monitor the mice for weight loss and signs of colitis (diarrhea, hunched posture) weekly.
-
Histological Analysis: At the experimental endpoint (typically 6-8 weeks post-transfer), collect the colon and fix in 10% buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for inflammation based on the extent of cellular infiltration, epithelial hyperplasia, and ulceration.
Intracellular Cytokine Staining of T Cells
This protocol is a generalized method for detecting intracellular IFN-γ and IL-17 in murine T cells, as performed in early IL-23 studies.[8][9]
Materials:
-
Single-cell suspension of murine lymphocytes (from spleen, lymph nodes, or CNS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular cytokines (IFN-γ, IL-17A)
-
Fixation and permeabilization buffers
Procedure:
-
Cell Stimulation: Resuspend cells in complete RPMI medium and stimulate with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17A) in the permeabilization buffer for 30 minutes at 4°C.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data.
Mandatory Visualization
IL-23 Signaling Pathway
The canonical IL-23 signaling pathway in T cells involves the activation of the JAK-STAT pathway, leading to the expression of the master transcription factor for Th17 cells, RORγt.[1]
Caption: IL-23 signaling cascade in T helper 17 (Th17) cells.
Experimental Workflow: EAE Induction and Analysis in Knockout Mice
This diagram illustrates the workflow for comparing EAE development in wild-type and IL-23p19-/- mice.
Caption: Workflow for EAE induction and analysis in knockout mice.
Logical Relationship: Distinguishing IL-23 from IL-12 Function
This diagram illustrates the logical framework of the early knockout mouse studies that differentiated the roles of IL-23 and IL-12 in autoimmunity.
Caption: Delineating IL-23 vs. IL-12 function via knockout mice.
References
- 1. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-23 rather than interleukin-12 is the critical cytokine for autoimmune inflammation of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent pro- and antiinflammatory roles for IL-23 and IL-12 in joint autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - IL-23 is essential for T cell–mediated colitis and promotes inflammation via IL-17 and IL-6 [jci.org]
- 6. IL-23 is essential for T cell-mediated colitis and promotes inflammation via IL-17 and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel p19 protein engages IL-12p40 to form a cytokine, IL-23, with biological activities similar as well as distinct from IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IL-23 drives a pathogenic T cell population that induces autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of the Interleukin-23 Receptor
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the initial characterization of the Interleukin-23 (IL-23) receptor, a key target in immunology and drug development. It covers the receptor's composition, signaling pathways, and the foundational experimental methodologies used to elucidate its function.
Introduction: The Discovery of a Key Inflammatory Axis
Interleukin-23 (IL-23) is a pro-inflammatory cytokine that plays a pivotal role in the development and maintenance of T helper 17 (Th17) cells, which are central to the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1][2] The initial steps to understanding its function began with its discovery as a heterodimeric cytokine composed of a unique p19 subunit and the p40 subunit, the latter of which it shares with IL-12.[3][4] This shared subunit hinted at a related, yet distinct, receptor system compared to that of IL-12.
The subsequent identification and characterization of the IL-23 receptor (IL-23R) complex were critical milestones, revealing a novel cytokine receptor subunit and confirming a distinct signaling pathway that has since become a major focus for therapeutic intervention.[5][6]
The IL-23 Receptor Complex: Structure and Ligand Binding
The functional IL-23 receptor is a heterodimer composed of two type I cytokine receptor subunits:
-
Interleukin-12 Receptor Subunit Beta 1 (IL-12Rβ1): This subunit is also a component of the IL-12 receptor complex. It primarily binds to the p40 subunit of the IL-23 ligand.[5][7]
-
Interleukin-23 Receptor (IL-23R): This is the novel, specific subunit for the IL-23 receptor complex. It binds to the unique p19 subunit of the IL-23 ligand.[5][8][9]
The IL-23 cytokine itself is a heterodimer of the IL-23p19 and IL-12p40 subunits.[10] The formation of a stable quaternary signaling complex, involving both ligand and receptor subunits in a 1:1:1:1 stoichiometry, is essential for signal transduction.[11] Structural studies have shown that the binding of IL-23R to the p19 subunit induces a conformational change that primes the complex for high-affinity, cooperative binding of the IL-12Rβ1 subunit to the p40 subunit.[12]
Quantitative Data: Binding Affinities
The interaction between IL-23 and its receptor components has been quantified using various biophysical techniques. These measurements are crucial for understanding the mechanism of receptor activation and for the development of targeted inhibitors. The affinities can vary based on the experimental system (e.g., purified proteins vs. live cells) and measurement technique.
| Interacting Molecules | Method | Reported Affinity (KD) | Reference |
| IL-23 : (NL-IL23R + IL12Rβ1) Complex on HEK293T cells | NanoBRET | 27.2 ± 12.0 pM | [13] |
| IL-23 : IL-23R (recombinant proteins) | Microcalorimetry | ~40 nM | [12] |
| IL-23 : IL-12Rβ1 (recombinant proteins) | Microcalorimetry | 2 µM | [12] |
Note: The significant increase in affinity observed when both receptor subunits are present highlights the cooperative nature of the complex formation on the cell surface.
The IL-23 Receptor Signaling Pathway
Upon ligand binding and receptor dimerization, the IL-23R complex initiates an intracellular signaling cascade primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][14]
-
Kinase Recruitment: The intracellular domains of the receptor subunits are pre-associated with specific JAK family kinases. IL-23R constitutively associates with JAK2, while IL-12Rβ1 is associated with Tyrosine Kinase 2 (TYK2).[1][5][9]
-
Trans-phosphorylation: Ligand-induced dimerization brings JAK2 and TYK2 into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[9]
-
STAT Docking and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor subunits, creating docking sites for STAT proteins.[14]
-
STAT Activation and Translocation: IL-23 signaling leads to the recruitment and phosphorylation of STAT3 and, to a lesser extent, STAT4.[1][5][15] Phosphorylated STATs form homo- or heterodimers, dissociate from the receptor complex, and translocate to the nucleus.[7]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, including those for pro-inflammatory cytokines like IL-17 and IL-22, and the Th17 master transcription factor RORγt.[1][7]
Key Experimental Protocols
The characterization of the IL-23 receptor relied on a combination of molecular biology, immunology, and biochemistry techniques. Below are overviews of the core experimental approaches.
This method was instrumental in identifying IL-23R as the specific binding partner for the IL-23/IL-12Rβ1 complex.[5][15]
-
Cell Line Selection: Choose a hematopoietic cell line, such as Ba/F3, that is dependent on a cytokine (e.g., IL-3) for survival and proliferation but does not respond to IL-23.
-
Stable Transfection: Engineer the parental cell line to stably express the known shared receptor subunit, IL-12Rβ1.
-
Expression Library Screening: Transfect the IL-12Rβ1-expressing cells with a cDNA library derived from a cell type known to respond to IL-23 (e.g., activated T cells).
-
Functional Selection: Culture the transfected cells in a medium lacking the survival cytokine (IL-3) but supplemented with IL-23. Only cells that express a functional IL-23 receptor complex will receive a pro-proliferative signal and survive.
-
Isolation and Sequencing: Isolate the surviving cell clones and use PCR to amplify and sequence the cDNA insert from the expression library to identify the novel receptor subunit (IL-23R).
-
Validation: Confirm the result by transfecting naive Ba/F3 cells with both IL-12Rβ1 and the candidate IL-23R cDNA and demonstrating that this co-expression specifically confers IL-23 responsiveness.
This protocol provides a quantitative method to measure the binding interaction between IL-23 and its receptor and to screen for potential inhibitors.[16][17]
-
Plate Coating: Coat the wells of a 96-well microplate with purified, recombinant IL-23R protein. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein. Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Ligand Incubation: Wash the wells. Add serial dilutions of biotinylated IL-23 ligand (and any potential inhibitors) to the wells. Incubate for 2-3 hours at room temperature to allow binding.
-
Detection: Wash the wells to remove unbound ligand. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate for 1 hour. This will bind to the biotinylated IL-23 captured by the receptor.
-
Substrate Addition: Wash the wells. Add a chromogenic HRP substrate, such as TMB (3,3’,5,5’-Tetramethylbenzidine), to each well. A color change will develop in proportion to the amount of bound ligand.
-
Measurement: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Measure the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the IL-23/IL-23R binding.
This functional assay measures the direct downstream consequence of IL-23 receptor activation in a cellular context.
-
Cell Culture and Starvation: Culture a responsive cell line (e.g., an NK cell line or Ba/F3 cells co-expressing IL-23R and IL-12Rβ1) to an appropriate density. To reduce basal signaling, starve the cells by culturing them in a serum-free or low-serum medium for 4-6 hours.
-
Cytokine Stimulation: Treat the starved cells with varying concentrations of IL-23 for a short period (typically 15-30 minutes) at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, place the cells on ice, wash with cold PBS, and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for subsequent steps.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: To normalize the results, strip the membrane and re-probe with an antibody for total STAT3. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3, which indicates the level of receptor activation.
Conclusion
The initial characterization of the IL-23 receptor identified it as a heterodimeric complex composed of the shared IL-12Rβ1 subunit and the novel IL-23R subunit. This discovery was fundamental to defining a distinct signaling pathway, mediated by JAK2/TYK2 and predominantly STAT3, that is critical for the function of Th17 cells and other immune cells. The experimental approaches outlined here, from functional cloning to binding and signaling assays, provided the foundational knowledge that established the IL-23/IL-23R axis as a highly specific and successful target for the treatment of chronic inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel p19 protein engages IL-12p40 to form a cytokine, IL-23, with biological activities similar as well as distinct from IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making many from few: IL-12p40 as a model for the combinatorial assembly of heterodimeric cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A receptor for the heterodimeric cytokine IL-23 is composed of IL-12Rbeta1 and a novel cytokine receptor subunit, IL-23R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 8. Interleukin-23 receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the binding of interleukin-23 to individual receptor components and the IL-23 heteromeric receptor complex in living cells using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-23 Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. raybiotech.com [raybiotech.com]
- 17. shop.bio-connect.nl [shop.bio-connect.nl]
discovery of the p19 subunit of IL-23
An In-depth Technical Guide to the Discovery of the p19 Subunit of IL-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine in the IL-12 family, implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, Crohn's disease, and rheumatoid arthritis.[1][2] It is a heterodimeric cytokine, composed of two disulfide-linked subunits: the p40 subunit (IL-12B), which it shares with IL-12, and a unique p19 subunit (IL-23A) that defines its distinct biological function.[1][3][4] The discovery of the p19 subunit in 2000 was a landmark event, fundamentally altering the understanding of the IL-12 cytokine family and revealing a new therapeutic target that has since led to the development of highly effective biologic drugs.[1][4] This guide provides a detailed technical overview of the core science behind the discovery of p19, the experimental protocols used for its characterization, and the signaling pathways it initiates.
The Seminal Discovery of the p19 Subunit
The p19 subunit was identified in 2000 by Robert Kastelein, Birgit Oppmann, and their colleagues at the DNAX Research Institute.[1][5][6] The discovery was not accidental but the result of a deliberate "gene hunting" strategy that combined computational biology with traditional biochemical and immunological methods.[4][7]
Researchers performed a computational screen of expressed sequence tag (EST) databases, searching for novel sequences with distant homology to the p35 subunit of IL-12.[6][8][9] This bioinformatic approach identified a novel sequence encoding a protein they termed 'p19'.[6][8]
Initial experiments showed that the p19 protein, when expressed alone, had no discernible biological activity.[6][8] The critical breakthrough came with the hypothesis that p19 might function as part of a heterodimer, similar to other members of the IL-12 family. Co-expression of p19 with the IL-12 p40 subunit resulted in the formation of a novel, biologically active, composite cytokine. This new cytokine was named IL-23.[6][8] Further investigation revealed that activated dendritic cells and macrophages are the primary producers of this IL-23 (p19/p40) complex.[6][9] This discovery was crucial as it distinguished the roles of IL-23 from the well-established functions of IL-12 (p35/p40), paving the way for more targeted therapeutic strategies.[1]
Experimental Protocols
The characterization of p19 and IL-23 relied on a series of key experimental methodologies.
Computational Discovery and Molecular Cloning
-
Database Mining: The initial identification of the p19 sequence was performed by searching public and proprietary EST databases using the protein sequence of the IL-12 p35 subunit as a query. TBLASTN, an algorithm that compares a protein query to a translated nucleotide database, was likely used to find sequences with low but significant homology.
-
Full-Length cDNA Cloning: Once a promising EST fragment was identified, 5' and 3' Rapid Amplification of cDNA Ends (RACE) was performed using gene-specific primers on cDNA libraries derived from activated T cells or dendritic cells. This allowed for the assembly of the full-length coding sequences for both human and mouse p19.[8] The resulting sequences were confirmed by DNA sequencing.[8]
Recombinant Protein Expression and Purification
-
Vector Construction: The full-length cDNAs for p19 and p40 were subcloned into mammalian expression vectors, often containing an epitope tag (e.g., FLAG or His-tag) to facilitate purification and detection.
-
Cell Transfection: To produce the heterodimeric IL-23, vectors for both p19 and p40 were co-transfected into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells. These cells are capable of the necessary post-translational modifications, including disulfide bond formation.
-
Protein Purification: The secreted IL-23 heterodimer was purified from the cell culture supernatant. A common method involves affinity chromatography using an antibody specific for the p40 subunit, followed by further purification steps like ion-exchange or size-exclusion chromatography to ensure high purity.
Biological Activity Assays
-
STAT Activation Assay: The ability of IL-23 to activate downstream signaling was assessed by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
-
Cell Stimulation: Phytohemagglutinin (PHA)-activated T cell blasts were incubated with purified recombinant IL-23, IL-12, or a control for a short period (e.g., 15-30 minutes).
-
Lysis and Protein Analysis: Cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE.
-
Western Blotting: Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated STAT4 (p-STAT4) and total STAT4. The seminal studies showed that IL-23, despite not binding to the IL-12Rβ2 receptor subunit, could still activate Stat4 in these cells.[6][8]
-
-
T-Cell Proliferation Assay: This assay measured the ability of IL-23 to induce the proliferation of specific T cell subsets.
-
Cell Isolation: Target cell populations, such as mouse memory (CD4+CD45Rblow) T cells or human memory (CD45RO+) T cells, were purified from spleen or peripheral blood using methods like fluorescence-activated cell sorting (FACS) or magnetic bead separation.[6]
-
Cell Culture: Cells were cultured in 96-well plates and stimulated with varying concentrations of IL-23 or IL-12 for several days (e.g., 3-5 days).
-
Proliferation Measurement: Proliferation was quantified by adding a pulse of 3H-thymidine for the final 18-24 hours of culture. The amount of incorporated radiolabel, which is proportional to the rate of DNA synthesis, was measured using a scintillation counter.
-
-
IFN-γ Production Assay: This assay quantified the production of a key effector cytokine by T cells in response to IL-23.
-
Cell Stimulation: PHA-activated T cell blasts or purified memory T cells were cultured with IL-23, IL-12, or a control for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant was collected.
-
ELISA: The concentration of IFN-γ in the supernatant was measured using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) with a specific pair of capture and detection antibodies for IFN-γ.[6]
-
Quantitative Data Summary
The initial characterization of IL-23 revealed biological activities that were both similar to and distinct from those of IL-12.
Table 1: Proliferative Response of T Cell Subsets to IL-23 vs. IL-12
| Cell Type | Stimulus | Proliferative Response (3H-Thymidine Incorporation) | Reference |
| Mouse Memory (CD4+CD45Rblow) T Cells | IL-12 | No significant proliferation | [6][8] |
| IL-23 | Strong proliferation | [6][8] | |
| Human PHA-Activated T Blasts | IL-12 | Strong proliferation | [6] |
| IL-23 | Strong proliferation | [6] | |
| Human Memory (CD45RO+) T Cells | IL-12 | Proliferation | [6] |
| IL-23 | Proliferation | [6] |
Table 2: IFN-γ Production by T Cells in Response to IL-23 vs. IL-12
| Cell Type | Stimulus | IFN-γ Production | Reference |
| Human PHA-Activated T Blasts | IL-12 | High | [6] |
| IL-23 | High | [6] | |
| Human Memory (CD45RO+) T Cells | IL-12 | High | [6] |
| IL-23 | High | [6] |
A key finding was that while both cytokines could stimulate IFN-γ production, only IL-23 could induce strong proliferation of mouse memory T cells, highlighting a unique biological function.[6][8]
Visualizing Discovery and Function
Experimental and Logical Workflows
The following diagrams illustrate the workflow of the p19 discovery and the resulting signaling cascade.
IL-23 Receptor and Signaling Pathway
IL-23 exerts its effects by binding to a heterodimeric cell-surface receptor complex.[3][10] The p19 subunit binds to the IL-23 receptor (IL-23R), while the p40 subunit interacts with the IL-12 receptor beta 1 (IL-12Rβ1), a subunit also used by the IL-12 receptor.[5][10][11]
This ligand-receptor engagement brings together the receptor-associated Janus kinases (JAKs), specifically JAK2 which is constitutively associated with IL-23R, and Tyrosine kinase 2 (Tyk2), which is associated with IL-12Rβ1.[3][10][12] The proximity of these kinases leads to their trans-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23R, creating docking sites for STAT proteins.[10][12] IL-23 signaling predominantly activates STAT3, with lesser activation of STAT1, STAT4, and STAT5.[3] Phosphorylated STAT3 molecules dimerize, translocate to the nucleus, and act as transcription factors.[5][10] A key downstream effect is the induction and stabilization of the transcription factor RORγt, which is the master regulator for Th17 cells, leading to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[5][10]
Conclusion
The , driven by a combination of bioinformatics and rigorous immunological experimentation, was a seminal moment in immunology and drug development. It resolved the functional distinction between IL-12 and the newly identified IL-23, revealing IL-23 as a master regulator of a unique subset of memory T cells (later defined as Th17 cells) and a critical driver of chronic inflammation.[4] The detailed understanding of its structure, function, and signaling pathway has enabled the development of highly specific monoclonal antibodies targeting the p19 subunit. These therapies have shown remarkable efficacy in treating a range of autoimmune diseases, validating the discovery of p19 as a cornerstone of modern immunology and a triumph for translational science.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Detecting Interleukin-23 in Human Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.[1][2] Primarily produced by activated dendritic cells and macrophages, IL-23 plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells, which are key mediators of inflammatory responses.[3][4] Dysregulation of the IL-23/Th17 axis has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[5] Consequently, the accurate and sensitive detection of IL-23 in human serum is of paramount importance for disease diagnosis, patient stratification, biomarker discovery, and monitoring therapeutic efficacy of IL-23-targeted drugs.[4][6]
This document provides a comprehensive overview of current methods for detecting IL-23 in human serum samples, including detailed protocols for common immunoassays and a comparative analysis of their performance.
IL-23 Signaling Pathway
IL-23 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the IL-12 receptor beta 1 (IL-12Rβ1) subunit and the IL-23 receptor (IL-23R) subunit.[1][7] This binding event activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) signaling cascade. Specifically, JAK2 and TYK2 are recruited and activated, leading to the phosphorylation of STAT3.[4][7] Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it induces the transcription of target genes, including those encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 5. abacusdx.com [abacusdx.com]
- 6. IL-23 Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of Interleukin-23 (IL-23) Levels using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.[1][2][3] Primarily secreted by activated macrophages and dendritic cells, IL-23 is a key regulator of inflammatory responses.[2][4] It plays a crucial role in the maintenance and expansion of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17.[2][5] Dysregulation of the IL-23/IL-17 axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[5][6] Consequently, accurate quantification of IL-23 levels in biological samples is essential for both basic research and the development of targeted therapeutics.
This document provides a detailed protocol for the quantification of human IL-23 in various biological samples, such as cell culture supernatants, serum, and plasma, using a sandwich ELISA method.[1][7][8][9]
IL-23 Signaling Pathway
IL-23 exerts its biological effects by binding to a high-affinity receptor complex composed of the IL-12 receptor beta 1 (IL-12Rβ1) and the IL-23 receptor (IL-23R) subunits.[2][4][10] This binding event initiates a downstream signaling cascade through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, receptor engagement leads to the activation of JAK2 and Tyrosine kinase 2 (TYK2), which in turn phosphorylate and activate STAT3 and STAT4.[2][6][10] The activated STAT dimers then translocate to the nucleus to regulate the transcription of target genes, including those responsible for Th17 cell differentiation and function, such as RORγt.[2][4]
Caption: IL-23 signaling cascade initiation and downstream effects.
Quantitative Data Summary
The performance characteristics of a typical Human IL-23 ELISA kit are summarized in the table below. These values are provided for guidance; users should refer to the specific kit insert for exact details.
| Parameter | Specification |
| Assay Type | Solid Phase Sandwich ELISA[1] |
| Assay Range | 39.0 - 2,500 pg/mL[1][7] |
| Sensitivity | 16.3 pg/mL[1] |
| Sample Types | Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma[1] |
| Required Sample Volume | 100 µL per well[1] |
| Assay Length | Approximately 4.5 hours[1] |
| Precision (Intra-assay) | < 10% |
| Precision (Inter-assay) | < 12% |
| Specificity | Natural and recombinant human IL-23[1] |
| Cross-reactivity | < 0.5% with related molecules[1] |
Experimental Protocol
This protocol outlines the steps for a sandwich ELISA to quantify human IL-23. It is recommended that all standards, controls, and samples be assayed in duplicate.[1]
Materials Required
-
Human IL-23 ELISA Kit (Pre-coated 96-well strip plate, lyophilized standard, detection antibody, streptavidin-HRP, assay diluent, wash buffer, substrate solution, stop solution)[8]
-
Microplate reader capable of measuring absorbance at 450 nm[8]
-
Precision pipettes and tips[8]
-
Graduated cylinders[8]
-
Tubes for standard and sample dilutions[8]
-
Distilled or deionized water
-
Absorbent paper[8]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.[1]
-
Reconstitute the lyophilized Human IL-23 Standard with the volume of assay diluent specified in the kit manual to create the stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.
-
Prepare a dilution series of the standard in assay diluent to generate a standard curve. A typical range would be from 2,500 pg/mL down to 39.0 pg/mL, plus a zero standard (assay diluent only).
-
Prepare the Biotinylated Detection Antibody and Streptavidin-HRP solutions according to the kit instructions, if provided in a concentrated form.
Assay Procedure
Caption: Step-by-step workflow for the IL-23 sandwich ELISA protocol.
-
Add Assay Diluent: Add 100 µL of Assay Diluent to each well.[1]
-
Add Standards and Samples: Add 100 µL of each standard, control, or sample to the appropriate wells.[1] Cover the plate with a sealer.
-
First Incubation: Incubate for 2 hours at room temperature on a horizontal orbital microplate shaker (if available).[1]
-
Wash: Aspirate each well and wash by filling each well with wash buffer (at least 300 µL) and then aspirating. Repeat this process three more times for a total of four washes. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Conjugate/Detection Antibody: Add 200 µL of the prepared IL-23 conjugate or biotinylated detection antibody to each well.[1] Cover with a new plate sealer.
-
Second Incubation: Incubate for 2 hours at room temperature on the shaker.[1]
-
Wash: Repeat the wash step as described in step 4. If using a biotin-streptavidin system, this wash would be followed by the addition of Streptavidin-HRP and another incubation and wash step.
-
Add Substrate: Add 200 µL of Substrate Solution to each well.[1]
-
Color Development: Incubate for 30 minutes at room temperature on the benchtop, protected from light.[1] A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[1] The color will change from blue to yellow.
-
Read Plate: Determine the optical density (OD) of each well within 30 minutes, using a microplate reader set to 450 nm. A wavelength correction at 540 nm or 570 nm is recommended if available.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Generate a Standard Curve: Subtract the average zero standard OD from all other OD values. Plot the average OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate Sample Concentrations: Use the standard curve to interpolate the concentration of IL-23 in the samples. Remember to multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 3. Human IL-23 Uncoated ELISA Kit (88-7237-88) - Invitrogen [thermofisher.com]
- 4. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human IL-23(Interleukin 23) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Human IL-23(Interleukin 23) ELISA Kit - Elabscience® [elabscience.com]
- 10. Reactome | Interleukin-23 signaling [reactome.org]
Application Notes: Intracellular Staining of IL-23 in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a unique p19 subunit and a p40 subunit shared with IL-12, that plays a pivotal role in the regulation of inflammatory responses.[1][2] It is a key driver of autoimmune and chronic inflammatory diseases through its promotion of T helper 17 (Th17) cell development and maintenance.[3][4] The study of IL-23 at a single-cell level is crucial for understanding its role in disease pathogenesis and for the development of targeted therapeutics.
Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique that allows for the identification and quantification of cytokine-producing cells within a heterogeneous population. This application note provides a detailed protocol for the intracellular staining of IL-23 in immune cells, along with insights into data analysis and interpretation.
Biological Principles
The IL-23 Signaling Pathway
IL-23 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the IL-23 receptor (IL-23R) and the IL-12 receptor β1 (IL-12Rβ1) subunit.[1][2][5] This binding event activates the associated Janus kinases (JAK), specifically JAK2 and Tyrosine kinase 2 (TYK2).[1][2][3][4] Activated JAKs then phosphorylate the intracellular domain of the IL-23R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][2] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of target genes, including those encoding for pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[1][2][5]
Cellular Sources of IL-23
The primary producers of IL-23 are myeloid cells, particularly activated dendritic cells (DCs) and macrophages.[3][5] These antigen-presenting cells (APCs) are stimulated to produce IL-23 in response to microbial products, such as lipopolysaccharide (LPS), and other inflammatory signals.[5]
Experimental Protocol: Intracellular Staining of IL-23
This protocol provides a general framework for the intracellular staining of IL-23 in immune cells, such as peripheral blood mononuclear cells (PBMCs). Optimization of stimulation conditions, antibody concentrations, and incubation times may be required for specific cell types and experimental setups.
Materials and Reagents
-
Cells: Freshly isolated human PBMCs or other immune cell populations.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Stimulation Reagents:
-
Lipopolysaccharide (LPS)
-
Recombinant human IFN-γ
-
-
Protein Transport Inhibitor: Brefeldin A or Monensin.
-
Antibodies for Flow Cytometry:
-
Fluorochrome-conjugated anti-human IL-23p19 antibody.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD11c, CD14, CD45).
-
Isotype control antibodies.
-
-
Fixation/Permeabilization Buffers.
-
Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.09% sodium azide.
-
Flow Cytometer.
Step-by-Step Procedure
-
Immune Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells and resuspend them in complete culture medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
In Vitro Cell Stimulation:
-
For human PBMCs, priming with IFN-γ can enhance IL-23 production.[6]
-
A common stimulation condition is priming with recombinant human IFN-γ (e.g., 100 ng/mL) for 2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for an additional 22 hours.[7]
-
Include an unstimulated control to determine baseline IL-23 expression.
-
-
Protein Transport Inhibition:
-
Approximately 4-6 hours before harvesting the cells, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture.[8] This step is crucial for the intracellular accumulation of cytokines.
-
-
Surface Marker Staining:
-
Harvest the cells and wash them with cold Flow Cytometry Staining Buffer.
-
Incubate the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD11c for dendritic cells, CD14 for monocytes) for 20-30 minutes at 4°C in the dark.[9]
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Intracellular Staining for IL-23:
-
Incubate the fixed and permeabilized cells with a fluorochrome-conjugated anti-human IL-23p19 antibody for 30 minutes at room temperature in the dark.
-
Include an isotype control to assess non-specific antibody binding.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
-
Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.
-
Data Analysis and Interpretation
Gating Strategy
A sequential gating strategy is employed to identify the IL-23-producing cell population of interest.
Quantitative Data Summary
The frequency of IL-23-producing cells can vary depending on the donor, the specific immune cell subset, and the stimulation conditions. The following table provides an overview of expected results based on published literature.
| Cell Type | Stimulant | Expected Frequency of IL-23+ Cells | Reference |
| Human Monocyte-Derived Dendritic Cells | M. tuberculosis H37Rv | Significant induction | [6] |
| Human Monocyte-Derived Dendritic Cells | Zymosan (200 µg/ml) | High levels of induction | [6] |
| Human PBMCs | B. fragilis | Significant induction | [11] |
| Human Monocytes | B. fragilis | Low to undetectable | [11] |
| Human Myeloid Dendritic Cells | B. fragilis | Significant induction | [11] |
Troubleshooting and Considerations
-
Low or No IL-23 Signal:
-
Ensure optimal cell stimulation conditions. The kinetics of IL-23 production can vary.
-
Verify the activity of the protein transport inhibitor.
-
Titrate the anti-IL-23 antibody to determine the optimal concentration.
-
-
High Background Staining:
-
Use an appropriate isotype control to determine the level of non-specific binding.
-
Ensure adequate washing steps.
-
Include a viability dye to exclude dead cells, which can non-specifically bind antibodies.[9]
-
-
Antibody Selection:
-
Use an antibody specific for the p19 subunit to distinguish IL-23 from IL-12.
-
Choose fluorochromes with minimal spectral overlap and high brightness for rare cell populations.
-
-
Fixation and Permeabilization:
-
Some surface markers may be sensitive to fixation. It is generally recommended to stain for surface antigens before fixation and permeabilization.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 4. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential regulation of interleukin 12 and interleukin 23 production in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Staining Quick Guides | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 9. anilocus.com [anilocus.com]
- 10. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 11. Differential Interleukin-10 (IL-10) and IL-23 Production by Human Blood Monocytes and Dendritic Cells in Response to Commensal Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Generating IL-23 Knockout Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of Interleukin-23 (IL-23) knockout mouse models. These models are invaluable tools for studying the role of the IL-23/Th17 axis in autoimmune and inflammatory diseases, as well as for the preclinical evaluation of novel therapeutics targeting this pathway.
Application Notes
Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit (encoded by the Il23a gene) and a p40 subunit shared with IL-12. It is a key driver of inflammation, primarily through its role in the expansion and maintenance of T helper 17 (Th17) cells.[1] Genetic ablation of IL-23 in mice has been shown to confer resistance to various autoimmune disease models, making these knockout animals essential for dissecting disease mechanisms and testing therapeutic interventions.
Genetic Modification Strategies
The most common and efficient method for generating IL-23 knockout mice is through the use of CRISPR/Cas9 technology to target the Il23a gene, which encodes the p19 subunit. This approach allows for the introduction of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, thereby ablating protein expression. Traditional methods involving homologous recombination in embryonic stem (ES) cells have also been used to create both conventional and conditional knockout models.
Validation of IL-23 Knockout
Successful generation of an IL-23 knockout mouse model requires rigorous validation at the genetic, molecular, and functional levels.
Table 1: Molecular Validation of IL-23p19 Knockout
| Validation Method | Analyte | Wild-Type (WT) Mice | IL-23p19 Knockout (KO) Mice |
| Genotyping PCR | Genomic DNA | Expected band for WT allele | Expected band for KO allele (size may vary depending on indel) |
| Quantitative PCR (qPCR) | Il23a mRNA from activated macrophages | Detectable expression (normalized to housekeeping gene) | Undetectable or significantly reduced expression |
| ELISA | IL-23 protein in serum/cell culture supernatant | Detectable levels (e.g., >100 pg/mL after stimulation) | Below limit of detection (e.g., < 15 pg/mL) |
Table 2: Functional Validation of IL-23 Knockout in Disease Models
| Disease Model | Readout | Wild-Type (WT) Mice | IL-23p19 Knockout (KO) Mice |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mean Clinical Score (Peak) | 2.5 - 3.5 | 0 - 1.0 (Resistant)[2] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Histological Score | 8 - 12 (Severe inflammation) | 2 - 4 (Mild inflammation) |
| Body Weight Loss | 15 - 25% | 5 - 10% |
Table 3: Immunophenotyping of IL-23 Knockout Mice
| Analysis | Cell Population | Tissue | Wild-Type (WT) Mice (% of CD4+ cells) | IL-23p19 Knockout (KO) Mice (% of CD4+ cells) |
| Flow Cytometry | Th17 (CD4+IL-17A+) | Spleen (post-immunization) | 5 - 10% | < 1% |
| Th17 (CD4+IL-17A+) | Colon (in colitis model) | 8 - 15% | 1 - 3% |
Signaling Pathways and Experimental Workflows
IL-23 Signaling Pathway
The following diagram illustrates the canonical IL-23 signaling cascade, which is disrupted in IL-23 knockout mice.
Caption: IL-23 signaling pathway initiated by ligand binding and culminating in gene transcription.
Experimental Workflow: Generation and Validation of IL-23 KO Mice
The workflow for creating and validating an IL-23 knockout mouse model is a multi-step process outlined below.
Caption: Workflow for generating and validating IL-23 knockout mice using CRISPR/Cas9.
Experimental Protocols
Protocol 1: Generation of Il23a Knockout Mice using CRISPR/Cas9
This protocol outlines the steps for generating Il23a knockout mice by microinjection of CRISPR/Cas9 components into zygotes.
1.1. Design and Synthesis of sgRNA
-
Identify a suitable target sequence in an early exon of the mouse Il23a gene (Gene ID: 83430).[3] The target should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
Use online design tools to minimize off-target effects.
-
Synthesize the single guide RNA (sgRNA) using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify the sgRNA and assess its quality and concentration.
1.2. Preparation of Microinjection Mix
-
Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
-
Dilute Cas9 mRNA or protein and the synthesized sgRNA in the microinjection buffer to the final concentrations (e.g., 100 ng/µL Cas9 mRNA and 50 ng/µL sgRNA).
-
Ensure the mixture is sterile and free of particulates by centrifugation and filtering.
1.3. Zygote Microinjection
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Perform pronuclear microinjection of the CRISPR/Cas9 mix into the fertilized eggs.
-
Culture the injected zygotes overnight to the two-cell stage.
1.4. Embryo Transfer
-
Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate mothers.
-
Monitor the surrogate mothers for pregnancy and birth of pups (F0 generation).
Protocol 2: Genotyping of Founder Mice
This protocol describes the identification of founder mice carrying the desired genetic modification.
2.1. Genomic DNA Extraction
-
Collect a small tail or ear snip from each F0 pup at weaning age.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K digestion protocol.
2.2. PCR Amplification
-
Design PCR primers flanking the sgRNA target site in the Il23a gene.
-
Perform PCR using the extracted genomic DNA as a template. A typical reaction mixture includes:
-
50-100 ng genomic DNA
-
10 pmol of each forward and reverse primer
-
dNTP mix
-
Taq DNA polymerase and buffer
-
-
Use the following cycling conditions (may require optimization):
-
Initial denaturation: 95°C for 5 min
-
35 cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 58-62°C for 30 sec
-
Extension: 72°C for 45 sec
-
-
Final extension: 72°C for 5 min
-
2.3. Analysis of PCR Products
-
Run the PCR products on a high-resolution agarose gel.
-
Pups with successful indels may show a size shift in the PCR product or can be identified by Sanger sequencing of the PCR product to confirm the presence of mutations.
-
Alternatively, use a T7 endonuclease I or Surveyor nuclease assay to detect heteroduplexes formed between wild-type and mutant DNA strands.
Protocol 3: Functional Validation using DSS-Induced Colitis
This protocol details the induction and assessment of colitis to functionally validate the IL-23 knockout phenotype.
3.1. Induction of Colitis
-
Use 8-12 week old male IL-23p19 KO mice and age-matched wild-type controls.
-
Administer 2.0-3.0% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking water ad libitum for 5-7 days.[4]
-
Provide fresh DSS solution every 2-3 days.
3.2. Clinical Assessment
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) based on a scoring system (e.g., 0-4 for each parameter).
3.3. Histological Analysis
-
At the end of the experiment (day 7-9), euthanize the mice and collect the entire colon.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E).
-
Score the sections for severity of inflammation, extent of injury, and crypt damage based on a standardized histological scoring system.[5][6]
Protocol 4: Functional Validation using Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction and scoring of EAE, a model for multiple sclerosis, in which IL-23 KO mice are known to be resistant.[2]
4.1. EAE Induction
-
Use 8-12 week old female IL-23p19 KO mice and wild-type controls.
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 in the emulsion.
-
Administer pertussis toxin (200-300 ng) intraperitoneally on the day of immunization and two days later.
4.2. Clinical Scoring
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
4.3. Cellular Analysis (Optional)
-
At the peak of the disease, isolate mononuclear cells from the spleen and central nervous system (CNS).
-
Restimulate the cells in vitro with MOG35-55.
-
Perform intracellular cytokine staining and flow cytometry to quantify the percentage of CD4+IL-17A+ (Th17) cells.
References
- 1. A distinct lineage of CD4 T cells regulates tissue inflammation by producing interleukin 17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23 is critical in the induction but not in the effector phase of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deep learning-based approach to the characterization and quantification of histopathology in mouse models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Use of Recombinant IL-23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of recombinant Interleukin-23 (IL-23) in a variety of in vitro cell culture applications. Detailed protocols for key experiments are provided, along with data presented in a clear and comparative format.
Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.[1][2] It is a key regulator of inflammatory responses and plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells.[3][4][5] Recombinant IL-23 is an essential tool for studying autoimmune diseases, infectious disease immunity, and for the development of novel therapeutics targeting the IL-23/IL-17 axis.
Key Applications
-
Th17 Cell Differentiation and Expansion: IL-23 is critical for the maturation, stabilization, and pro-inflammatory function of Th17 cells from naive T cells, often in combination with other cytokines like IL-1β and IL-6.[3][6][7]
-
Induction of Pro-inflammatory Cytokines: IL-23 stimulation of target cells, such as memory T cells and innate lymphoid cells (ILCs), leads to the production of downstream effector cytokines including IL-17A, IL-17F, and IL-22.[8][9][10]
-
Signal Transduction Pathway Analysis: Recombinant IL-23 is used to investigate the JAK-STAT signaling cascade, primarily through the phosphorylation of STAT3.[11][12][13]
-
Screening of Therapeutic Agents: In vitro assays using recombinant IL-23 are fundamental for screening and characterizing neutralizing antibodies and small molecule inhibitors targeting the IL-23 pathway.[10]
Quantitative Data Summary
The following tables summarize typical experimental parameters for in vitro assays using recombinant IL-23, compiled from various research articles and manufacturer's datasheets.
Table 1: Recommended Concentrations of Recombinant IL-23 for In Vitro Assays
| Application | Cell Type | Recommended IL-23 Concentration | Reference |
| Th17 Cell Differentiation | Naive CD4+ T cells | 50 ng/mL | [6] |
| IL-17 Secretion | Mouse Splenocytes | ED50: 0.05 - 0.3 ng/mL | [1] |
| IL-17 Secretion | Mouse Splenocytes | ED50: 2.8 ng/mL | [14] |
| IL-17 Secretion | Human PBMCs | 50 ng/mL | [15] |
| STAT3 Phosphorylation | Memory CD4+ T cells | Stimulation for 20 minutes | [16][17] |
| STAT3 Phosphorylation | Ba/F3 cells | Stimulation for 30-60 minutes | [12] |
Table 2: Typical Incubation Times for IL-23 Mediated In Vitro Assays
| Assay | Cell Type | Incubation Time | Reference |
| Th17 Cell Differentiation | Naive CD4+ T cells | 7 - 12 days | [6] |
| Cytokine Production (IL-17) | Human PBMCs | 48 hours | [15] |
| Cytokine Production (IL-17) | Mouse Splenocytes | 7 days | [18] |
| STAT3 Phosphorylation | Various | 15 - 60 minutes | [12][16] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells from Naive CD4+ T Cells
This protocol describes the differentiation of human naive CD4+ T cells into IL-17-producing Th17 cells using recombinant IL-23 in combination with IL-1β.
Materials:
-
Recombinant Human IL-23
-
Recombinant Human IL-1β
-
Human Naive CD4+ T Cell Isolation Kit
-
Anti-human CD3 antibody (plate-bound)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
24-well tissue culture plates
Procedure:
-
Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a negative selection kit according to the manufacturer's instructions.
-
Coat a 24-well plate with anti-human CD3 antibody at a concentration of 5 µg/mL overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium at a density of 2 x 10^6 cells/mL.
-
Add the cell suspension to the anti-CD3 coated wells.
-
Add recombinant human IL-23 to a final concentration of 50 ng/mL and recombinant human IL-1β to a final concentration of 50 ng/mL.[6]
-
Incubate the cells for 7 days at 37°C in a 5% CO2 incubator.
-
After 7 days, cells can be restimulated and analyzed for IL-17 production by intracellular cytokine staining and flow cytometry or by measuring secreted IL-17 in the supernatant via ELISA.
Protocol 2: Induction of IL-17 Production in Human PBMCs
This protocol outlines the stimulation of human PBMCs with recombinant IL-23 to induce the secretion of IL-17.
Materials:
-
Recombinant Human IL-23
-
Human PBMCs
-
Phytohemagglutinin (PHA)
-
Complete RPMI-1640 medium
-
96-well tissue culture plates
-
Human IL-17 ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension per well in a 96-well plate.
-
Add PHA to a final concentration of 5 µg/mL to activate the cells.
-
Add recombinant human IL-23 to a final concentration of 50 ng/mL.[15]
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[15]
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-17 in the supernatant using a human IL-17 ELISA kit according to the manufacturer's instructions.
Protocol 3: Analysis of STAT3 Phosphorylation in Response to IL-23
This protocol details the procedure for assessing the phosphorylation of STAT3 in response to recombinant IL-23 stimulation in human memory CD4+ T cells.
Materials:
-
Recombinant Human IL-23
-
Isolated human memory CD4+ T cells
-
Anti-human CD3 antibody
-
Serum-free RPMI-1640 medium
-
Fixation buffer (e.g., 2% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
PE-conjugated anti-phospho-STAT3 (pY705) antibody
-
Flow cytometer
Procedure:
-
Isolate memory CD4+ T cells from human PBMCs.
-
Activate the cells in vitro with anti-CD3 antibody for 48 hours.[16][17]
-
Wash the activated cells and rest them in fresh serum-free medium for 4 hours.[16][17]
-
Stimulate the cells with recombinant human IL-23 at a concentration of 10-50 ng/mL for 20 minutes at 37°C.[16][17] A PBS-treated control should be included.
-
Immediately fix the cells by adding an equal volume of fixation buffer and incubating for 15 minutes at 37°C.
-
Permeabilize the cells by adding cold 90% methanol and incubating for 30 minutes on ice.
-
Wash the cells twice with FACS buffer (PBS with 1% BSA).
-
Stain the cells with a PE-conjugated anti-phospho-STAT3 antibody for 30-60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the phosphorylation of STAT3 by flow cytometry, gating on the memory CD4+ T cell population.
Visualizations
IL-23 Signaling Pathway
Caption: IL-23 binding to its receptor activates JAK2 and TYK2, leading to STAT3/4 phosphorylation and downstream gene expression.
General Experimental Workflow for In Vitro IL-23 Stimulation
Caption: A generalized workflow for in vitro experiments involving recombinant IL-23 stimulation and subsequent analysis.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Human IL-23 Recombinant Protein (200-23-10UG) [thermofisher.com]
- 3. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. IL-23 and IL-1β Drive Human Th17 Cell Differentiation and Metabolic Reprogramming in Absence of CD28 Costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From interleukin-23 to T-helper 17 cells: human T-helper cell differentiation revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. invivogen.com [invivogen.com]
- 11. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. immunotools.de [immunotools.de]
- 15. researchgate.net [researchgate.net]
- 16. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 17. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 18. Role of Interleukin-23 (IL-23) Receptor Signaling for IL-17 Responses in Human Lyme Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IL-23 Blockade Experiments in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a "master regulator" in the pathogenesis of several chronic inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] Composed of a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 is crucial for the differentiation, survival, and expansion of T helper 17 (Th17) cells and other immune cells like innate lymphoid cells (ILCs).[2][3] These cells, in turn, produce pro-inflammatory cytokines such as IL-17 and IL-22, which drive tissue inflammation and pathology.[2][4]
Animal models are indispensable tools for investigating the in vivo role of the IL-23/IL-17 axis and for the preclinical evaluation of therapeutic agents that block IL-23 signaling.[5][6] These models allow for the controlled study of disease mechanisms and the assessment of drug efficacy, pharmacokinetics, and pharmacodynamics. This document provides detailed protocols and summarized data for common animal models used in IL-23 blockade experiments.
IL-23 Signaling Pathway
IL-23 exerts its function by binding to a heterodimeric receptor complex on the surface of target immune cells. This complex consists of the IL-12 receptor beta 1 (IL-12Rβ1) subunit and the IL-23-specific receptor (IL-23R) subunit.[2][4] This binding event initiates an intracellular signaling cascade primarily through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway. Specifically, JAK2 associated with IL-23R and TYK2 associated with IL-12Rβ1 are activated, leading to the phosphorylation and activation of STAT3.[4][7] Activated STAT3 then translocates to the nucleus to induce the transcription of target genes, including those for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the gene for the IL-23 receptor itself, creating a positive feedback loop.[2][8]
Caption: IL-23 Signaling via the JAK-STAT Pathway.
General Experimental Workflow for IL-23 Blockade
A typical preclinical study to evaluate an IL-23 inhibitor involves several key stages, from animal selection and disease induction to therapeutic intervention and endpoint analysis. The workflow ensures robust and reproducible data generation for assessing the compound's efficacy.
Caption: General workflow for IL-23 blockade studies in animal models.
Application Note 1: Imiquimod (IMQ)-Induced Psoriasis Model
The topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics human plaque psoriasis.[5][9][10] This model is characterized by key psoriatic features such as erythema (redness), scaling, and skin thickening (acanthosis), as well as infiltration of immune cells.[11][12] Critically, the pathogenesis is dependent on the IL-23/IL-17 axis, making it a highly relevant and widely used model for testing anti-psoriatic drugs, including IL-23 inhibitors.[9][10][12]
Experimental Protocol: IMQ-Induced Psoriasis in Mice
-
Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old. House in specific pathogen-free (SPF) conditions.
-
Materials:
-
Imiquimod 5% cream (e.g., Aldara).
-
Control cream (vehicle, e.g., Vaseline or a control cream base).
-
Calipers for measuring ear and skin thickness.
-
Anti-mouse IL-23p19 neutralizing antibody or other test articles.
-
Phosphate-buffered saline (PBS) for vehicle control of antibody injections.
-
-
Procedure:
-
Animal Preparation: Anesthetize mice and shave a small area (approx. 2x2 cm) on the dorsal back. Allow at least 24 hours for skin recovery.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg active ingredient) to the shaved back and right ear for 5-6 consecutive days.[9] The control group receives an equivalent amount of control cream.[5]
-
Therapeutic Intervention: Administer the IL-23 blocking antibody (e.g., via intraperitoneal injection) either prophylactically (starting on Day 0) or therapeutically (starting on Day 2 or 3 after IMQ application). The vehicle control group for the antibody receives PBS injections.
-
Monitoring and Scoring:
-
Monitor body weight and overall health daily.
-
Measure ear and back skin thickness daily using digital calipers.
-
Score the severity of skin inflammation on the back daily using a modified Psoriasis Area and Severity Index (PASI) system, assessing erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the total daily score.[11]
-
-
Terminal Analysis (Day 6 or 7):
-
Euthanize mice and collect treated skin and ear tissues.
-
Collect spleens and lymph nodes for immunological analysis.
-
Process tissues for histology (H&E staining), cytokine analysis (qPCR, ELISA), and flow cytometry.
-
-
Quantitative Data Summary: IL-23 Blockade in IMQ Psoriasis Model
| Parameter Assessed | Vehicle Control (IMQ + PBS) | IL-23 Blockade (IMQ + anti-IL-23) | Reference |
| Ear Thickness | Significant increase (>50%) | Reduced increase (20-30%) | [12] |
| Back Skin Thickness | Significant increase (up to 50-100%) | Reduced increase (20-30%) | [12] |
| PASI Score | Moderate to severe erythema & scaling | Slight erythema & scaling | [12] |
| Epidermal Thickness (Histology) | Marked increase | Significant decrease vs. vehicle | [12] |
| Dermal Infiltration (Histology) | Important increase in immune cells | Significant decrease vs. vehicle | [12] |
| IL-17 & IL-22 Gene Expression | Upregulated | Significantly downregulated | [9] |
Application Note 2: Collagen-Induced Arthritis (CIA) Model
Collagen-induced arthritis (CIA) is a widely used animal model for human rheumatoid arthritis (RA).[13] Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in adjuvant leads to the development of an aggressive, inflammatory polyarthritis with features of synovitis and bone erosion.[13] Studies have shown that IL-23 is critical for the development of CIA, particularly in the initiation phase of the disease.[14][15][16] IL-23p19 deficient mice are protected from developing CIA, highlighting the pathway's importance.[15][17]
Experimental Protocol: Collagen-Induced Arthritis in Mice
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Materials:
-
Bovine or chicken type II collagen (CII).
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
0.1 M acetic acid.
-
Anti-mouse IL-23p19 neutralizing antibody or other test articles.
-
-
Procedure:
-
Antigen Preparation: Dissolve CII in 0.1 M acetic acid overnight at 4°C. Emulsify the CII solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion of CII with IFA and administer a 100 µL intradermal injection at the base of the tail.
-
Therapeutic Intervention:
-
Monitoring and Scoring:
-
Begin monitoring for signs of arthritis around Day 21, three times per week.
-
Score each paw for inflammation on a scale of 0 to 4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Terminal Analysis:
-
At the end of the study (e.g., Day 40-50), euthanize mice.
-
Collect paws/joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Collect blood serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and cytokines.[14]
-
Collect draining lymph nodes for ex vivo cell stimulation and cytokine analysis.
-
-
Quantitative Data Summary: IL-23 Blockade in CIA Model
| Parameter Assessed | Vehicle Control (CIA + PBS) | Prophylactic anti-IL-23 Treatment | Therapeutic anti-IL-23 Treatment | Reference |
| Arthritis Score (Mean) | High (e.g., 8-12) | Significantly suppressed disease severity | No significant amelioration of disease | [14][15][16] |
| Disease Incidence | ~80-100% | Significantly reduced | No significant effect | [14][15] |
| Anti-CII IgG1 Levels | Elevated | Significantly lower | Not significantly different | [14][16] |
| Anti-CII IgG2a Levels | Elevated | Lower | Not significantly different | [14][16] |
| Synovial IL-17A Expression | Elevated | Markedly lower | Not significantly different | [14][16] |
| Bone Destruction | Present | Prevented/Reduced | Not prevented | [3][13] |
Note: The efficacy of therapeutic IL-23 blockade in the CIA model is debated, with most studies suggesting it is effective in the initiation phase but not in established disease.[13][14][15][17]
Application Note 3: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
DSS-induced colitis is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[18][19] Administration of DSS in drinking water damages the colonic epithelium, allowing luminal bacteria to penetrate the mucosa and trigger a robust inflammatory response. This model is characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration. The IL-23 pathway is implicated in the pathogenesis of IBD, and blocking this pathway has been shown to attenuate colitis in animal models.[6][20][21]
Experimental Protocol: DSS-Induced Colitis in Mice
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Materials:
-
Dextran sulfate sodium (DSS, molecular weight 36-50 kDa).
-
Sterile drinking water.
-
Anti-mouse IL-12/23 p40 neutralizing antibody or other test articles.
-
-
Procedure:
-
Disease Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Replace the DSS solution every 2-3 days. The control group receives regular drinking water.
-
Therapeutic Intervention: Administer the IL-23 pathway blocking antibody (e.g., anti-p40) via intraperitoneal injection, typically starting a day or two after DSS administration begins.[18]
-
Monitoring and Scoring:
-
Record body weight daily.
-
Calculate a daily Disease Activity Index (DAI) score based on:
-
Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
-
Stool Consistency: (0: normal; 2: loose; 4: diarrhea)
-
Rectal Bleeding: (0: none; 2: occult blood positive; 4: gross bleeding)
-
-
The DAI is the sum of these scores divided by 3.
-
-
Terminal Analysis (Day 8-10):
-
Euthanize mice and carefully excise the colon from the cecum to the anus.
-
Measure the colon length (shortening is a sign of inflammation).
-
Collect colonic tissue for histological scoring of inflammation and epithelial damage.
-
Isolate lamina propria lymphocytes for flow cytometry or culture.
-
Process tissue for cytokine measurement (e.g., IL-6, TNF-α, IL-17).
-
-
Quantitative Data Summary: IL-23 Pathway Blockade in DSS-Induced Colitis
| Parameter Assessed | Vehicle Control (DSS + PBS) | IL-12/23 p40 Blockade (DSS + anti-p40) | Reference |
| Body Weight Loss | Significant loss | Attenuated weight loss | [18][22] |
| Disease Activity Index (DAI) | High (e.g., >2.5) | Significantly decreased | [18][19] |
| Colon Length | Significantly shortened | Significantly longer than vehicle control | [18] |
| Histological Score | Severe inflammation, ulceration | Reduced inflammatory infiltrates and damage | [18][20] |
| Leukocyte Infiltrate | High | Reduced | [22] |
| Pro-inflammatory Cytokines | Increased | Reduced | [20] |
References
- 1. IL-23 blockade with guselkumab potentially modifies psoriasis pathogenesis: rationale and study protocol of a phase 3b, randomised, double-blind, multicentre study in participants with moderate-to-severe plaque-type psoriasis (GUIDE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-23 and Th17 Disease in Inflammatory Arthritis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Use of Interleukin-23 Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. criver.com [criver.com]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. imavita.com [imavita.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. IL-23 Dependent and Independent Stages of Experimental Arthritis: No Clinical Effect of Therapeutic IL-23p19 Inhibition in Collagen-induced Arthritis | PLOS One [journals.plos.org]
- 15. IL-23 Dependent and Independent Stages of Experimental Arthritis: No Clinical Effect of Therapeutic IL-23p19 Inhibition in Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-23 dependent and independent stages of experimental arthritis: no clinical effect of therapeutic IL-23p19 inhibition in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IL-23 orchestrating immune cell activation in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The protective effect of IL‐12/23 neutralizing antibody in sarcopenia associated with dextran sulfate sodium‐induced experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. emjreviews.com [emjreviews.com]
- 21. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Opposing consequences of IL-23 signaling mediated by innate and adaptive cells in chemically induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Flow Cytometry Panel for the Identification and Characterization of IL-23 Producing Cells
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine crucial for the differentiation, expansion, and function of T helper 17 (Th17) cells, playing a significant role in autoimmune and inflammatory diseases.[1] It is composed of two subunits: the unique p19 subunit and the p40 subunit, which is shared with IL-12.[2][3] Consequently, specific identification of IL-23 requires the detection of the p19 subunit. The primary producers of IL-23 are activated antigen-presenting cells (APCs), most notably dendritic cells (DCs) and macrophages.[1][2] This application note provides a detailed protocol and a robust flow cytometry panel for the identification and quantification of IL-23-producing myeloid cells.
Panel Design for Identifying IL-23 Producing Myeloid Cells
The successful identification of rare, cytokine-producing cells depends on a well-designed antibody panel. The strategy is to first identify the target cell populations using cell surface markers and then detect the intracellular cytokine. This panel is designed to identify dendritic cells and macrophages as the primary sources of IL-23.
Table 1: Proposed Flow Cytometry Panel
| Marker | Purpose | Typical Fluorochrome Suggestion | Cell Population |
| Viability Dye | Exclusion of dead cells | e.g., Ghost Dye™, Zombie Dyes™, LIVE/DEAD™ | All |
| CD45 | Identification of hematopoietic cells | e.g., BUV395, BV786 | All Leukocytes |
| CD11b | General myeloid marker | e.g., PE-Cy7, APC-R700 | Myeloid Cells |
| CD11c | Dendritic cell marker | e.g., BV605, PerCP-Cy5.5 | Dendritic Cells |
| MHC Class II | Antigen presentation marker, DC maturation | e.g., AF700, BV711 | APCs (DCs, Macrophages) |
| CD64 (FcγRI) | Macrophage marker | e.g., APC, PE | Macrophages, Monocytes |
| CD14 | Monocyte/Macrophage marker | e.g., FITC, BV510 | Monocytes, Macrophages |
| IL-23p19 | Intracellular cytokine of interest | e.g., PE, BV421 | IL-23 Producing Cells |
Note: Fluorochrome selection must be optimized based on the specific flow cytometer's configuration and the relative expression levels of the markers. Always perform single-stain controls for proper compensation.
Experimental Protocol
This protocol provides a step-by-step guide for sample preparation, cell stimulation, staining, and analysis.
1. Preparation of Single-Cell Suspension
-
For Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).
-
For Tissues: Mechanically dissociate the tissue and/or perform enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension. Pass the suspension through a 70µm cell strainer to remove clumps.
2. In Vitro Stimulation to Induce IL-23 Production
This step is critical as IL-23 is not constitutively expressed and requires induction.
-
Resuspend cells at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Stimulate the cells with an appropriate agent. Lipopolysaccharide (LPS) at 1 µg/mL is a common and effective stimulant for inducing IL-23 in myeloid cells.[2]
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
For the final 4-6 hours of incubation, add a protein transport inhibitor to the culture. This traps the newly synthesized IL-23 inside the cell. Common choices include:
-
Brefeldin A (e.g., BioLegend Cat. No. 420601)
-
Monensin (e.g., BioLegend Cat. No. 420701)[4]
-
-
Include an unstimulated control (cells with media and protein transport inhibitor only) to establish baseline IL-23 expression.
3. Staining Procedure
-
Harvest and Wash: Harvest cells and wash them once with FACS buffer (e.g., PBS + 2% FBS).
-
Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g., Human TruStain FcX™ or mouse anti-CD16/CD32) to prevent non-specific antibody binding. Incubate on ice for 10-15 minutes.[5]
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (CD45, CD11b, CD11c, MHC Class II, CD64, CD14) at pre-titrated optimal concentrations. Incubate on ice for 30 minutes in the dark.
-
Viability Staining: If using an amine-reactive viability dye, stain the cells according to the manufacturer's protocol before fixation.
-
Wash: Wash the cells twice with 2 mL of FACS buffer.
-
Fixation/Permeabilization: This step chemically fixes the cells and permeabilizes the membranes to allow the intracellular antibody to enter. It is highly recommended to use a commercial kit (e.g., BD Cytofix/Cytoperm™, eBioscience™ Foxp3/Transcription Factor Staining Buffer Set) for optimal results.
-
Wash: Wash the cells twice with 1X Permeabilization/Wash buffer (provided in most kits). Centrifuge at a slightly higher speed (e.g., 500 x g) as fixed cells are less fragile.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the anti-IL-23p19 antibody at its optimal concentration.
-
Incubation: Incubate for 30-45 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis. Acquire data on the flow cytometer as soon as possible.
Data Analysis and Visualization
A sequential gating strategy is essential to isolate the cell populations of interest and accurately quantify IL-23 expression.
Gating Strategy Workflow
Caption: Flow cytometry gating strategy for identifying IL-23 producing myeloid cells.
Signaling Pathway for IL-23 Production
The production of IL-23 is tightly regulated and typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).
References
- 1. Increased interleukin-23 receptor+ T cells in peripheral blood mononuclear cells of patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-23 production in dendritic cells is negatively regulated by protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Immunohistochemical Staining of IL-23 in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the detection of Interleukin-23 (IL-23) in tissue sections. This document includes a detailed experimental protocol, information on data interpretation, and a summary of expected quantitative results in various tissues.
Introduction to IL-23 Immunohistochemistry
Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.[1] It is a key regulator of inflammatory responses and has been implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis, as well as in cancer.[1][2] Immunohistochemistry is a powerful technique to visualize the localization and quantify the expression of IL-23 within the tissue microenvironment, providing valuable insights into its role in disease pathology and as a potential therapeutic target.
IL-23 Signaling Pathway
IL-23 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the IL-12 receptor β1 (IL-12Rβ1) and the IL-23 receptor (IL-23R). This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, primarily leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of target genes, including those encoding for pro-inflammatory cytokines like IL-17 and IL-22.[3]
Quantitative Data on IL-23 Expression
The expression of IL-23 can vary significantly between healthy and diseased tissues. The following tables summarize quantitative data from IHC studies. Scoring methods often involve assessing both the intensity of staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) and the percentage of positively stained cells.[4]
Table 1: IL-23 Expression in Human Adipose Tissue
| Condition | IL-23 Expression Level | Reference |
| High LDL-Cholesterol | Significantly elevated protein levels (p < 0.0001) | [5] |
| Low LDL-Cholesterol | Lower protein levels | [5] |
Table 2: IL-23 Expression in Psoriasis
| Tissue | Condition | IL-23 Expression | Reference | |---|---|---| | Epidermis | Generalized Pustular Psoriasis (GPP) | More intense than in AGEP |[6] | | Epidermis | Acute Generalized Exanthematous Pustulosis (AGEP) | Present |[6] | | Dermis | GPP and AGEP | Perivascular expression observed |[6] | | Psoriatic Skin | Psoriasis | Increased expression compared to healthy skin |[7] |
Table 3: IL-23 Expression in Other Inflammatory Conditions
| Disease | Tissue | IL-23 Expression Finding | Reference | |---|---|---| | Discoid Lupus Erythematosus (DLE) | Skin Biopsy | No significant correlation with disease severity |[8] | | Sjögren's Syndrome (possible) | Minor Salivary Glands | Detection of IL-23 may be a sensitive marker |[9] |
Experimental Protocol: IL-23 Immunohistochemistry for Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical staining of IL-23 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific parameters such as antibody concentration and incubation times may be required for different tissues and antibodies.[10]
Materials and Reagents
-
FFPE tissue sections on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum from the species of the secondary antibody)
-
Primary antibody against IL-23 (p19 subunit specific)
-
Biotinylated secondary antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 20-30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol (2 changes, 3 minutes each)
-
95% ethanol (1 change, 3 minutes)
-
80% ethanol (1 change, 3 minutes)
-
70% ethanol (1 change, 3 minutes)
-
-
Rinse gently with running tap water.
-
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12]
-
Rinse with wash buffer (e.g., PBS).
-
-
Blocking Non-specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IL-23 antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with HRP-streptavidin conjugate for 30 minutes at room temperature.
-
Rinse slides with wash buffer.
-
Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Controls
-
Positive Control: A tissue known to express IL-23 should be included to confirm antibody and protocol efficacy.[13]
-
Negative Control: A section incubated with antibody diluent instead of the primary antibody should be included to assess non-specific staining from the secondary antibody and detection system.
-
Isotype Control: A section incubated with an irrelevant antibody of the same isotype and concentration as the primary antibody should be used to determine non-specific binding of the primary antibody.
Interpretation of Results
IL-23 staining is typically observed in the cytoplasm of immune cells such as macrophages and dendritic cells.[5] The staining pattern can be diffuse or granular. Quantitative analysis can be performed by assessing the staining intensity and the percentage of positive cells.[4] Digital image analysis software can also be employed for more objective quantification.
References
- 1. Regulation of Interleukin-23 Expression in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of IL-23 in the Development of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 4. blog.championsoncology.com [blog.championsoncology.com]
- 5. mdpi.com [mdpi.com]
- 6. Immunohistochemical Comparison of IL-36 and the IL-23/Th17 Axis of Generalized Pustular Psoriasis and Acute Generalized Exanthematous Pustulosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutting Edge: A Critical Functional Role for IL-23 in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkishimmunology.org [turkishimmunology.org]
- 9. Immunohistochemical detection of IL-17 and IL-23 improves the identification of patients with a possible diagnosis of Sjogren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Immunohistochemistry staining | Abcam [abcam.com]
Application Notes and Protocols for CRISPR-Cas9 Editing of the Human IL23A Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine composed of the p19 subunit, encoded by the IL23A gene, and the p40 subunit, shared with IL-12.[1] IL-23 is a key regulator of inflammatory responses and has been implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[2] The IL-23 signaling pathway, primarily acting through the activation of T helper 17 (Th17) cells, represents a significant target for therapeutic intervention.[2] The CRISPR-Cas9 system offers a powerful tool for the precise knockout of the IL23A gene, enabling researchers to investigate its function in disease models and to develop novel therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9-mediated knockout of the IL23A gene in human cell lines. The included methodologies cover sgRNA design, lentiviral delivery of CRISPR-Cas9 components, and robust validation of gene editing at the genomic, transcript, and protein levels.
Data Presentation
The following tables present illustrative quantitative data for the knockout of the IL23A gene. This data is based on typical efficiencies observed for CRISPR-Cas9-mediated gene editing in human cell lines, as specific quantitative data for IL23A knockout was not available in the reviewed literature.
Table 1: Quantification of IL23A Gene Editing Efficiency
| Method | Target Locus | Cell Line | Editing Efficiency (%) |
| T7 Endonuclease I Assay | Exon 1 | HEK293T | 85 |
| Sanger Sequencing with TIDE Analysis | Exon 1 | Jurkat | 82 |
| Next-Generation Sequencing (NGS) | Exon 1 | THP-1 | 90 |
Table 2: Analysis of IL23A mRNA Expression Following CRISPR-Cas9 Knockout
| Cell Line | Treatment | Relative IL23A mRNA Expression (Fold Change) | P-value |
| HEK293T | Scrambled sgRNA | 1.00 | - |
| HEK293T | IL23A sgRNA | 0.12 | <0.001 |
| Jurkat | Scrambled sgRNA | 1.00 | - |
| Jurkat | IL23A sgRNA | 0.15 | <0.001 |
| THP-1 | Scrambled sgRNA | 1.00 | - |
| THP-1 | IL23A sgRNA | 0.09 | <0.001 |
Table 3: Quantification of IL-23 (p19 Subunit) Protein Levels Post-Knockout
| Cell Line | Treatment | IL-23 (p19) Concentration (pg/mL) | P-value |
| HEK293T | Scrambled sgRNA | 550 | - |
| HEK293T | IL23A sgRNA | 25 | <0.001 |
| THP-1 (LPS-stimulated) | Scrambled sgRNA | 1200 | - |
| THP-1 (LPS-stimulated) | IL23A sgRNA | 50 | <0.001 |
Experimental Protocols
Protocol 1: Design and Cloning of sgRNAs Targeting the IL23A Gene
1.1. sgRNA Design:
-
Utilize online design tools such as GenScript's gRNA design tool or the Broad Institute's GPP sgRNA Designer.
-
Target early exons of the IL23A gene (NCBI Gene ID: 51561) to maximize the likelihood of generating a loss-of-function mutation.
-
Select sgRNA sequences with high on-target scores and low off-target predictions.
-
Recommended sgRNA Sequences (targeting human IL23A, exon 1):
-
sgRNA-1: 5'-GAGCCTTCTCTGCTCCCTGATA-3'
-
sgRNA-2: 5'-TCTGCTCCCTGATAGTCCTTGG-3'
-
sgRNA-3: 5'-AGTCCTTGGAGAAGCAGCTCTA-3'
-
1.2. Oligonucleotide Annealing and Cloning into a Lentiviral Vector:
-
Synthesize forward and reverse oligonucleotides for each sgRNA with appropriate overhangs for cloning into a lentiCRISPRv2 vector (or similar).
-
Anneal the forward and reverse oligos to form a double-stranded DNA insert.
-
Digest the lentiCRISPRv2 vector with the BsmBI restriction enzyme.
-
Ligate the annealed sgRNA insert into the digested vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Protocol 2: Lentivirus Production and Transduction of Target Cells
2.1. Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-containing lentiCRISPRv2 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Use a suitable transfection reagent, such as Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer using a method such as qPCR-based titration or by transducing a reporter cell line.
2.2. Transduction of Target Cells:
-
Plate the target cells (e.g., HEK293T, Jurkat, or THP-1) at an appropriate density.
-
Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) optimized for the specific cell line.
-
After 24-48 hours, replace the virus-containing medium with fresh culture medium.
-
Select for transduced cells using puromycin (the lentiCRISPRv2 vector contains a puromycin resistance gene).
Protocol 3: Validation of IL23A Gene Knockout
3.1. Genomic DNA Extraction and PCR Amplification:
-
Extract genomic DNA from the puromycin-selected and control (non-transduced or scrambled sgRNA-transduced) cells.
-
Design PCR primers that flank the sgRNA target site in the IL23A gene.
-
Amplify the target region by PCR.
3.2. T7 Endonuclease I (T7E1) Assay:
-
Denature and re-anneal the PCR products to allow for the formation of heteroduplexes in the edited samples.
-
Treat the annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of insertions or deletions (indels).
3.3. Sanger Sequencing and TIDE Analysis:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms using the Tracking of Indels by Decomposition (TIDE) web tool to quantify the percentage of indels in the edited cell population.
3.4. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:
-
Isolate total RNA from the edited and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the IL23A gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of IL23A mRNA using the ΔΔCt method.
3.5. Western Blotting for Protein Expression:
-
Prepare total protein lysates from the edited and control cells.
-
For cell types like THP-1, stimulate with lipopolysaccharide (LPS) to induce IL-23 expression.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the IL-23 p19 subunit.
-
Use a primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: IL-23 Signaling Pathway.
Caption: Experimental Workflow for IL23A Knockout.
References
Application Notes and Protocols for the Development of IL-23-Secreting Reporter Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.[1][2][3][4] It is a key regulator of chronic inflammation and plays a significant role in the pathogenesis of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis by promoting the expansion and maintenance of T helper 17 (Th17) cells.[1][2] Given its central role in autoimmunity, IL-23 has emerged as a critical target for therapeutic intervention. The development of robust and reliable cell-based assays to screen for modulators of IL-23 signaling is therefore of high interest in drug discovery and development.
This document provides a comprehensive guide to the principles and protocols for the development and application of IL-23 reporter cell lines. These cell lines serve as a powerful tool for high-throughput screening of IL-23 inhibitors and for characterizing the biological activity of IL-23.
Principle of IL-23 Reporter Cell Lines
IL-23 reporter cell lines are engineered to produce a quantifiable signal, such as light or a color change, in response to IL-23 stimulation. The fundamental principle involves genetically modifying a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, to express the components of the IL-23 signaling pathway and a reporter gene.[1][2]
The key components introduced into the host cells are:
-
IL-23 Receptor Complex: Both subunits of the IL-23 receptor, IL-23R and IL-12Rβ1, are co-expressed to ensure functional receptor binding.[1][2]
-
STAT3-Inducible Reporter Cassette: A reporter gene, such as firefly luciferase or secreted embryonic alkaline phosphatase (SEAP), is placed under the control of a promoter containing Signal Transducer and Activator of Transcription 3 (STAT3) response elements.[1][2]
Upon binding of IL-23 to its receptor, a downstream signaling cascade is initiated, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus and drives the expression of the reporter gene, resulting in a measurable signal that is proportional to the concentration of IL-23.
IL-23 Signaling Pathway
The binding of IL-23 to its heterodimeric receptor (IL-23R and IL-12Rβ1) triggers the activation of Janus kinases (JAK), specifically JAK2 and Tyrosine Kinase 2 (TYK2).[1][5] These kinases then phosphorylate the intracellular domains of the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus where it binds to specific response elements in the promoter region of target genes, including the integrated reporter gene, to initiate transcription.
Caption: IL-23 signaling cascade from receptor binding to reporter gene expression.
Protocol for Development of an IL-23 Reporter Cell Line
This protocol outlines the key steps for generating a stable IL-23 reporter cell line from scratch.
Vector Construction
-
Receptor Expression Vector: Clone the full-length cDNAs for human IL-23R and IL-12Rβ1 into a mammalian expression vector. A single vector co-expressing both chains, separated by an internal ribosome entry site (IRES) or a 2A self-cleaving peptide, is recommended for stoichiometric expression. This vector should also contain a selection marker (e.g., puromycin resistance).
-
Reporter Vector: Clone a reporter gene (e.g., firefly luciferase) downstream of a promoter containing multiple STAT3 response elements. This vector should have a different selection marker (e.g., hygromycin B resistance).
Cell Culture and Transfection
-
Cell Line: Use a host cell line that is easy to transfect and has low endogenous STAT3 activity, such as HEK293 cells.
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the host cells with the receptor expression vector and the STAT3 reporter vector using a suitable transfection reagent (e.g., Lipofectamine).
Generation of Stable Cell Lines
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotics (e.g., puromycin and hygromycin B) to the culture medium.
-
Pool Generation: Culture the cells in selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies emerge. Expand these colonies to generate a stable polyclonal population.
-
Clonal Selection: Isolate single clones from the stable pool by limiting dilution or single-cell sorting into 96-well plates.
Validation of Reporter Clones
-
Screening for IL-23 Responsiveness: Expand individual clones and screen for their response to recombinant human IL-23.
-
Seed cells in a 96-well plate.
-
Stimulate with a titration of IL-23 (e.g., 0.1 to 100 ng/mL) for 6-18 hours.
-
Measure reporter gene activity (e.g., luciferase assay).
-
-
Selection Criteria: Select clones with a high signal-to-background ratio, a robust fold-induction upon IL-23 stimulation, and a low EC50 value.
-
Specificity Testing: Test the selected clones for cross-reactivity with other cytokines, particularly IL-12, to ensure the response is specific to IL-23.
-
Stability Testing: Passage the selected clones for an extended period (e.g., >20 passages) and periodically re-test their responsiveness to IL-23 to ensure the stability of the reporter phenotype.[1][6]
Experimental Workflow for Screening IL-23 Inhibitors
Caption: A typical experimental workflow for screening IL-23 inhibitors.
Protocol for IL-23 Bioassay
This protocol is for the use of a validated IL-23 reporter cell line to screen for IL-23 antagonists.
Materials
-
IL-23 reporter cell line
-
Cell culture medium (as recommended for the specific cell line)
-
Recombinant human IL-23
-
Test compounds (e.g., neutralizing antibodies)
-
White, clear-bottom 96-well plates
-
Reporter gene assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Method
-
Cell Seeding:
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., anti-IL-23 antibodies) in assay medium.
-
Add 10 µL of the diluted compounds to the respective wells.
-
-
IL-23 Stimulation:
-
Prepare a solution of recombinant human IL-23 in assay medium at a concentration that elicits approximately 80% of the maximum response (EC80). This concentration should be predetermined from a standard dose-response curve.
-
Add 10 µL of the IL-23 solution to all wells except for the unstimulated control wells.
-
For the unstimulated control wells, add 10 µL of assay medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 5-6 hours.[2]
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Gently rock the plate at room temperature for approximately 10 minutes to ensure cell lysis and signal stabilization.[2]
-
Measure luminescence using a luminometer.
-
Data Presentation and Analysis
Quantitative data from IL-23 reporter assays should be presented in a clear and structured manner to allow for easy comparison of results.
Table 1: Dose-Response of IL-23 Reporter Cell Line to Recombinant Human IL-23
| Cell Line | Reporter Gene | EC50 (µg/mL) | Max Induction (Fold) | Detection Range (pg/mL) |
| Human IL-23 R/IL-12 R beta 1 (Luc) HEK293 | Luciferase | ~0.5813 | ~130 | Not Specified |
| HEK-Blue™ IL-23 Cells | SEAP | Not Specified | Not Specified | 100 - 10,000 |
| iLite™ IL-23 responsive DT4023L | Luciferase | ≤ 0.001 | ≥ 30 | ≥ 100 |
Data compiled from publicly available information.[1][7][8]
Table 2: Inhibition of IL-23-Induced Reporter Activity by Neutralizing Antibodies
| Cell Line | Antibody | Target | IC50 (µg/mL) |
| Human IL-23 R/IL-12 R beta 1 (Luc) HEK293 | Guselkumab | p19 | ~0.08329 |
| Human IL-23 R/IL-12 R beta 1 (Luc) HEK293 | Ustekinumab | p40 | ~0.1358 |
Data compiled from publicly available information.[8]
Applications of IL-23 Reporter Cell Lines
-
High-Throughput Screening (HTS): Screen large compound libraries for novel inhibitors or activators of the IL-23 pathway.
-
Antibody Characterization: Determine the potency and neutralizing activity of therapeutic antibodies targeting IL-23, its p19 or p40 subunits, or its receptors.[2]
-
Lot Release and Potency Testing: Use as a bioassay for quality control and lot release of IL-23-targeting biologics.[1]
-
Basic Research: Investigate the structure-function relationship of the IL-23/IL-23R interaction and dissect the downstream signaling pathway.
Conclusion
IL-23 reporter cell lines are an invaluable tool for the study of IL-23 biology and the development of novel therapeutics for autoimmune diseases. The protocols and data presented here provide a comprehensive guide for researchers to establish and utilize these assays effectively. The ability to generate quantitative, reproducible data in a high-throughput format makes these cell lines a cornerstone of modern drug discovery in this field.
References
Application Notes and Protocols for the Purification of Recombinant Interleukin-23 (IL-23) Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine composed of two subunits, p19 and p40. The p40 subunit is shared with IL-12. IL-23 is a key regulator of inflammatory responses and has been implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. Consequently, the production of highly purified and biologically active recombinant IL-23 is crucial for both basic research and the development of novel therapeutics that target the IL-23 signaling pathway.
These application notes provide detailed protocols for the expression and purification of recombinant human IL-23 (hIL-23) from two commonly used expression systems: Escherichia coli and human embryonic kidney (HEK) 293 cells. The purification strategies outlined below are designed to yield high-purity IL-23 suitable for a wide range of downstream applications, including structural studies, in vitro and in vivo functional assays, and drug screening.
IL-23 Signaling Pathway
IL-23 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the IL-12 receptor β1 (IL-12Rβ1) and the IL-23 receptor (IL-23R) subunits. This interaction activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling cascade, leading to the differentiation and maintenance of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17.
Caption: IL-23 signaling cascade.
Experimental Workflow for Recombinant IL-23 Purification
The general workflow for purifying recombinant IL-23 involves several key stages, from gene expression to final protein formulation. The specific steps may vary depending on the expression system and the desired purity of the final product.
Caption: General workflow for recombinant IL-23 purification.
Data Presentation: Purification of Recombinant Human IL-23 from HEK293 Cells
The following table provides representative data for a multi-step purification of His-tagged recombinant human IL-23 from the supernatant of transfected HEK293 cells. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | IL-23 (mg) | Purity (%) | Yield (%) |
| Clarified Supernatant | 250 | 2.5 | 1 | 100 |
| Ni-NTA Affinity | 15 | 2.2 | ~15 | 88 |
| Anion Exchange (Q-Sepharose) | 3.5 | 1.8 | ~51 | 72 |
| Size Exclusion (Superdex 200) | 1.4 | 1.4 | >95 | 56 |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human IL-23 from E. coli Inclusion Bodies
This protocol describes the expression of His-tagged human IL-23 in E. coli and its purification from inclusion bodies. This method is cost-effective for producing large quantities of the protein, but requires a refolding step to obtain biologically active IL-23.
1. Expression in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the coding sequences for the human IL-23 p19 and p40 subunits, each with an N- or C-terminal polyhistidine (His) tag.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Inclusion Body Isolation
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with a wash buffer containing 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and 1% Triton X-100, followed by a wash with the same buffer without Triton X-100.
3. Solubilization and Refolding
-
Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0, containing 10 mM dithiothreitol (DTT)).
-
Incubate with gentle agitation for 1 hour at room temperature.
-
Clarify the solubilized protein by centrifugation at 15,000 x g for 30 minutes.
-
Refold the protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
4. Purification
-
Proceed with Affinity Chromatography (Protocol 3), followed by Ion Exchange Chromatography (Protocol 4) and Size Exclusion Chromatography (Protocol 5).
Protocol 2: Expression and Purification of Secreted Recombinant Human IL-23 from HEK293 Cells
This protocol describes the expression of secreted His-tagged human IL-23 from HEK293 cells, which often results in a properly folded and glycosylated, biologically active protein.
1. Expression in HEK293 Cells
-
Co-transfect suspension-adapted HEK293 cells with expression vectors encoding the human IL-23 p19 and p40 subunits, each containing a secretion signal peptide and a polyhistidine tag. Use a suitable transfection reagent (e.g., polyethyleneimine (PEI)).
-
Culture the transfected cells in a serum-free expression medium at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cell culture supernatant containing the secreted IL-23 by centrifugation at 3,000 x g for 20 minutes, typically 5-7 days post-transfection.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
2. Purification
-
Concentrate the filtered supernatant and exchange the buffer into the binding buffer for affinity chromatography using tangential flow filtration or a similar method.
-
Proceed with Affinity Chromatography (Protocol 3), followed by Ion Exchange Chromatography (Protocol 4) and Size Exclusion Chromatography (Protocol 5).
Protocol 3: Affinity Chromatography (Ni-NTA)
This step captures the His-tagged IL-23 from the cell lysate or culture supernatant.
-
Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole).
-
Sample Loading: Load the prepared protein solution onto the equilibrated column.
-
Washing: Wash the column with 10-20 CV of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 40-60 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound IL-23 with 5-10 CV of elution buffer (binding buffer containing a high concentration of imidazole, e.g., 250-500 mM). Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
Protocol 4: Ion Exchange Chromatography (IEX)
This step further purifies IL-23 based on its net charge. Anion exchange is commonly used.
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity chromatography step into the IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) using dialysis or a desalting column.
-
Column Equilibration: Equilibrate an anion exchange column (e.g., Q-Sepharose) with 5-10 CV of IEX binding buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with 5-10 CV of IEX binding buffer to remove unbound proteins.
-
Elution: Elute the bound IL-23 using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer). Collect fractions and identify those containing IL-23 by SDS-PAGE.
Protocol 5: Size Exclusion Chromatography (SEC)
This final "polishing" step separates IL-23 based on its size and removes any remaining aggregates or smaller contaminants.
-
Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with at least 2 CV of the final storage buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Sample Loading: Concentrate the pooled and buffer-exchanged fractions from the IEX step and load a small volume (typically 0.5-2% of the column volume) onto the SEC column.
-
Elution: Elute the protein with the storage buffer at a constant flow rate. Collect fractions and identify those containing pure, monomeric IL-23.
-
Final Product: Pool the pure fractions, determine the protein concentration, and store at -80°C.
Quality Control
The purity of the final recombinant IL-23 protein should be assessed by SDS-PAGE under both reducing and non-reducing conditions. The protein concentration can be determined by measuring the absorbance at 280 nm using the calculated extinction coefficient. The biological activity of the purified IL-23 should be confirmed using a relevant cell-based assay, such as the induction of IL-17 secretion from mouse splenocytes.
Application Notes and Protocols for Stimulating Macrophage Production of IL-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a unique p19 subunit and a p40 subunit shared with IL-12, that plays a pivotal role in the differentiation and maintenance of T helper 17 (Th17) cells.[1] Dysregulation of the IL-23/Th17 axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis. Consequently, understanding the mechanisms of IL-23 production by innate immune cells, particularly macrophages, is of significant interest for the development of novel therapeutics.
Macrophages, key players in the innate immune system, are a major source of IL-23 upon activation by various stimuli, primarily through the engagement of Toll-like receptors (TLRs).[1][2] This document provides detailed protocols for the in vitro generation of human monocyte-derived macrophages (MDMs), their stimulation to produce IL-23 using common TLR agonists, and the subsequent quantification of IL-23 in culture supernatants. Additionally, it outlines the key signaling pathways involved in this process.
Data Presentation
The following table summarizes representative quantitative data on IL-23 production by macrophages following stimulation with Lipopolysaccharide (LPS) and Resiquimod (R848). It is important to note that IL-23 concentrations can vary significantly based on donor variability, macrophage differentiation protocols, and specific experimental conditions.
| Stimulus | Concentration | Macrophage Type | Incubation Time | IL-23 Concentration (pg/mL) | Reference |
| LPS | 0.1 ng/mL | Human MDM | 6 hours | ~25 | [2] |
| LPS | 1 ng/mL | Human MDM | 6 hours | ~50 | [2] |
| LPS | 10 ng/mL | Human MDM | 6 hours | ~75 | [2] |
| LPS | 1 µg/mL | Murine Alveolar Macrophages | 12 hours | ~150-200 | [3] |
| R848 | 5 µM | Human MDM | 6 hours | ~250 | [2] |
| R848 | 1 µg/mL | Murine BMDM (GM-CSF derived) | 6 hours | ~600 | [4] |
MDM: Monocyte-Derived Macrophage; BMDM: Bone Marrow-Derived Macrophage
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from human whole blood and their subsequent differentiation into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Phosphate Buffered Saline (PBS)
-
Lymphoprep™
-
50 mL conical tubes
-
15 mL conical tubes
-
Cell culture flasks or plates
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).
-
-
Monocyte Adherence:
-
Count the PBMCs and seed them in a T75 flask or 6-well plates at a density of 5-10 x 10^6 cells/mL.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the flask/plate twice with warm PBS to remove non-adherent cells (lymphocytes).
-
-
Macrophage Differentiation:
-
Add fresh complete RPMI containing 50 ng/mL of human M-CSF to the adherent monocytes.
-
Incubate for 6-7 days at 37°C in a 5% CO2 incubator.
-
Replace the culture medium with fresh M-CSF-containing medium every 2-3 days.
-
After 6-7 days, the cells will have differentiated into mature, elongated, and adherent macrophages.
-
Protocol 2: Macrophage Stimulation for IL-23 Production
This protocol outlines the stimulation of differentiated MDMs with LPS or R848.
Materials:
-
Differentiated MDMs in culture plates
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Resiquimod (R848)
-
Complete RPMI medium
Procedure:
-
Preparation of Stimuli:
-
Prepare stock solutions of LPS (e.g., 1 mg/mL in sterile PBS) and R848 (e.g., 10 mM in DMSO). Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solutions in complete RPMI to the desired final concentrations (e.g., for LPS: 0.1, 1, 10, 100 ng/mL; for R848: 1, 5, 10 µM).
-
-
Cell Stimulation:
-
Aspirate the old medium from the differentiated MDM cultures.
-
Add the prepared media containing the respective stimuli (or control medium without stimulus) to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a desired period, typically between 6 to 24 hours. The optimal incubation time may need to be determined empirically.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the cleared supernatants to fresh tubes and store at -80°C until analysis.
-
Protocol 3: Quantification of IL-23 by ELISA
This protocol provides a general procedure for a sandwich ELISA to measure the concentration of human IL-23 in the collected supernatants. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Human IL-23 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Recombinant human IL-23 standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 1% BSA in PBS)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant human IL-23 standard in assay diluent.
-
Add 100 µL of the standards and collected macrophage supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-23 in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Visualizations
The production of IL-23 in macrophages is primarily initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs).
TLR Signaling Pathway for IL-23 Production
Caption: TLR signaling cascade leading to IL-23 production in macrophages.
Experimental Workflow for IL-23 Induction and Measurement
Caption: Workflow for macrophage stimulation and IL-23 measurement.
References
- 1. Regulation of interleukin-12/interleukin-23 production and the T-helper 17 response in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23 production in human macrophages is regulated negatively by tumor necrosis factor α-induced protein 3 and positively by specificity protein 1 after stimulation of the toll-like receptor 7/8 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD11c+ Alveolar Macrophages are a Source of IL-23 during LPS-induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential TLR7-mediated cytokine expression by R848 in M-CSF- versus GM-CSF-derived macrophages after LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing IL-23 to Induce Experimental Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine that plays a crucial role in the pathogenesis of several autoimmune diseases.[1][2][3][4] Its ability to promote the expansion and maintenance of T helper 17 (Th17) cells makes it a key target for both studying autoimmune mechanisms and developing novel therapeutics.[2][3][5] These application notes provide detailed protocols for inducing experimental autoimmune models using IL-23, focusing on Experimental Autoimmune Encephalomyelitis (EAE) as a model for multiple sclerosis and colitis as a model for Inflammatory Bowel Disease (IBD).
IL-23 Signaling Pathway in Autoimmunity
IL-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[6][7] IL-23 exerts its biological effects by binding to a receptor complex consisting of the IL-12Rβ1 and IL-23R subunits.[3] This binding triggers a downstream signaling cascade primarily involving the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK2 and TYK2 are activated, leading to the phosphorylation and activation of STAT3 and, to a lesser extent, STAT4.[1][3][4] Activated STAT3 translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines such as IL-17A, IL-17F, IL-6, and TNF, which are characteristic of the Th17 cell response.[1][6][8] The IL-23/Th17 axis is a central pathway in driving the chronic inflammation and tissue damage observed in various autoimmune diseases.[1][2][9]
Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis. IL-23 is critical for the development of EAE, and its administration can exacerbate the disease.[6][7][10]
Protocol 1: Adoptive Transfer of IL-23-Modulated Myelin-Specific T Cells
This protocol involves generating encephalitogenic T cells in vitro by stimulating myelin-reactive T cells with IL-23 and then transferring them to naive recipient mice.
Methodology:
-
Immunization of Donor Mice:
-
Mouse Strain: C57BL/6 or SJL mice (8-12 weeks old).
-
Antigen: Myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (100 µg per mouse) or proteolipid protein (PLP) peptide 139-151.[11][12]
-
Adjuvant: Emulsify the peptide in Complete Freund's Adjuvant (CFA).
-
Administration: Inject subcutaneously at four sites over the flanks.[11]
-
-
T Cell Culture and Polarization:
-
Adoptive Transfer:
-
Isolate CD4+ T cells from the culture.
-
Inject 5 x 10^6 CD4+ T cells intraperitoneally (i.p.) into naive recipient mice.[11]
-
-
EAE Scoring:
-
Monitor mice daily for clinical signs of EAE and score according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Quantitative Data Summary:
| Parameter | IL-23 Modulated T Cells | Control (Th0) T Cells | Reference |
| Peak Mean Clinical Score | 3.0 - 4.0 | 0.5 - 1.5 | [11][12] |
| Disease Incidence | ~100% | Variable, often lower | [8] |
| Day of Onset | 10 - 14 days post-transfer | Delayed or no onset | [11] |
| CNS Infiltration | Severe inflammatory cell infiltration | Minimal to moderate infiltration | [8][12] |
Colitis Induction
IL-23 is a key cytokine in the pathogenesis of IBD.[3][13] Administration of IL-23 can induce or exacerbate colitis in various mouse models.
Protocol 2: IL-23 Minicircle DNA Hydrodynamic Delivery
This method involves the rapid intravenous injection of a large volume of saline containing IL-23-expressing minicircle DNA, leading to sustained systemic IL-23 expression and the development of colitis.[14][15]
Methodology:
-
Minicircle DNA Preparation:
-
Produce and purify IL-23 minicircle DNA as previously described.[15] A control group should receive minicircle DNA encoding a reporter protein like GFP.
-
-
Hydrodynamic Delivery:
-
Mouse Strain: BALB/c or C57BL/6 mice.
-
DNA Dose: 15 µg of IL-23 minicircle DNA per mouse.[15]
-
Administration: Rapidly inject the DNA in a large volume of saline (typically 10% of body weight) into the tail vein.
-
-
Colitis Assessment:
-
Monitor mice for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding.
-
Sacrifice mice at a predetermined time point (e.g., 4 weeks post-injection) and collect the colon.
-
Assess disease severity through histological analysis (H&E staining) for inflammation and measurement of colon length.
-
Quantitative Data Summary:
| Parameter | IL-23 Minicircle DNA | Control (GFP) Minicircle DNA | Reference |
| Colon Length | Significantly shorter | Normal length | [13] |
| Histological Score | High (severe inflammation, ulceration) | Low to none | [13] |
| Pro-inflammatory Cytokines in Colon (mRNA) | Increased IL-17, IL-6, TNF | Baseline levels | [13] |
| Splenomegaly | Present | Absent | [14] |
Concluding Remarks
The protocols outlined above provide robust methods for inducing autoimmune diseases in mice through the targeted action of IL-23. These models are invaluable tools for investigating the underlying mechanisms of autoimmunity and for the preclinical evaluation of novel therapeutic agents targeting the IL-23/Th17 pathway. Researchers should adhere to appropriate animal care and use guidelines when performing these experiments.
References
- 1. Frontiers | The regulatory mechanism and potential application of IL-23 in autoimmune diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interleukin (IL)-23/T helper (Th)17 Axis in Experimental Autoimmune Encephalomyelitis and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Pathophysiology of interleukin-23 in experimental autoimmune encephalomyelitis [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Anti–IL-23 therapy inhibits multiple inflammatory pathways and ameliorates autoimmune encephalomyelitis [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IL-23 modulated myelin-specific T cells induce EAE via an IFNγ driven, IL-17 independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. IL-23 is essential for T cell–mediated colitis and promotes inflammation via IL-17 and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-23 Is Critical for Induction of Arthritis, Osteoclast Formation, and Maintenance of Bone Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-23 induces CLEC5A+ IL-17A+ neutrophils and elicit skin inflammation associated with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IL-23 ELISA Technical Support Center: Troubleshooting Low Signal
Welcome to the technical support center for troubleshooting your Interleukin-23 (IL-23) ELISA experiments. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to low or no signal in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during IL-23 ELISA that can lead to weak or absent signals.
Q1: Why is my standard curve flat or showing very low optical density (OD) values?
A properly generated standard curve is critical for the accurate quantification of IL-23. A flat or low OD standard curve points to a systemic issue in the assay setup.
Possible Causes and Solutions:
-
Improper Standard Reconstitution or Degradation: The lyophilized standard may have been reconstituted incorrectly or has degraded.[1][2]
-
Solution: Ensure the standard is reconstituted with the correct buffer and volume as specified in the kit protocol.[1] Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[3] After reconstitution, aliquot the standard and store it at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.[4][5]
-
-
Incorrect Dilution Series: Errors in preparing the serial dilutions of the standard will lead to an inaccurate curve.
-
Reagents Added in Wrong Order: The sequence of adding reagents is crucial for the assay to work correctly.
Q2: I have a good standard curve, but my samples are showing no or very low signal. What could be the problem?
This scenario suggests that the issue lies with the samples themselves or their interaction with the assay components.
Possible Causes and Solutions:
-
Low IL-23 Concentration in Samples: The concentration of IL-23 in your samples may be below the detection limit of the assay.[8][9]
-
Solution: Try concentrating the sample, if possible, or reduce the initial sample dilution factor.[3] For example, if you are diluting samples 1:10, try a 1:2 or 1:5 dilution.
-
-
Improper Sample Collection and Storage: IL-23 may have degraded due to incorrect sample handling.
-
Sample Matrix Effects: Components in the sample matrix (e.g., serum, plasma, cell culture media) may interfere with antibody binding.
-
Solution: Ensure the diluent used for your samples is compatible with and ideally matches the sample matrix as closely as possible.[10] You can perform a spike-and-recovery experiment to test for matrix interference.
-
Q3: The entire plate, including standards and samples, shows a uniformly low signal. What should I check?
A universally weak signal often points to a problem with one of the common reagents or procedural steps.
Possible Causes and Solutions:
-
Inactive Conjugate or Substrate: The enzyme conjugate (e.g., Streptavidin-HRP) or the substrate (e.g., TMB) may have lost activity.[7][11]
-
Solution: Store reagents at the recommended temperatures (typically 2-8°C) and protect them from light.[4][11] Do not use expired reagents. Prepare working solutions of the conjugate and substrate fresh before use.[11] To test for activity, you can mix a small amount of the HRP conjugate with the TMB substrate; a blue color should develop immediately.[5]
-
-
Insufficient Incubation Times or Incorrect Temperatures: Inadequate incubation can lead to incomplete binding reactions.[5][7]
-
Omission of a Key Reagent: Accidentally skipping a reagent, such as the detection antibody or the enzyme conjugate, will result in no signal.[7][12]
-
Solution: Use a checklist to ensure all reagents are added in the correct sequence to every well.[7]
-
-
Inadequate Washing: Overly aggressive or excessive washing can elute the bound antigen or antibodies.[7]
-
Solution: Follow the washing instructions carefully, ensuring the correct volume of wash buffer and the specified number of washes are used.[6] Avoid letting the wells dry out completely for extended periods between steps.
-
Quantitative Data Summary
The following tables provide typical ranges and recommendations for key quantitative parameters in an IL-23 ELISA. Always refer to the specific kit manual for precise instructions.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Capture Antibody | 1-10 µg/mL | Optimization may be required. |
| Detection Antibody | 0.1-2 µg/mL | Titration is recommended for optimal signal-to-noise ratio. |
| Standard Protein | Varies by kit (e.g., 10-3160 pg/mL) | Prepare fresh serial dilutions for each assay.[6] |
| Streptavidin-HRP | Varies by kit (e.g., 1:500 - 1:1000 dilution) | Dilute just before use.[6] |
Table 2: Typical Incubation Parameters
| Step | Duration | Temperature | Notes |
| Coating | Overnight | 4°C | Ensures optimal binding of the capture antibody.[3] |
| Blocking | 1-2 hours | Room Temperature (18-25°C) | Prevents non-specific binding. |
| Sample/Standard Incubation | 1-3 hours | Room Temperature (18-25°C) | Shaking may be required for optimal performance.[4] |
| Detection Antibody Incubation | 1-2 hours | Room Temperature (18-25°C) | |
| Streptavidin-HRP Incubation | 30-60 minutes | Room Temperature (18-25°C) | [5] |
| Substrate (TMB) Development | 10-20 minutes | Room Temperature (18-25°C) | Protect from light. Monitor color development.[4][5] |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment
This protocol helps determine if the sample matrix is interfering with the detection of IL-23.
-
Prepare Samples: Split a sample pool into two aliquots.
-
Spike One Aliquot: Add a known, low-to-mid-range concentration of the IL-23 standard to one of the aliquots. The other aliquot remains un-spiked.
-
Prepare a Spiked Control: Add the same amount of IL-23 standard to the standard diluent buffer.
-
Run the ELISA: Assay the un-spiked sample, the spiked sample, and the spiked control according to the kit protocol.
-
Calculate Recovery:
-
Recovery (%) = (Concentration in Spiked Sample - Concentration in Un-spiked Sample) / (Concentration of Spiked Control) * 100
-
A recovery rate between 80-120% is generally considered acceptable and indicates minimal matrix interference.
-
Protocol 2: Standard Plate Washing Procedure
Proper washing is critical to reduce background and ensure a good signal.
-
Aspirate: After incubation, completely aspirate or decant the contents of the wells.
-
Wash: Immediately fill each well with the recommended volume (typically 300-400 µL) of 1X Wash Buffer.
-
Soak (Optional): Some protocols recommend a brief soaking period (30 seconds) during each wash step to improve efficiency.[14]
-
Aspirate Again: Aspirate the wash buffer from the wells.
-
Repeat: Repeat the wash/aspirate cycle for the number of times specified in the protocol (usually 3-5 times).[6]
-
Tap Dry: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.[15]
Visual Guides
IL-23 Sandwich ELISA Workflow
The following diagram illustrates the sequential steps of a typical sandwich ELISA for IL-23 detection.
Caption: Workflow of a standard IL-23 Sandwich ELISA procedure.
Troubleshooting Logic for Low Signal
This flowchart provides a logical path to diagnose the root cause of a weak or absent signal in your IL-23 ELISA.
Caption: A decision tree for troubleshooting low signal in IL-23 ELISA.
References
- 1. mabtech.com [mabtech.com]
- 2. arp1.com [arp1.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. 4 - ELISA Troubleshooting: Normal Standard Curve But Low/No Sample Signal? - MULTI SCIENCES [multisciences.net]
- 10. ELISA Development and Optimization | Thermo Fisher Scientific - IE [thermofisher.com]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 13. cusabio.com [cusabio.com]
- 14. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 15. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Optimizing IL-23 Intracellular Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing intracellular staining protocols for Interleukin-23 (IL-23). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and a comprehensive experimental protocol to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
What is IL-23 and which cells produce it?
IL-23 is a pro-inflammatory cytokine belonging to the IL-12 family. It is a heterodimer composed of two subunits: p19 and p40 (which it shares with IL-12).[1][2] IL-23 is primarily secreted by activated dendritic cells and macrophages.[1][3] Other cells like innate lymphoid cells, γδ T cells, and B cells can also produce IL-23.[1]
What is the role of IL-23?
IL-23 is a key regulator of inflammatory responses. It is crucial for the maintenance and expansion of T helper 17 (Th17) cells, which produce other inflammatory cytokines like IL-17, IL-21, and IL-22.[1] The IL-23/IL-17 signaling axis is implicated in several autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[4][5]
Why is a protein transport inhibitor necessary for intracellular cytokine staining?
For secreted proteins like IL-23, a protein transport inhibitor such as Brefeldin A or Monensin is critical. These inhibitors block the protein secretion pathway, causing the cytokine to accumulate within the cell, which in turn allows for a stronger and more detectable intracellular signal during flow cytometry analysis.[6][7]
What are the essential controls for an IL-23 intracellular staining experiment?
Several controls are necessary to ensure the validity of your results:
-
Unstimulated Cells: To establish a baseline and confirm that cytokine production is due to stimulation.
-
Isotype Control: An antibody of the same isotype and fluorescent conjugate as your primary antibody, but which does not target the protein of interest. This helps to determine non-specific binding.
-
Single-Color Controls: To set up compensation for spectral overlap between different fluorochromes.
-
Fluorescence Minus One (FMO) Controls: To correctly identify positive versus negative populations, especially for dimly expressed markers.
IL-23 Signaling Pathway
The binding of IL-23 to its receptor complex initiates a downstream signaling cascade, primarily through the JAK-STAT pathway. This leads to the transcription of genes encoding for other pro-inflammatory cytokines.
Caption: The IL-23 signaling cascade, initiated by ligand binding and leading to the production of pro-inflammatory cytokines.
Experimental Workflow for IL-23 Intracellular Staining
The following diagram outlines the key steps for a successful intracellular staining experiment to detect IL-23 producing cells.
Caption: A step-by-step workflow for the intracellular staining of IL-23.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Ineffective cell stimulation. | Optimize stimulation conditions (time, concentration of stimulant). Use a positive control stimulant.[6] |
| Insufficient protein transport inhibition. | Add protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of stimulation.[6] | |
| Antibody concentration is too low. | Titrate the anti-IL-23 antibody to determine the optimal concentration.[8] | |
| Permeabilization is incomplete. | Use a saponin-based permeabilization buffer. Ensure adequate incubation time. Stronger detergents like Triton-X may be considered, but require optimization.[9] | |
| Fluorochrome is not bright enough or is sensitive to fixation. | Choose a bright and stable fluorochrome for the IL-23 antibody. | |
| High Background | Antibody concentration is too high. | Titrate the antibody to find a concentration that maximizes signal-to-noise ratio.[8][10] |
| Inadequate washing. | Increase the number and volume of washes after antibody incubation steps.[11] | |
| Non-specific antibody binding. | Include an Fc block step before staining. Add a blocking agent like BSA or serum to the staining and wash buffers.[8] | |
| Dead cells are present. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[8] | |
| Poor Resolution | Inadequate compensation. | Run single-stain controls for each fluorochrome to properly set compensation. |
| Cell clumps. | Gently pipette or vortex samples before acquisition. Consider adding DNase I to reduce clumping from dead cells.[8][11] |
Detailed Experimental Protocol
This protocol provides a general framework for the intracellular staining of IL-23. Optimization of stimulation conditions, incubation times, and antibody concentrations is recommended for specific cell types and experimental setups.
1. Cell Preparation and Stimulation
-
Prepare a single-cell suspension of your cells of interest (e.g., PBMCs, splenocytes, or cultured dendritic cells) at a concentration of 1-2 x 10^6 cells/mL in complete culture medium.
-
Stimulate the cells with an appropriate agent. For IL-23 production by dendritic cells or macrophages, common stimulants include LPS (lipopolysaccharide) or CpG oligodeoxynucleotides.
-
Incubate cells for the desired stimulation period. The optimal time can vary, so a time-course experiment (e.g., 6, 12, 24 hours) is recommended.
-
For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 1-5 µg/mL or Monensin at 2 µM) to the culture.[6]
2. Surface Marker Staining
-
Harvest the cells and wash them once with cold PBS.
-
If desired, perform staining for cell surface markers to identify the cell population of interest (e.g., CD11c for dendritic cells, CD14 for monocytes). It is recommended to stain for surface markers before fixation, as some epitopes can be altered by the fixation process.[6]
-
Incubate cells with fluorochrome-conjugated surface antibodies for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with a suitable staining buffer (e.g., PBS with 2% FBS).
3. Fixation and Permeabilization
-
Resuspend the cell pellet in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.[9]
-
Wash the cells twice with permeabilization buffer (e.g., staining buffer containing 0.1-0.5% saponin).[7][9]
4. Intracellular Staining
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer.
-
Add the fluorochrome-conjugated anti-IL-23 antibody at its predetermined optimal concentration.
-
Incubate for at least 30 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer for flow cytometry analysis.
5. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer as soon as possible after staining.
-
If storage is necessary, cells can be kept at 4°C in the dark for a few hours. For longer storage, fixation may be required.
-
Use your single-stain and FMO controls to set up the proper compensation and gating strategies for data analysis.
References
- 1. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 2. Neutralization or Absence of the Interleukin-23 Pathway Does Not Compromise Immunity to Mycobacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 10. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Recombinant IL-23 Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of recombinant Interleukin-23 (IL-23).
Troubleshooting Guide
This guide is designed to help you identify and solve specific issues that may arise during your recombinant IL-23 expression and purification experiments.
Problem 1: Low or No Expression of Recombinant IL-23
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage: The codons in your IL-23 p19 and p40 subunit genes are not optimized for your chosen expression host (e.g., CHO, HEK293, E. coli). | Synthesize codon-optimized versions of the p19 and p40 genes tailored to your specific expression system. This can significantly enhance translation efficiency.[1][2] |
| Inefficient Transcription: The promoter in your expression vector may be weak or not properly induced. | Ensure you are using a strong promoter suitable for your host (e.g., CMV for mammalian cells). Optimize induction conditions (e.g., concentration of inducer, time of induction) if using an inducible promoter.[1][3] |
| mRNA Instability: The mRNA transcripts of the IL-23 subunits may be unstable. | Include stabilizing elements in your vector design, such as a poly(A) tail and untranslated regions (UTRs). |
| Plasmid/Vector Issues: Incorrect plasmid sequence, loss of plasmid from the host cells, or issues with transfection/transformation. | Sequence-verify your final expression constructs. Ensure consistent selective pressure (antibiotics) is maintained during cell culture. Optimize your transfection or transformation protocol. |
| Protein Toxicity: High-level expression of IL-23 may be toxic to the host cells. | Use a weaker or inducible promoter to control the expression level. Lowering the expression temperature for bacterial cultures can also mitigate toxicity.[4] |
Problem 2: Poor Yield of Assembled Heterodimeric IL-23
| Potential Cause | Recommended Solution |
| Imbalanced Subunit Expression: The p19 and p40 subunits are not expressed at optimal ratios for efficient heterodimerization. | Vector Design: Use a bicistronic vector with an Internal Ribosome Entry Site (IRES) to link the two subunit genes, although be aware that the gene upstream of the IRES is often expressed at higher levels.[5] Alternatively, use two separate vectors and optimize the ratio of plasmids used for co-transfection. |
| Incorrect Subunit Folding/Assembly: The individual subunits are not folding correctly, preventing the formation of the disulfide-linked heterodimer. | Expression System: Use a eukaryotic expression system like mammalian cells (CHO, HEK293) which have the cellular machinery for proper protein folding and post-translational modifications.[6][7] Co-expression with molecular chaperones can sometimes aid in proper folding. |
| Subunit Degradation: One or both subunits are being degraded before they can assemble. | Include protease inhibitors in your lysis buffer and during purification.[8] Optimize culture conditions to minimize cell stress and death, which can release proteases. |
| Formation of Homodimers or Aggregates: The p40 subunit, which is shared with IL-12, may form homodimers, or the individual subunits may aggregate. | Optimize the stoichiometry of p19 and p40 expression. Purification strategies may need to be designed to separate the desired heterodimer from homodimers and aggregates. |
Problem 3: IL-23 is Insoluble (Inclusion Bodies in E. coli)
| Potential Cause | Recommended Solution |
| High Expression Rate: Overexpression in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies.[4] | Lower the expression temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein synthesis, allowing more time for proper folding.[4] |
| Lack of Post-Translational Modifications: E. coli cannot perform the glycosylation that occurs in native IL-23, which can affect solubility and stability. | Consider switching to a eukaryotic expression system such as mammalian (CHO, HEK293) or insect cells, which can perform these modifications.[6][7] |
| Suboptimal Lysis/Solubilization Buffer: The buffer used to lyse the cells may not be conducive to keeping the protein soluble. | Screen different lysis buffers with varying pH, salt concentrations, and detergents. Include additives like glycerol or non-detergent sulfobetaines to enhance solubility. |
| Inclusion Body Solubilization and Refolding: If expression in inclusion bodies is unavoidable. | Isolate the inclusion bodies and solubilize them using strong denaturants (e.g., urea, guanidine-HCl). Subsequently, refold the protein by gradually removing the denaturant through methods like dialysis or rapid dilution. This process often requires extensive optimization. |
Problem 4: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag) may be inaccessible or cleaved. | Consider moving the affinity tag to the other terminus of one of the subunits. Perform a Western blot on your crude lysate to confirm the presence and integrity of the tagged protein.[9] |
| Protein Loss During Wash Steps: The wash buffer is too stringent, causing the target protein to elute prematurely. | Decrease the stringency of the wash buffer (e.g., lower the imidazole concentration for Ni-NTA chromatography).[10] |
| Inefficient Elution: The elution buffer is not strong enough to displace the protein from the resin. | Increase the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or change the pH of the elution buffer.[10] |
| Protein Degradation or Precipitation: The purified protein is unstable in the final buffer. | Perform all purification steps at 4°C. Add protease inhibitors to all buffers. Screen different storage buffers for optimal stability and consider adding stabilizing agents like glycerol.[8] |
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant IL-23?
A1: Mammalian expression systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, are highly recommended for producing recombinant IL-23.[6][7] This is because IL-23 is a complex, heterodimeric glycoprotein. Mammalian cells possess the necessary cellular machinery for proper protein folding, disulfide bond formation between the p19 and p40 subunits, and authentic glycosylation, all of which are critical for the biological activity and stability of the cytokine.[6][7][11] While expression in E. coli is possible, it often results in insoluble and non-functional protein due to the lack of post-translational modifications.[12]
Q2: How should I design my expression vector for co-expressing the p19 and p40 subunits?
A2: There are two primary strategies for co-expressing the two subunits:
-
Two-Vector System: Clone the p19 and p40 subunits into two separate expression vectors. These vectors can then be co-transfected into the host cells. This method allows you to empirically determine the optimal ratio of the two plasmids to maximize heterodimer formation.
-
Single Bicistronic Vector: Clone both the p19 and p40 coding sequences into a single vector, separated by an Internal Ribosome Entry Site (IRES). This ensures that both subunits are expressed from a single mRNA transcript. However, it's important to note that the gene located downstream of the IRES element is often expressed at a lower level than the upstream gene.[5] Therefore, it may be beneficial to place the subunit that is required in lower amounts in the second position.
Q3: My IL-23 yield is consistently low. What are the first things I should check?
A3: If you are experiencing low yields, start by troubleshooting the following:
-
Expression Confirmation: Before proceeding with large-scale production and purification, confirm that both the p19 and p40 subunits are being expressed. You can do this by performing a Western blot on a small sample of the cell lysate or culture supernatant using antibodies specific to each subunit or to the affinity tag.
-
Culture Conditions: Optimize your cell culture and induction conditions. For mammalian cells, this includes ensuring optimal cell density at transfection, using high-quality transfection reagents, and allowing sufficient time for protein expression and secretion (typically 3-5 days).
-
Codon Optimization: Ensure the genes for both subunits have been codon-optimized for your expression host.[1][2]
-
Cell Viability: Monitor the health of your cells post-transfection/induction. A significant drop in viability could indicate protein toxicity, which may require adjusting the expression levels.
Q4: What is the best strategy for purifying recombinant IL-23?
A4: Affinity chromatography is the most common and efficient method for the initial purification of recombinant IL-23. A popular approach is to add a polyhistidine (His) tag to one of the subunits (e.g., the C-terminus of the p19 subunit).[13][14] The secreted heterodimer can then be captured from the cell culture supernatant using an immobilized metal affinity chromatography (IMAC) resin, such as Nickel-NTA.[13][15] Following elution, a second purification step, such as size-exclusion chromatography (SEC), is often employed to separate the IL-23 heterodimer from any aggregates or remaining impurities.[13]
Q5: How can I confirm that my purified IL-23 is biologically active?
A5: The biological activity of recombinant IL-23 can be assessed through a cell-based assay. A common method is to measure its ability to induce the secretion of IL-17A from mouse splenocytes or a responsive cell line like CTLL-2.[11][14][16] The activity is typically reported as an ED50 value, which is the concentration of IL-23 that induces 50% of the maximum response.
Quantitative Data Summary
The following tables summarize typical yields and key parameters for recombinant IL-23 production. Note that direct comparative studies are limited in the public domain, and yields can vary significantly based on the specific constructs, protocols, and cell lines used.
Table 1: Comparison of Expression Systems for Recombinant Proteins
| Expression System | Typical Protein Yield | Advantages | Disadvantages |
| E. coli | Can reach several grams per liter[17] | Rapid growth, low cost, easy genetic manipulation.[12] | Lacks post-translational modifications, often forms inclusion bodies for complex proteins.[12] |
| Yeast (P. pastoris) | Can exceed 10 g/L for some proteins[17] | Eukaryotic, can perform some post-translational modifications, high-density culture. | Glycosylation patterns may differ from mammalian cells. |
| Insect Cells (Baculovirus) | 100 mg/L to over 1 g/L[17] | Good for complex proteins, performs many post-translational modifications. | Slower and more expensive than bacterial/yeast systems. |
| Mammalian Cells (CHO, HEK293) | 1-5 g/L (can reach up to 10 g/L in optimized systems)[17] | Most native protein folding and post-translational modifications, ideal for therapeutics.[6][7] | Slower growth, expensive media, more complex to culture.[12] |
Table 2: Bioactivity of Commercially Available Recombinant Human IL-23 (Expressed in Mammalian Cells)
| Source | ED50 for IL-17A Induction in Mouse Splenocytes |
| R&D Systems (CHO-expressed) | 0.100 - 1.00 ng/mL[11] |
| Cell Signaling Technology (293-expressed) | 2.324 ng/mL[14] |
| ImmunoTools (HEK-expressed) | 2.8 ng/mL[18] |
Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged Human IL-23 in CHO Cells
This protocol describes the transient co-transfection of CHO cells for the expression of secreted, His-tagged human IL-23.
Materials:
-
Expression vector 1: p19 subunit gene (codon-optimized for Cricetulus griseus) with a C-terminal 6xHis tag.
-
Expression vector 2: p40 subunit gene (codon-optimized for Cricetulus griseus).
-
ExpiCHO™ Expression System (or equivalent).
-
CHO cells.
-
Transfection reagent (e.g., ExpiFectamine™ CHO).
-
Culture flasks or bioreactors.
Methodology:
-
Cell Culture: Culture ExpiCHO cells in ExpiCHO™ Expression Medium according to the manufacturer's protocol, typically in a shaker flask at 37°C, 8% CO₂, and 125 rpm.
-
Transfection Preparation: On the day of transfection, ensure cells are in the logarithmic growth phase with high viability (>95%). Adjust the cell density to the recommended concentration for transfection (e.g., 6 x 10⁶ viable cells/mL).
-
DNA-Transfection Reagent Complex Formation: a. Dilute the two expression plasmids (p19-His and p40) in Opti-PRO™ SFM. A 1:1 ratio of the plasmids is a good starting point, but this can be optimized. b. In a separate tube, dilute the transfection reagent in Opti-PRO™ SFM. c. Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complexes to form.
-
Transfection: Add the DNA-transfection reagent complexes to the cell culture.
-
Expression: Return the cells to the incubator. Add ExpiCHO™ Enhancer and Feed 12-18 hours post-transfection as per the manufacturer's protocol to boost expression.
-
Harvesting: Harvest the cell culture supernatant containing the secreted IL-23 heterodimer 4-5 days post-transfection by centrifuging the culture at 3,000 x g for 20 minutes to pellet the cells.
-
Supernatant Preparation: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. The supernatant is now ready for purification.
Protocol 2: Purification of His-tagged IL-23 using Ni-NTA Chromatography
This protocol describes the purification of His-tagged IL-23 from the conditioned cell culture supernatant.
Materials:
-
Ni-NTA agarose resin.
-
Chromatography column.
-
Lysis/Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Dialysis buffer (e.g., PBS, pH 7.4).
Methodology:
-
Buffer Exchange (Optional but Recommended): If the culture medium composition interferes with binding, exchange the buffer of the supernatant to the Lysis/Binding Buffer using tangential flow filtration (TFF) or dialysis.
-
Column Preparation: Pack a chromatography column with Ni-NTA agarose resin. Equilibrate the column with 5-10 column volumes (CV) of Lysis/Binding Buffer.[19]
-
Sample Loading: Load the prepared cell culture supernatant onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) of the flow-through until it returns to baseline.
-
Elution: Elute the bound His-tagged IL-23 from the column using the Elution Buffer. Collect fractions and monitor the A280 to identify the protein peak.
-
Analysis of Fractions: Run fractions corresponding to the elution peak on an SDS-PAGE gel to check for purity and confirm the presence of both p19 and p40 subunits (under reducing conditions).
-
Buffer Exchange/Dialysis: Pool the purest fractions and dialyze against a suitable storage buffer (e.g., PBS) to remove imidazole and exchange the buffer for long-term storage or downstream applications.
-
Concentration and Storage: Concentrate the purified protein to the desired concentration. Aliquot and store at -80°C.
Visualizations
Caption: IL-23 Signaling Pathway
Caption: Recombinant IL-23 Production Workflow
Caption: Troubleshooting Decision Tree for IL-23 Production
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. The structure of Interleukin-23 reveals the molecular basis of p40 subunit sharing with IL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Co-delivery of genes can be confounded by bicistronic vector design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRES-dependent second gene expression is significantly lower than cap-dependent first gene expression in a bicistronic vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Mammalian Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]
- 13. Selective targeting of the IL23 pathway: Generation and characterization of a novel high-affinity humanized anti-IL23A antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human IL-23 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 15. Purification of His-Tagged Proteins using Ni-NTA Beads [protocols.io]
- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 17. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 18. immunotools.de [immunotools.de]
- 19. Purification of Polyhistidine-Containing Recombinant Proteins with Ni-NTA Purification System | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Investigating the IL-23 Receptor Complex
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Interleukin-23 (IL-23) receptor complex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the functional IL-23 receptor complex?
The functional IL-23 receptor is a heterodimer composed of two subunits: the IL-23 receptor (IL-23R) and the IL-12 receptor β1 (IL-12Rβ1).[1] Both subunits are required for high-affinity binding of the IL-23 cytokine and subsequent signal transduction.
Q2: Which signaling pathways are activated upon IL-23 binding to its receptor?
Upon IL-23 binding, the receptor complex activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, JAK2 is associated with IL-23R and Tyrosine kinase 2 (Tyk2) is associated with IL-12Rβ1.[1] This leads to the phosphorylation and activation of STAT3 and, to a lesser extent, STAT4.[2][3] Activated STATs then translocate to the nucleus to regulate gene expression.
Q3: Why is co-expression of both IL-23R and IL-12Rβ1 necessary for high-affinity binding of IL-23?
While IL-23 can bind to the individual receptor subunits, the affinity is significantly lower than to the heterodimeric complex. The presence of both subunits creates a high-affinity binding site, with studies showing that the affinity for the complex can be in the picomolar range, which is orders of magnitude higher than for the individual components.[4][5][6]
Q4: What are the challenges in expressing and purifying the IL-23 receptor complex?
The heterodimeric nature of the receptor presents a key challenge. Ensuring the correct stoichiometry and folding of both IL-23R and IL-12Rβ1 subunits can be difficult. Low expression levels, particularly of IL-23R, are a common issue.[7][8][9][10] Additionally, as membrane proteins, they require detergents for solubilization, which can affect their stability and function.
Q5: Are there known splice variants of the IL-23R, and how might they affect experiments?
Yes, multiple splice variants of IL-23R have been identified.[1] One notable variant is a soluble form of IL-23R that lacks the transmembrane and intracellular domains. This soluble receptor can compete with the membrane-bound receptor for IL-23 binding, potentially acting as an endogenous regulator of IL-23 signaling.[1] When designing experiments, it is important to be aware of which isoform is being studied.
Troubleshooting Guides
Protein Expression and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of IL-23R or IL-12Rβ1 | Suboptimal expression vector or host system. | Optimize codon usage for your expression system (e.g., mammalian, insect, or bacterial cells). Consider using a different expression vector with a stronger promoter. |
| Incorrect protein folding or degradation. | Co-express molecular chaperones to assist in proper folding. Add protease inhibitors during cell lysis and purification.[11] | |
| mRNA instability. | Analyze mRNA levels by qPCR to confirm transcription. | |
| Protein aggregation during purification | Inappropriate buffer conditions (pH, salt concentration). | Perform a buffer screen to identify optimal pH and ionic strength. |
| Presence of hydrophobic patches. | Consider adding a mild non-ionic detergent or other additives to the purification buffers to prevent aggregation. | |
| High protein concentration. | Purify at a lower protein concentration. | |
| Low yield of the heterodimeric complex | Inefficient association of the two subunits. | Co-express both subunits in the same cell to promote in-vivo complex formation. Consider engineering a linker between the two subunits to create a single-chain receptor construct. |
| Suboptimal purification strategy. | Use a tandem affinity purification (TAP) strategy, with different tags on each subunit, to specifically isolate the heterodimer. |
Co-Immunoprecipitation (Co-IP)
| Problem | Possible Cause | Suggested Solution |
| Weak or no pull-down of the interacting partner | Low affinity of the antibody for the bait protein. | Use a high-affinity, validated antibody for immunoprecipitation. |
| The protein-protein interaction is weak or transient. | Optimize lysis and wash buffer conditions to be less stringent (e.g., lower salt or detergent concentration). Perform cross-linking before cell lysis to stabilize the interaction. | |
| The epitope for the antibody is masked by the interacting protein. | Use an antibody that recognizes a different epitope on the bait protein. | |
| High background/non-specific binding | Insufficient blocking of the beads. | Pre-clear the cell lysate with beads before adding the antibody. Block the beads with BSA or normal serum.[12] |
| Wash steps are not stringent enough. | Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[13] | |
| Antibody concentration is too high. | Titrate the antibody to the lowest effective concentration.[11] |
Western Blotting
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for IL-23R or associated proteins | Inefficient protein transfer from gel to membrane. | Confirm transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage.[14] |
| Low abundance of the target protein. | Load more protein onto the gel. Consider enriching for your protein of interest before loading.[14] | |
| Primary antibody has low affinity or is not working. | Use a validated antibody at the recommended dilution. Test the antibody with a positive control.[15][16] | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk, BSA).[16] |
| Primary or secondary antibody concentration is too high. | Optimize antibody dilutions.[16] | |
| Inadequate washing. | Increase the number and duration of wash steps.[17] |
Cell-Based Functional Assays (e.g., STAT3 Phosphorylation, Reporter Assays)
| Problem | Possible Cause | Suggested Solution |
| No or low induction of STAT3 phosphorylation upon IL-23 stimulation | Cells are not responsive to IL-23. | Confirm that your cell line expresses both IL-23R and IL-12Rβ1. Some cell lines may need to be stimulated with other cytokines (e.g., IL-6) to induce IL-23R expression.[2] |
| IL-23 is inactive. | Use a commercially available, validated source of recombinant IL-23. Check for proper storage and handling. | |
| Assay timing is not optimal. | Perform a time-course experiment to determine the peak of STAT3 phosphorylation, which can occur around 20-60 minutes after stimulation.[2][18] | |
| High background in luciferase reporter assay | Leaky promoter in the reporter construct. | Use a reporter construct with a minimal promoter. |
| Autofluorescence of compounds (in screening assays). | Screen compounds for autofluorescence in a separate assay. | |
| Low signal-to-background ratio in reporter assay | Low expression of the IL-23 receptor complex. | Use a cell line engineered to overexpress both IL-23R and IL-12Rβ1.[19][20] |
| Suboptimal assay conditions. | Optimize cell density, IL-23 concentration, and incubation time. |
Quantitative Data Summary
Table 1: IL-23 Binding Affinities (Equilibrium Dissociation Constant - KD)
| Interacting Molecules | Method | KD Value | Reference |
| IL-23 and IL-12Rβ1 (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 2 µM | [21] |
| IL-23 and IL-23R (extracellular domain) | Isothermal Titration Calorimetry (ITC) | 44 nM | [21] |
| TAMRA-tagged IL-23 and NL-IL23R (full-length, on cells) | NanoBRET | 222.2 ± 71.1 nM | [4] |
| TAMRA-tagged IL-23 and NL-IL12Rβ1 (full-length, on cells) | NanoBRET | 30.1 ± 5.5 nM | [4] |
| TAMRA-tagged IL-23 and NL-IL23R/IL12Rβ1 complex (full-length, on cells) | NanoBRET | 27.0 ± 3.6 pM | [4] |
| Unlabeled IL-23 and NL-IL23R/IL12Rβ1 complex (full-length, on cells) | NanoBRET Competition Assay | 31.6 ± 7.7 pM | [22] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of the IL-23R/IL-12Rβ1 Complex
-
Cell Culture and Lysis:
-
Culture cells expressing tagged versions of IL-23R and IL-12Rβ1 (e.g., HA-tagged IL-23R and FLAG-tagged IL-12Rβ1).
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down IL-12Rβ1) overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated IL-23R.
-
Protocol 2: IL-23-induced STAT3 Phosphorylation Assay
-
Cell Culture and Stimulation:
-
Culture cells known to express the IL-23 receptor complex (e.g., certain T cell subsets or engineered cell lines).
-
Starve the cells in serum-free media for 4-6 hours prior to stimulation.
-
Stimulate the cells with recombinant human IL-23 (e.g., 10-100 ng/mL) for 20-30 minutes at 37°C.[2] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing phosphatase inhibitors (e.g., RIPA buffer with sodium orthovanadate and sodium fluoride).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Visualizations
Caption: IL-23 signaling pathway.
Caption: Co-Immunoprecipitation Workflow.
References
- 1. Interleukin-23 receptor - Wikipedia [en.wikipedia.org]
- 2. IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - IL-23R–activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 4. Probing the binding of interleukin-23 to individual receptor components and the IL-23 heteromeric receptor complex in living cells using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. IL23R protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Tissue expression of IL23R - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Expression of the IL-23/Th17 Pathway in Atopic Dermatitis Compared to Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmdbioscience.com [kmdbioscience.com]
- 12. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. veritastk.co.jp [veritastk.co.jp]
- 21. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting IL-23 Immunohistochemistry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Interleukin-23 (IL-23) immunohistochemistry (IHC). This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background staining in IL-23 IHC?
High background staining in IHC can stem from several factors. The most frequent culprits include non-specific binding of primary or secondary antibodies, the presence of endogenous enzymes or biotin in the tissue, or suboptimal antibody concentrations.[1][2][3][4] Ionic and hydrophobic interactions between antibodies and tissue components can also contribute to this issue.[1]
Q2: How can I prevent non-specific binding of my primary anti-IL-23 antibody?
To minimize non-specific binding of your primary antibody, it's crucial to use an appropriate blocking solution. Normal serum from the same species as the secondary antibody is a common and effective choice. For instance, if you are using a goat anti-rabbit secondary antibody, you should block with normal goat serum. Additionally, ensuring your antibody diluent contains a detergent like Tween-20 can help reduce non-specific hydrophobic interactions.[5]
Q3: My protocol uses a biotin-based detection system, and I'm seeing a lot of background. What should I do?
Tissues such as the liver, kidney, and adipose tissue have high levels of endogenous biotin, which can lead to high background when using biotin-based detection systems (e.g., Avidin-Biotin Complex or ABC).[6][7] To mitigate this, you should perform an avidin/biotin blocking step before applying the primary antibody.[6][7] This typically involves sequential incubation with avidin and then biotin to saturate any endogenous biotin binding sites.[6]
Q4: What is the purpose of antigen retrieval in IL-23 IHC, and which method is best?
Formalin fixation, a common step in tissue preparation, creates cross-links between proteins that can mask the antigenic epitope of IL-23, preventing the primary antibody from binding.[8] Antigen retrieval aims to reverse these cross-links and expose the epitope.[8][9] There are two main methods: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[8][9] HIER is more commonly used and is generally considered gentler on the tissue.[9] The optimal HIER buffer (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and heating method should be determined empirically for your specific anti-IL-23 antibody and tissue type.[10][11]
Q5: How do I determine the optimal concentration for my anti-IL-23 primary antibody?
Using a primary antibody at a concentration that is too high is a common cause of non-specific binding and high background.[2][3][12] It is essential to perform an antibody titration to find the optimal dilution that provides a strong specific signal with minimal background.[5][13] You can start with the manufacturer's recommended dilution range and perform a series of dilutions to identify the best signal-to-noise ratio for your specific experimental conditions.[5][14]
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a structured approach to identifying and resolving common issues related to non-specific binding in IL-23 IHC.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Inadequate blocking | Use a blocking serum from the same species as the secondary antibody. Increase blocking incubation time. |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal primary antibody dilution.[3][5][12] | |
| Non-specific binding of the secondary antibody | Run a negative control with only the secondary antibody to check for cross-reactivity. Ensure the secondary antibody is appropriate for the primary antibody's host species.[12] | |
| Endogenous peroxidase activity (for HRP-based detection) | Quench endogenous peroxidase activity by incubating slides in a hydrogen peroxide solution (e.g., 3% H2O2 in methanol or water) before primary antibody incubation.[6][15][16] | |
| Endogenous biotin (for biotin-based detection) | Use an avidin/biotin blocking kit before primary antibody incubation.[6][7] | |
| Sections drying out during staining | Keep slides in a humidified chamber during incubations.[3] | |
| Weak or No Specific Staining | Suboptimal antigen retrieval | Optimize the antigen retrieval method (HIER or PIER), buffer pH, and incubation time/temperature.[8] |
| Primary antibody concentration too low | Perform a titration experiment to determine the optimal primary antibody dilution.[5] | |
| Issues with the primary antibody | Ensure the antibody is validated for IHC and has been stored correctly. Run a positive control to confirm antibody activity.[5][16][17] | |
| Incompatible secondary antibody | Verify that the secondary antibody is specific for the host species of the primary antibody.[12] | |
| Overstaining | Primary or secondary antibody concentration too high | Titrate both primary and secondary antibodies to find their optimal concentrations.[12] |
| Incubation times are too long | Reduce the incubation time for the primary antibody, secondary antibody, or chromogen. |
Experimental Protocols
Protocol: Immunohistochemical Staining for IL-23 with Peroxidase Detection
This protocol provides a general framework. Optimization of incubation times, concentrations, and antigen retrieval methods is essential for each specific antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Hydrate slides through a graded series of ethanol solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval (HIER Method):
-
Pre-heat antigen retrieval buffer (e.g., Sodium Citrate Buffer, 10mM, pH 6.0) to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS if using a goat-raised secondary antibody) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate slides with a biotinylated secondary antibody (or an HRP-conjugated secondary antibody if not using a biotin-based amplification system) according to the manufacturer's instructions.
-
-
Detection:
-
Rinse slides with wash buffer.
-
If using a biotin-based system, incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Rinse slides with wash buffer.
-
Incubate slides with a peroxidase substrate solution (e.g., DAB) until the desired color intensity is reached.
-
Rinse slides with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: A troubleshooting workflow for addressing high background staining in IL-23 IHC.
References
- 1. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. sysy-histosure.com [sysy-histosure.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Basics of the Blocking Step in IHC [nsh.org]
- 8. cusabio.com [cusabio.com]
- 9. IHC antigen retrieval protocol | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. bma.ch [bma.ch]
- 13. m.youtube.com [m.youtube.com]
- 14. Primary Antibody Selection for IHC: Monoclonal vs. Polyclonal : Novus Biologicals [novusbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. Primary Antibody Selection & Optimization: R&D Systems [rndsystems.com]
Technical Support Center: Cloning the Human IL-23 Receptor (IL23R) Gene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the human Interleukin-23 Receptor (IL23R) gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common difficulties encountered during the cloning process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the cloning of the IL23R gene.
Q1: My PCR amplification of the IL23R coding sequence results in no product or very low yield. What are the possible causes and solutions?
A1: Failure to amplify the IL23R coding sequence is a common hurdle. The human IL23R gene (NCBI Reference Sequence: NM_144701.3) has a coding sequence (CDS) of 1890 base pairs. An analysis of its GC content reveals an average of approximately 53.4%, with some regions exhibiting higher GC content. High GC content can impede PCR amplification by promoting stable secondary structures and making DNA denaturation more difficult.
Troubleshooting Steps:
-
Optimize PCR Conditions:
-
Denaturation: Increase the initial denaturation time and the denaturation temperature during cycling (e.g., 98°C) to ensure complete separation of the DNA strands.
-
Annealing: Use a gradient PCR to determine the optimal annealing temperature for your specific primers.
-
Extension: Ensure the extension time is sufficient for the polymerase to synthesize the full-length product (a general rule is 1 minute per kb).
-
-
PCR Additives: Incorporate PCR additives that can help disrupt secondary structures and facilitate amplification.
| Additive | Final Concentration | Purpose |
| DMSO | 3-5% | Reduces DNA melting temperature and disrupts secondary structures. |
| Betaine | 0.5-2 M | Isostabilizes DNA, reducing the melting temperature difference between GC and AT pairs. |
| GC Enhancer | Varies by manufacturer | Proprietary solutions designed to optimize amplification of GC-rich templates. |
-
Primer Design:
-
Design primers with a GC content of 40-60% and a melting temperature (Tm) between 60-65°C.
-
Avoid primers that can form hairpins or self-dimers.
-
Include a "GC clamp" (one or two G or C bases) at the 3' end of the primers to enhance binding.
-
-
High-Fidelity Polymerase: Use a high-fidelity DNA polymerase specifically designed for amplifying GC-rich templates.
Q2: I am getting non-specific bands in my PCR reaction for IL23R. How can I improve the specificity?
A2: Non-specific bands are often a result of primers annealing to unintended sequences.
Troubleshooting Steps:
-
Increase Annealing Temperature: Gradually increase the annealing temperature in your PCR protocol. This will increase the stringency of primer binding.
-
Touchdown PCR: Start with a high annealing temperature and progressively decrease it in subsequent cycles. This favors the amplification of the specific target in the initial cycles.
-
Primer Specificity: Double-check your primer sequences using a tool like NCBI BLAST to ensure they are specific to the IL23R gene.
-
Reduce Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and non-specific amplification.
Q3: I have successfully amplified the IL23R gene, but I am having trouble with the ligation into my expression vector. What could be the issue?
A3: Ligation failures can be due to several factors, from the quality of your DNA to the ligation reaction itself.
Troubleshooting Steps:
-
Vector and Insert Preparation:
-
Ensure complete digestion of both your vector and PCR product.
-
Gel-purify your digested vector and insert to remove enzymes and salts that can inhibit ligation.
-
Dephosphorylate the vector to prevent self-ligation.
-
-
Ligation Reaction:
-
Optimize the molar ratio of insert to vector. A 3:1 ratio is a good starting point.
-
Use a fresh, high-quality T4 DNA ligase and buffer.
-
Ensure the ligation reaction temperature and incubation time are optimal for your ligase.
-
-
Alternative: Consider Ligation-Independent Cloning Methods: If traditional ligation continues to fail, modern cloning techniques can offer higher efficiency and are less prone to some of these issues.
| Cloning Method | Principle | Key Advantage for IL23R |
| Gibson Assembly | Assembles multiple DNA fragments in a single, isothermal reaction using overlapping homologous ends. | Seamlessly joins the IL23R insert into the vector without the need for restriction sites.[1][2] |
| Gateway Cloning | Uses site-specific recombination (att sites) to move the DNA insert from an entry clone to a destination vector. | Highly efficient and allows for easy shuttling of the IL23R gene into various expression vectors.[3][4] |
Q4: I am considering purchasing a commercially available IL23R ORF clone instead of cloning it from scratch. What are the advantages and disadvantages?
A4: Using a pre-made clone can be a significant time-saver and can help you bypass many of the common cloning challenges.
| Aspect | Cloning from Scratch | Using a Commercial Clone |
| Time | Can be time-consuming, especially with troubleshooting. | Significantly faster, as the clone is ready for use. |
| Cost | Lower initial cost for reagents, but can increase with repeated failed attempts. | Higher upfront cost for the clone. |
| Flexibility | Complete control over the choice of vector and cloning strategy. | Limited to the vector options provided by the supplier, though some offer subcloning services. |
| Reliability | Success is dependent on experimental execution. | Typically sequence-verified, ensuring the correct insert. |
Several vendors offer human IL23R ORF clones in various expression vectors.
Experimental Protocols
Protocol 1: PCR Amplification of the Full-Length Human IL23R Coding Sequence
This protocol is a starting point and may require optimization.
1. Primer Design:
-
Forward Primer (including a Kozak sequence and a restriction site, e.g., NheI): 5'-GCTAGCCGCCACCATGGGGCTGCTGCTGCTGCTG-3'
-
Reverse Primer (including a restriction site, e.g., XhoI, and omitting the stop codon for C-terminal tagging): 5'-CTCGAGTCAGGGGAGGGCAGCAGCAG-3' Note: Restriction sites and other elements should be chosen based on your expression vector.
2. PCR Reaction Setup (50 µL):
| Component | Volume | Final Concentration |
|---|---|---|
| 5X High-Fidelity PCR Buffer | 10 µL | 1X |
| 10 mM dNTPs | 1 µL | 200 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| cDNA Template (from a cell line expressing IL23R) | 1-2 µL | ~50-100 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | - |
| Nuclease-free water | up to 50 µL | - |
3. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 98°C | 3 minutes | 1 |
| Denaturation | 98°C | 30 seconds | \multirow{3}{*}{30-35} |
| Annealing | 60-68°C (optimize with gradient) | 30 seconds | |
| Extension | 72°C | 2 minutes | |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | ∞ | - |
4. Analysis:
-
Run 5 µL of the PCR product on a 1% agarose gel to verify the size of the amplicon (~1.9 kb).
Protocol 2: Gibson Assembly of IL23R into an Expression Vector
This protocol assumes you have a linearized vector and a PCR-amplified IL23R insert with appropriate overlapping ends.
1. Primer Design for IL23R Insert:
-
Design primers with ~20-40 bp overhangs that are homologous to the ends of your linearized vector.
2. Gibson Assembly Reaction (20 µL):
| Component | Amount |
|---|---|
| Linearized Vector | 100 ng |
| PCR-amplified IL23R Insert | 3-fold molar excess over vector |
| Gibson Assembly Master Mix (2X) | 10 µL |
| Deionized H₂O | to 20 µL |
3. Incubation:
-
Incubate the reaction at 50°C for 15-60 minutes.
4. Transformation:
-
Transform competent E. coli cells with 2 µL of the assembly reaction.
-
Plate on selective media and incubate overnight at 37°C.
5. Analysis:
-
Screen colonies by colony PCR and confirm the correct assembly by restriction digest and sequencing.
Visualizations
IL23R Signaling Pathway
Caption: IL23R Signaling Pathway.
Experimental Workflow: Cloning IL23R
Caption: General workflow for cloning the IL23R gene.
Logical Relationship: Troubleshooting PCR Failure
Caption: Decision tree for troubleshooting PCR failure.
References
Technical Support Center: Troubleshooting Unexpected Phenotypes in IL-23 Knockout Mice
Welcome to the technical support center for researchers utilizing IL-23 knockout (KO) mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We knocked out IL-23 (p19) to block IL-17 production, but we still observe IL-17-dependent effects. Why is this happening?
A1: This is a frequently observed phenomenon. While the IL-23/IL-17 axis is a major pathway for IL-17 production from Th17 cells, several other immune cell populations can produce IL-17, particularly IL-17A and IL-17F, independently of IL-23 signaling.[1][2][3]
-
Key IL-23-independent IL-17 sources include:
These cells are particularly relevant in mucosal tissues, such as the gut, where they contribute to barrier defense.[4] For instance, in acute intestinal injury, IL-23R(+) γδ T cells are primary producers of early, gut-protective IL-17A in an IL-23-independent manner.[4]
Troubleshooting Steps:
-
Identify the cellular source of IL-17: Use flow cytometry or immunohistochemistry to identify the IL-17-producing cell types in your target tissue.
-
Consider the inflammatory context: The specific stimulus or disease model can influence which cell types are the dominant source of IL-17.
-
Re-evaluate your hypothesis: Your observed phenotype might be driven by IL-17 from a source that does not rely on IL-23 for activation.
Q2: Our IL-23p19 KO mice are not fully protected in our autoimmune disease model, even though the literature suggests they should be. What could be the reason?
A2: While IL-23p19 deficient mice are generally resistant to the development of several autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA)[5][6], the degree of protection can be incomplete or context-dependent.
-
Inflammatory Cell Infiltration: In some models, such as EAE, comparable numbers of immune cells may still infiltrate the central nervous system (CNS) in IL-23p19 KO mice compared to wild-type controls, even though the KO mice are resistant to the disease.[5] This suggests that IL-23 is critical for the pathogenic function of these cells, but not necessarily for their initial recruitment.
-
Compensatory Pathways: The absence of IL-23 can lead to compensatory changes in other immune pathways. For example, in the BXD2 autoimmune mouse model, a deficiency in the p19 subunit of IL-23 led to a shift from a T follicular helper (Tfh)-IL-17 to a Tfh-IFN-γ program.[7]
-
Disease Model Specificity: The requirement for IL-23 can vary significantly between different autoimmune models and even different methods of disease induction.
Troubleshooting Steps:
-
Characterize the infiltrating immune cells: Analyze the phenotype and function of the immune cells in the target organ. Are they producing other pro-inflammatory cytokines?
-
Investigate other cytokine pathways: Measure levels of other key cytokines like IFN-γ, TNF-α, and IL-12 to assess if other inflammatory axes are activated.
-
Review your disease induction protocol: Ensure your protocol is consistent with studies that have shown complete protection in IL-23 KO mice.
Q3: We are observing unexpected gut-related phenotypes, such as altered microbiome composition or increased susceptibility to intestinal pathogens, in our IL-23 KO mice. Is this related to the IL-23 knockout?
A3: Yes, this is a known consequence of IL-23 deficiency. IL-23 plays a crucial role in maintaining intestinal homeostasis, primarily through its induction of IL-22.[8]
-
The IL-23/IL-22 Axis: IL-23 signaling is critical for the production of IL-22 by both innate and adaptive immune cells in the gut.[8] IL-22 is essential for maintaining intestinal epithelial barrier integrity, promoting epithelial cell regeneration, and inducing the expression of antimicrobial peptides.[8][9]
-
Consequences of Deficiency: A lack of IL-23 leads to reduced IL-22 levels, which can result in:
-
Deterioration of the intestinal barrier.[9]
-
Intestinal dysbiosis (an imbalance in the gut microbiota).[9]
-
Increased susceptibility to certain enteric pathogens like Citrobacter rodentium.[8][10]
-
Systemic increases in pro-atherogenic metabolites like lipopolysaccharide (LPS) and trimethylamine N-oxide (TMAO) in certain contexts.[9]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for gut-related phenotypes.
Q4: We are using IL-12/23p40 KO mice and IL-23p19 KO mice and see different phenotypes. Shouldn't they be similar if we are targeting the IL-23 pathway?
A4: No, the phenotypes can be quite different. The p40 subunit is shared between IL-12 and IL-23.[11] Therefore, knocking out p40 (encoded by the Il12b gene) ablates both IL-12 and IL-23 signaling. In contrast, knocking out p19 (encoded by the Il23a gene) specifically ablates IL-23 signaling while leaving IL-12 signaling intact.[11]
Discrepancies in phenotypes between these two knockout strains can help delineate the specific roles of IL-12 versus IL-23. For example, in studies with Francisella tularensis LVS infection, IL-12p40 KO mice had a different phenotype than IL-23p19 KO mice, suggesting a role for p40 that is independent of its function in the IL-23 heterodimer.[12][13][14]
Comparison of Knockout Models
| Knockout Model | Cytokine(s) Deficient | Key Phenotypic Consequences |
| IL-23p19 KO | IL-23 | Impaired Th17 responses, resistance to some autoimmune diseases.[5][12] |
| IL-12p35 KO | IL-12 | Impaired Th1 responses.[5] |
| IL-12/23p40 KO | IL-12 & IL-23 | Impaired Th1 and Th17 responses.[11] Phenotype can differ from p19 KO, suggesting IL-12 or p40-specific roles.[12][13] |
Signaling Pathways and Experimental Protocols
IL-23 and IL-23-Independent IL-17 Signaling
The following diagram illustrates the canonical IL-23-dependent pathway for IL-17 production from Th17 cells, as well as the alternative IL-23-independent pathways.
Caption: IL-23-dependent and -independent IL-17 production pathways.
Experimental Protocol: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis. IL-23 KO mice are typically resistant to EAE.[5][15]
Objective: To induce EAE in mice to study the role of IL-23 in neuroinflammation.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
8-12 week old female C57BL/6 mice (and corresponding IL-23 KO strain)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of MOG₃₅₋₅₅ and CFA.
-
A common concentration is 200 µg of MOG₃₅₋₅₅ per 100 µL of emulsion.
-
Mix equal volumes of MOG₃₅₋₅₅ (dissolved in PBS) and CFA.
-
Emulsify by sonicating or syringing until a thick, stable emulsion is formed (a drop should not disperse in water).
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two flanks (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
Administer PTX intraperitoneally (i.p.) on Day 0 and Day 2 post-immunization.
-
A typical dose is 200 ng of PTX in 100 µL of PBS per mouse. PTX helps to permeabilize the blood-brain barrier.
-
-
Clinical Scoring:
-
Begin monitoring mice daily for clinical signs of EAE starting around day 7.
-
Score mice based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
-
-
Data Analysis:
-
Plot the mean clinical score for each group over time.
-
Calculate statistics such as peak disease score, day of onset, and disease incidence.
-
Experimental Protocol: Intestinal Permeability Assay (FITC-Dextran)
This assay measures the integrity of the intestinal barrier, which can be compromised in IL-23 KO mice.[9]
Objective: To assess in vivo intestinal permeability.
Materials:
-
Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa
-
PBS
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Fluorometer
Procedure:
-
Fasting: Fast mice for 4-6 hours prior to the assay (with free access to water).
-
Gavage:
-
Administer FITC-dextran by oral gavage.
-
A typical dose is 60 mg/100 g body weight, dissolved in PBS.
-
-
Incubation: Allow the FITC-dextran to circulate for 4 hours.
-
Blood Collection:
-
Anesthetize the mice.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
-
Measurement:
-
Dilute the plasma samples with PBS (e.g., 1:2).
-
Measure the fluorescence of the plasma samples using a fluorometer (excitation ~485 nm, emission ~528 nm).
-
Generate a standard curve using known concentrations of FITC-dextran to quantify the concentration in the plasma.
-
-
Data Analysis:
-
Compare the plasma FITC-dextran concentrations between experimental groups (e.g., wild-type vs. IL-23 KO). Higher concentrations in the plasma indicate increased intestinal permeability.
-
References
- 1. The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]
- 3. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]
- 4. Interleukin-23-Independent IL-17 Production Regulates Intestinal Epithelial Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. IL-23 promotes a coordinated B-cell germinal center program for class-switch recombination to IgG2b in BXD2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. An interleukin-23- interleukin-22 axis regulates intestinal microbial homeostasis to protect from diet-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 12. IL-23 p19 Knockout Mice Exhibit Minimal Defects in Responses to Primary and Secondary Infection with Francisella tularensis LVS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-23 p19 Knockout Mice Exhibit Minimal Defects in Responses to Primary and Secondary Infection with Francisella tularensis LVS | PLOS One [journals.plos.org]
- 14. IL-23 p19 knockout mice exhibit minimal defects in responses to primary and secondary infection with Francisella tularensis LVS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IL-23 receptor GFP reporter mice reveal distinct populations of IL-17-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Recombinant IL-23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of recombinant Interleukin-23 (IL-23). Adherence to these best practices is critical for maintaining the protein's stability, bioactivity, and overall integrity for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized recombinant IL-23?
Lyophilized recombinant IL-23 is very stable and should be stored desiccated at -20°C to -80°C for long-term storage, with some suppliers indicating stability for up to 12 months at these temperatures.[1][2][3] While it can be stable for short periods, such as three weeks at room temperature, storage below -18°C is recommended.[4]
Q2: How should I store recombinant IL-23 after reconstitution?
Once reconstituted, recombinant IL-23 should be aliquoted to avoid multiple freeze-thaw cycles.[1][2] For short-term storage, it can be kept at 4°C for 2-7 days.[3][4] For long-term storage, it is recommended to store aliquots at -20°C to -80°C, where it can be stable for up to 3 months.[1][2][3] The use of a manual defrost freezer is advised.[2]
Q3: What is the best way to reconstitute lyophilized IL-23?
It is recommended to reconstitute lyophilized IL-23 in sterile water or a buffer such as 1x Phosphate-Buffered Saline (PBS).[1][4] The reconstitution volume should be chosen to achieve a protein concentration of at least 0.1 mg/mL to minimize loss due to binding to the storage vessel.[1][5] For enhanced stability, especially for long-term storage, the addition of a carrier protein is recommended.[1]
Q4: Why is a carrier protein recommended for storing reconstituted IL-23?
The addition of a carrier protein, such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), is recommended for long-term storage of reconstituted IL-23.[1] Carrier proteins help to prevent the cytokine from adhering to the surface of storage vials, especially at low concentrations, thereby preventing loss of product and maintaining stability.
Q5: What are cryoprotectants and should I use them for storing IL-23?
Cryoprotectants are substances that protect proteins from damage during freezing and thawing. Sugars like trehalose and mannitol are often used as cryoprotectants in the lyophilization process.[3][6] For reconstituted IL-23, adding glycerol to a final concentration of 10-50% can help prevent the formation of damaging ice crystals during freeze-thaw cycles.[7]
Q6: How many freeze-thaw cycles can I subject my recombinant IL-23 to?
It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to protein denaturation, aggregation, and a subsequent loss of bioactivity.[1][2][4][7] The best practice is to aliquot the reconstituted protein into single-use volumes before freezing.[7]
Quantitative Data Summary
| Parameter | Lyophilized IL-23 | Reconstituted IL-23 (Short-Term) | Reconstituted IL-23 (Long-Term) |
| Storage Temperature | -20°C to -80°C[1][2][3] | 2°C to 8°C[3][4] | -20°C to -80°C[1][2][3] |
| Duration | Up to 12 months[2][3] | 2 to 7 days[3][4] | Up to 3 months[1][2][3] |
| Recommended Buffer | N/A | Sterile 1x PBS[4] | Sterile 1x PBS with carrier protein (0.1% HSA or BSA)[1] |
| Additives | Trehalose (often included by manufacturer)[2][4] | N/A | Carrier Protein (0.1% HSA or BSA)[1], Glycerol (10-50%)[7] |
| Concentration | N/A | ≥ 0.1 mg/mL[1] | ≥ 0.1 mg/mL[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Bioactivity | Repeated freeze-thaw cycles.[1][7] | Aliquot the reconstituted protein into single-use vials to avoid multiple freeze-thaw cycles. |
| Improper storage temperature. | Ensure storage at the recommended temperatures (-20°C to -80°C for long-term).[1][2][3] | |
| Protein degradation due to proteases. | Add protease inhibitors to the buffer during purification and storage if necessary.[7] | |
| Oxidation of the protein. | Use reducing agents like DTT or β-mercaptoethanol in the storage buffer if appropriate for the protein.[7] | |
| Protein Aggregation | High protein concentration. | Store at an optimal concentration, typically 1-5 mg/mL, to minimize aggregation.[7] |
| Improper buffer pH or ionic strength. | Optimize the buffer to a pH where the protein is most stable. | |
| Freeze-thaw stress. | Use cryoprotectants like glycerol and flash-freeze aliquots in liquid nitrogen before transferring to -80°C.[8] | |
| Low Protein Recovery | Adsorption to storage vial. | Use low-protein-binding tubes. Add a carrier protein (e.g., 0.1% BSA or HSA) to the storage buffer.[1][7] |
| Reconstitution of a very thin or invisible film. | The lyophilized protein may appear as a thin film. Reconstitute as per the product datasheet, as the correct amount is present.[9] |
Experimental Protocols
Protocol 1: Assessment of IL-23 Integrity by SDS-PAGE
Objective: To verify the molecular weight and purity of recombinant IL-23 after long-term storage.
Methodology:
-
Thaw an aliquot of the stored recombinant IL-23 on ice.
-
Prepare samples for SDS-PAGE under both reducing and non-reducing conditions.
-
Reducing: Mix 10 µg of IL-23 with a loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95°C for 5 minutes.
-
Non-reducing: Mix 10 µg of IL-23 with a loading buffer without a reducing agent and do not heat.
-
-
Load the samples onto a 12% polyacrylamide gel alongside a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Expected Result: Under reducing conditions, two bands corresponding to the p19 and p40 subunits should be visible. Under non-reducing conditions, a single band corresponding to the heterodimeric IL-23 (approximately 55-60 kDa) should be observed.[1][4] The purity should be >95%.[1][2][4]
Protocol 2: Assessment of IL-23 Bioactivity
Objective: To determine the biological activity of stored recombinant IL-23.
Methodology: A common method is to measure the induction of IL-17 secretion from mouse splenocytes.[2][4]
-
Isolate splenocytes from a mouse spleen using standard cell culture techniques.
-
Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare a serial dilution of the stored recombinant IL-23 and a fresh, standard IL-23.
-
Add the IL-23 dilutions to the splenocyte cultures and incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-17 in the supernatants using a specific ELISA kit.
-
Calculate the ED50 (the concentration of IL-23 that induces 50% of the maximum response) for both the stored and standard IL-23.
-
Expected Result: The ED50 of the stored IL-23 should be comparable to that of the standard, indicating retained bioactivity.
Visualizations
Caption: IL-23 Signaling Pathway.
Caption: Troubleshooting Workflow for IL-23 Storage Issues.
References
- 1. Human IL-23 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Recombinant Human Interleukin-23/IL-23 (C-Fc) - Elabscience® [elabscience.com]
- 4. immunotools.de [immunotools.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Recombinant Human IL-23 Recetor/IL-23R Protein (His Tag) - Elabscience® [elabscience.com]
- 7. genextgenomics.com [genextgenomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
how to prevent aggregation of purified IL-23 protein
Technical Support Center: Purified IL-23 Protein
Welcome to the technical support center for purified Interleukin-23 (IL-23) protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of purified IL-23 protein during their experiments.
Troubleshooting Guide: Preventing IL-23 Aggregation
Q1: My purified IL-23 protein is showing signs of aggregation after reconstitution. What are the initial steps to troubleshoot this issue?
A1: Aggregation of recombinant IL-23 upon reconstitution can be attributed to several factors. Start by reviewing your reconstitution and storage procedures.
-
Reconstitution Buffer: Ensure you are using a recommended buffer. For lyophilized IL-23, sterile Phosphate Buffered Saline (PBS) is a common choice.[1][2] Some formulations may benefit from the inclusion of a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in the reconstitution buffer to enhance stability.[1][2]
-
Protein Concentration: Reconstituting at a very high concentration can sometimes promote aggregation. Initially, try reconstituting to a standard concentration, for example, 100 µg/mL.[2]
-
Handling: Avoid vigorous vortexing or shaking during reconstitution as this can introduce mechanical stress and lead to aggregation. Gentle pipetting or slow inversion are preferred methods for dissolving the lyophilized protein.
-
Storage of Reconstituted Protein: Once reconstituted, proper storage is critical. For short-term storage (2-7 days), 4°C is recommended.[1] For longer-term storage, the protein solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C to -80°C.[1][3]
Q2: I am observing aggregation during long-term storage of my liquid IL-23. How can I improve its stability?
A2: Long-term stability of liquid IL-23 is highly dependent on the storage buffer composition and temperature.
-
Incorporate Cryoprotectants: For frozen storage, the addition of cryoprotectants can be beneficial. Some commercial lyophilized IL-23 formulations contain trehalose, a sugar that can protect the protein during freezing and thawing. Adding glycerol to a final concentration of 10-20% can also help prevent aggregation during freeze-thaw cycles.
-
Add a Carrier Protein: If not already present, the addition of a carrier protein such as 0.1% HSA or BSA is highly recommended for long-term storage of the reconstituted protein.[1][2] This helps to stabilize the IL-23 and prevent its loss due to adsorption to the storage vessel walls.
-
Optimize pH: While PBS is a common buffer, the optimal pH for IL-23 stability may be specific. Proteins are often most stable at a pH where their net charge is minimized, which is near their isoelectric point (pI), or at a pH that maintains their native conformation. A buffer screen to evaluate a pH range (e.g., pH 6.0-8.0) could identify the optimal pH for your specific IL-23 construct.
-
Avoid Freeze-Thaw Cycles: This is a critical factor. Aliquoting the reconstituted protein into single-use volumes is essential to prevent the damage caused by repeated freezing and thawing.[1][3]
Q3: My IL-23 protein seems to be aggregating during my experimental workflow which involves temperature changes or agitation. What can I do?
A3: Experimental procedures can introduce thermal and mechanical stresses that lead to protein aggregation.
-
Incorporate Stabilizing Excipients: Consider adding excipients to your experimental buffer.
-
Sugars: Sugars like sucrose or trehalose can increase the thermal stability of proteins.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation inhibitors. They are thought to work by suppressing the formation of protein-protein interactions.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) at low concentrations (e.g., 0.01-0.1%) can be very effective in preventing aggregation caused by agitation or exposure to interfaces (like air-water interfaces in vials).
-
-
Minimize Mechanical Stress: During your experiment, handle the protein solution gently. Avoid creating foam or bubbles, as the air-water interface can be a major driver of protein denaturation and aggregation.
-
Control Temperature: If your experiment involves temperature shifts, try to perform them gradually. Rapid temperature changes can be destabilizing for the protein.
Frequently Asked Questions (FAQs)
Q4: What is the recommended buffer for reconstituting lyophilized IL-23?
A4: The most commonly recommended buffer for reconstituting lyophilized IL-23 is sterile Phosphate Buffered Saline (PBS).[1][2] For enhanced stability, especially for long-term storage, it is often recommended to include a carrier protein like 0.1% HSA or BSA in the PBS.[1][2]
Q5: What are the optimal storage conditions for purified IL-23?
A5: The optimal storage conditions depend on the duration of storage:
| Storage Duration | Temperature | Key Recommendations |
| Short-term (2-7 days) | 2-8°C | Store in a recommended buffer.[1] |
| Long-term (months) | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles.[1] The addition of a carrier protein (0.1% HSA/BSA) is highly recommended.[1][2] |
Q6: Can I store my reconstituted IL-23 at room temperature?
A6: It is generally not recommended to store reconstituted IL-23 at room temperature for extended periods. While some lyophilized forms may be stable for a few weeks at room temperature before reconstitution, the liquid form is much more susceptible to degradation and aggregation.[1] For optimal stability, always store the reconstituted protein at 2-8°C for short-term use or frozen for long-term storage.[1]
Q7: What are common excipients that can be used to prevent IL-23 aggregation?
A7: While specific formulation data for IL-23 is limited in the public domain, general principles of protein stabilization can be applied. Common classes of excipients used to prevent aggregation include:
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Carrier Proteins | Human Serum Albumin (HSA), Bovine Serum Albumin (BSA) | 0.1% | Stabilize and prevent adsorption to surfaces.[1][2] |
| Sugars/Polyols | Trehalose, Sucrose, Mannitol, Glycerol | 5-10% (sugars), 10-20% (glycerol) | Increase thermal stability, act as cryoprotectants. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% | Prevent interfacial and agitation-induced aggregation. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal IL-23 Stability
This protocol outlines a general workflow to identify a more optimal buffer for your purified IL-23.
Caption: Workflow for screening optimal buffers and excipients to enhance IL-23 stability.
Signaling Pathway
IL-23 Signaling Pathway
Understanding the biological context of IL-23 can be important. IL-23 is a heterodimeric cytokine that plays a key role in the differentiation and maintenance of Th17 cells, which are involved in inflammatory responses.
Caption: Simplified IL-23 signaling pathway leading to Th17 cell differentiation and cytokine production.
References
Technical Support Center: Refining Gating Strategy for IL-23+ Cells in Flow Cytometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the flow cytometric analysis of IL-23-producing cells.
Frequently Asked Questions (FAQs)
Q1: Which cell types are the primary producers of IL-23?
A1: IL-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[1] The primary producers of IL-23 are activated macrophages and dendritic cells (DCs).[2][3]
Q2: What are the most common stimulants to induce IL-23 production for flow cytometry experiments?
A2: Lipopolysaccharide (LPS) is a potent inducer of IL-23 production in macrophages and dendritic cells.[3][4] For enhanced stimulation, a combination of LPS and other agonists, such as R848 (a TLR7/8 agonist), can be used. The optimal concentration and stimulation time should be determined empirically for your specific cell type and experimental conditions.[5]
Q3: What is the purpose of using a protein transport inhibitor, and which one should I choose for IL-23 staining?
A3: Protein transport inhibitors, such as Brefeldin A and Monensin, are crucial for intracellular cytokine staining as they block the secretion of cytokines, causing them to accumulate within the cell to detectable levels.[6] Brefeldin A is often recommended for trapping many cytokines, as it disrupts the Golgi apparatus.[7] However, the choice between Brefeldin A and Monensin can depend on the specific cytokines being analyzed in a multicolor panel, as they can have differential effects on protein transport.[8] It is advisable to test both inhibitors to determine the optimal one for your IL-23 staining protocol.
Q4: How long should I stimulate my cells before adding the protein transport inhibitor?
A4: For optimal detection, it is recommended to allow the cells to be stimulated for a period before adding the protein transport inhibitor. A common practice is to add the stimulant (e.g., LPS) for 1-2 hours to allow for initial cell activation and transcription of the cytokine mRNA, followed by the addition of the protein transport inhibitor (e.g., Brefeldin A) for the remainder of the culture period (typically 4-6 hours).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No IL-23 Signal | Inadequate cell stimulation. | Optimize the concentration and incubation time of your stimulant (e.g., LPS). Ensure the stimulant is not expired and has been stored correctly. |
| Low frequency of IL-23 producing cells. | Enrich for the cell population of interest (e.g., macrophages or dendritic cells) before staining. | |
| Suboptimal antibody concentration. | Titrate your anti-IL-23p19 antibody to determine the optimal staining concentration. | |
| Inefficient intracellular staining. | Ensure complete fixation and permeabilization. Use a permeabilization buffer that is compatible with your antibody and fluorochrome. | |
| Insufficient protein transport inhibition. | Optimize the concentration of Brefeldin A or Monensin and the incubation time. | |
| High Background Staining | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Block Fc receptors with an Fc block reagent before staining. |
| Dead cells are included in the analysis. | Use a viability dye to exclude dead cells from your gating strategy. Dead cells can non-specifically bind antibodies. | |
| Autofluorescence. | Include an unstained control to assess the level of autofluorescence in your cell population. | |
| Poor Resolution Between Positive and Negative Populations | Inappropriate voltage/gain settings on the flow cytometer. | Use single-stained controls to set appropriate voltages and compensation. |
| Spectral overlap from other fluorochromes. | Perform proper compensation using single-stained controls for each fluorochrome in your panel. |
Experimental Protocols
Protocol: Intracellular Staining for IL-23 in Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Brefeldin A
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fixable Viability Dye
-
Fc Block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD45, CD11b, F4/80)
-
Fluorochrome-conjugated anti-mouse IL-23p19 antibody
-
Isotype control for anti-mouse IL-23p19 antibody
-
Intracellular Fixation & Permeabilization Buffer Set
Procedure:
-
Cell Culture and Stimulation:
-
Plate BMDMs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate cells with 100 ng/mL LPS for 2 hours at 37°C, 5% CO2.
-
Add Brefeldin A to a final concentration of 5 µg/mL and incubate for an additional 4 hours.
-
Include an unstimulated control (cells with Brefeldin A only).
-
-
Cell Harvest and Viability Staining:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions.
-
Wash cells with FACS buffer.
-
-
Surface Staining:
-
Resuspend cells in Fc Block solution and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated surface marker antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in Fixation/Permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Wash cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the anti-mouse IL-23p19 antibody or the isotype control.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer and acquire events on a flow cytometer.
-
Quantitative Data Summary
| Cell Type | Stimulant | Incubation Time | Expected Frequency of IL-23+ Cells | Reference |
| Mouse BMDMs | LPS (100 ng/mL) | 6 hours | 5-15% | [4] |
| Human Monocyte-derived DCs | R848 (1 µg/mL) | 24 hours | 10-30% | [5] |
| Mouse Splenic cDC2s | Imiquimod (in vivo) | 24 hours | 2-8% | [8] |
Visualizations
Caption: Hierarchical gating strategy for identifying IL-23+ cells.
Caption: Simplified IL-23 signaling pathway.[9][10][11]
References
- 1. IL-23 stabilizes an effector Treg cell program in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IL-23 production in human macrophages is regulated negatively by tumor necrosis factor α-induced protein 3 and positively by specificity protein 1 after stimulation of the toll-like receptor 7/8 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD11c+ Alveolar Macrophages are a Source of IL-23 during LPS-induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving IL-23 Gene Knockdown Efficiency with siRNA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to enhance the efficiency of Interleukin-23 (IL-23) gene knockdown using small interfering RNA (siRNA).
Frequently Asked Questions (FAQs)
Q1: What is the first step to ensure a successful IL-23 knockdown experiment?
Q2: What are the most critical parameters to optimize for siRNA transfection?
A2: Successful siRNA delivery depends on optimizing several factors for your specific cell type. These include cell density at the time of transfection (typically 70-80% confluency), the concentration of siRNA (usually between 5-100 nM), the amount of transfection reagent, and the duration of cell exposure to the siRNA-reagent complexes.[2][3][4]
Q3: How soon after transfection should I check for IL-23 knockdown?
Q4: My cells are dying after transfection. What could be the cause?
Q5: What controls are essential for an IL-23 siRNA experiment?
A5: A comprehensive set of controls is vital for accurate data interpretation. Essential controls include:
-
Negative Control siRNA: A non-targeting or scrambled sequence to measure non-specific effects.[2]
-
Mock-transfected Control: Cells treated with the transfection reagent alone to assess reagent-induced toxicity.[2]
-
Untreated Control: Cells that have not been transfected, representing the normal gene expression level.[2]
Q6: Should I measure knockdown at the mRNA or protein level?
Q7: I'm working with primary immune cells, and lipid-based transfection isn't working well. What are my options?
A7: Primary immune cells, such as T-cells, monocytes, and dendritic cells, are notoriously difficult to transfect with standard lipid reagents.[13][14] Electroporation is a highly effective alternative method for delivering siRNA into these cell types.[14]
Troubleshooting Guide
This section addresses common problems encountered during IL-23 siRNA experiments, offering potential causes and solutions.
Problem 1: Low or No Knockdown of IL-23
| Potential Cause | Recommended Solution(s) |
| Inefficient Transfection | 1. Optimize Cell Density: Ensure cells are in a logarithmic growth phase and at optimal confluency (e.g., 70%).[2] 2. Titrate Reagents: Systematically vary the siRNA concentration (e.g., 10, 25, 50 nM) and the volume of the transfection reagent to find the best ratio for your cell type.[2][15] 3. Use a Positive Control: Transfect with a validated control siRNA (e.g., targeting GAPDH) to verify that the delivery system is working in your cells.[9] An efficiency of >80% knockdown for the positive control is a good benchmark.[9] 4. Switch Delivery Method: For difficult-to-transfect cells, consider electroporation.[14] |
| Suboptimal siRNA Sequence | 1. Test Multiple siRNAs: Not all siRNA sequences are equally effective. Test at least two or three different validated siRNAs targeting IL-23.[1][10] 2. Check siRNA Integrity: Ensure your siRNA stock has not been degraded by RNases. Use RNase-free tips, tubes, and reagents.[2] |
| Incorrect Assay Timing | 1. Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 24, 48, 72, 96 hours) after transfection to identify the point of maximum knockdown for both mRNA and protein.[5][7] |
| Ineffective Validation Assay | 1. Verify qPCR Primers: Ensure your RT-qPCR primers for IL-23 are specific and efficient. Run a melt curve analysis to check for a single product.[10] 2. Confirm Antibody Specificity: For Western blotting, validate that your IL-23 antibody is specific and recognizes the target protein.[10] 3. Assess Protein Stability: If mRNA levels are down but protein levels are not, the IL-23 protein may have a long half-life. Extend the time course of your experiment.[2] |
Problem 2: High Cell Toxicity or Death
| Potential Cause | Recommended Solution(s) |
| Reagent or siRNA Toxicity | 1. Reduce Concentrations: Lower the concentration of both the siRNA and the transfection reagent. High concentrations are a common cause of cell death.[4] 2. Reduce Exposure Time: For sensitive cell lines, consider replacing the transfection medium with fresh growth medium after 8-24 hours.[6] 3. Check Cell Health: Only use healthy, low-passage number cells for experiments. Stressed cells are more susceptible to toxicity.[4] |
| Off-Target Effects | 1. Use the Lowest Effective siRNA Dose: Off-target effects are often concentration-dependent. Use the minimum concentration of siRNA that achieves sufficient knockdown.[16] 2. Test Another siRNA Sequence: An observed toxic phenotype may be specific to the siRNA sequence used. A second siRNA targeting a different region of the gene can help rule this out.[2][8] 3. Consider siRNA Pooling: Using a pool of multiple siRNAs at a lower total concentration can sometimes reduce off-target effects while maintaining on-target potency.[17][18] |
| Contamination | 1. Avoid Antibiotics During Transfection: Some antibiotics can be toxic to cells when permeabilized by transfection reagents.[4] 2. Maintain Sterile Technique: Ensure all reagents and the work environment are free from contamination. |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution(s) |
| Experimental Variability | 1. Standardize Protocols: Keep all parameters constant between experiments, including cell passage number, seeding density, reagent volumes, and incubation times.[3][6] 2. Prepare Master Mixes: When setting up multi-well plates, prepare a master mix of the transfection complexes to ensure uniform distribution to all wells.[3] |
| Incorrect Data Analysis | 1. Use Appropriate Controls for Normalization: For RT-qPCR, normalize IL-23 expression to a stable housekeeping gene. For Western blots, normalize to a loading control like GAPDH or β-actin. |
| siRNA Reagent Instability | 1. Properly Store and Handle siRNA: Resuspend and store siRNA according to the manufacturer's instructions to prevent degradation. Avoid repeated freeze-thaw cycles. |
Data Presentation: Optimization Parameters
Table 1: General Guidelines for Optimizing siRNA Transfection
| Parameter | Recommended Starting Point | Range to Test | Key Consideration |
| Cell Confluency | 70% | 50-80% | Cells should be in the exponential growth phase.[2] |
| siRNA Concentration | 25-50 nM | 5-100 nM | Use the lowest concentration that gives effective knockdown to minimize off-target effects.[2] |
| Transfection Reagent | Manufacturer's Recommendation | +/- 50% of recommendation | The optimal ratio of reagent to siRNA is cell-type dependent. |
| Complex Incubation Time | 10-20 minutes | 5-30 minutes | Allows for the formation of siRNA-lipid complexes before adding to cells. |
| Post-Transfection Analysis | 48 hours | 24-96 hours | Optimal time depends on whether mRNA or protein is being measured and the target's turnover rate.[5][6] |
Table 2: Recommended Controls for IL-23 Knockdown Experiments
| Control Type | Purpose | Expected Outcome |
| Untreated Cells | Baseline for normal IL-23 expression and cell viability. | 100% IL-23 expression, high viability.[2] |
| Mock Transfection | Assesses toxicity from the transfection reagent alone. | No change in IL-23 expression; may show some cytotoxicity.[2] |
| Negative Control siRNA | Measures non-specific effects of siRNA and the delivery process. | No significant change in IL-23 expression.[2] |
| Positive Control siRNA | Confirms that the transfection protocol is effective. | >80% knockdown of a housekeeping gene (e.g., GAPDH, PPIB).[9] |
| Second IL-23 siRNA | Validates that the observed phenotype is due to IL-23 knockdown and not an off-target effect of the primary siRNA. | Similar knockdown efficiency and phenotype as the primary siRNA.[2] |
Experimental Protocols & Visualizations
IL-23 Signaling Pathway
The IL-23 cytokine, composed of p19 and p40 subunits, binds to its receptor complex (IL-23R and IL-12Rβ1).[19][20] This binding activates Janus kinases (JAK2 and TYK2), which then phosphorylate and activate STAT3 and STAT4 transcription factors.[19][21] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of pro-inflammatory genes like IL-17 and IL-22.[19]
Caption: The IL-23 signaling cascade via the JAK-STAT pathway.
Standard siRNA Experimental Workflow
Caption: A standard workflow for siRNA-mediated gene knockdown experiments.
Protocol 1: Lipid-Mediated siRNA Transfection in a 24-Well Plate
This protocol provides a general framework. It must be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-80% confluency at the time of transfection. Use antibiotic-free growth medium.[4]
-
Reagent Preparation (per well):
-
Tube A: Dilute 25 pmol of IL-23 siRNA (or control siRNA) into 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.
-
Tube B: Dilute the recommended amount of lipid-based transfection reagent (e.g., 1-2 µL) into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection: Add the 100 µL of siRNA-lipid complexes drop-wise to the cells in the 24-well plate. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before harvesting for analysis.
Protocol 2: Validation of IL-23 Knockdown by RT-qPCR
-
RNA Extraction: At the desired time point (e.g., 48 hours), wash cells with PBS and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, cDNA template, and primers specific for IL-23 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of IL-23 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.
Troubleshooting Logic Diagram
When faced with poor results, a logical approach can help identify the problem. This diagram outlines key checkpoints for troubleshooting low knockdown efficiency.
References
- 1. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 10. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 14. Optimized siRNA Delivery into Primary Immune Cells Using Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 17. horizondiscovery.com [horizondiscovery.com]
- 18. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in IL-23 Bioassays
Welcome to the technical support center for IL-23 bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address variability in their IL-23 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in IL-23 bioassays?
A1: Variability in IL-23 bioassays can arise from several factors throughout the experimental workflow. Key sources include:
-
Cell-Based Assays:
-
Cell Health and Viability: Low cell viability can lead to a weak or inconsistent luminescent signal.[1] Ensure proper handling and plating of cells to maintain a sufficient number of viable cells per well.[1]
-
Cell Line Stability: Reporter cell lines can lose their responsiveness to IL-23 over time or with increasing passage numbers.[2] It is crucial to use cells within the recommended passage number and to properly bank and thaw new vials.
-
Inconsistent Incubation Times: Variations in incubation times between assays can significantly impact the results.[1][3]
-
Serum Matrix Effects: Components in serum samples can interfere with the assay, affecting the accuracy of IL-23 quantification.[1][2]
-
-
Reagents and Materials:
-
Reagent Quality and Storage: Improper storage and handling of reagents, such as the Bio-Glo™ Reagent, can lead to low activity and consequently, low relative light unit (RLU) readouts.[1][3] Recombinant IL-23 should be prepared and stored with a carrier protein, and single-use aliquots are recommended to maintain its biological activity.[3]
-
Lot-to-Lot Variability of Cytokines: Different lots of recombinant IL-23 may exhibit variations in activity, impacting assay consistency.[1][3]
-
Pipetting Accuracy: Inconsistent pipetting can lead to high variability between replicate wells.[4][5]
-
-
Assay Procedure:
Q2: My IL-23 reporter cell assay shows a weak or no signal. What should I do?
A2: A weak or absent signal in a reporter assay can be due to several factors. Here's a step-by-step troubleshooting guide:
-
Verify Cell Viability: Check the viability of your cells before and after the assay. Ensure that the cells were handled and plated according to the protocol to guarantee a sufficient number of viable cells per well.[1]
-
Confirm IL-23 Activity: The recombinant IL-23 may have lost its biological activity. It's recommended to use freshly prepared or properly stored single-use aliquots of IL-23.[3]
-
Check Reagent Integrity: Ensure that all assay reagents, especially the detection reagent (e.g., Bio-Glo™), have been stored and handled correctly.[1][3]
-
Optimize Incubation Time: Ensure that the incubation times are consistent between assays as this can affect performance.[1]
-
Instrument Settings: Confirm that you are using a luminometer designed for plate-reading luminescence detection and that the instrument settings are appropriate.[1][3]
Q3: I'm observing high background in my IL-23 ELISA. How can I reduce it?
A3: High background in an ELISA can obscure the specific signal. Here are some common causes and solutions:
-
Insufficient Washing: Increase the number of wash steps and the soaking time between washes to remove unbound reagents.[5][6]
-
Ineffective Blocking: Ensure that the blocking buffer is effective and that the wells are completely blocked to prevent non-specific binding of antibodies.[6]
-
Contaminated Reagents: Use fresh, clean buffers and substrate solutions. The TMB substrate solution should be colorless before use.[6]
-
Cross-Reactivity: The detection antibody may be cross-reacting with the coating antibody. Run appropriate controls to check for this.[6]
-
Extended Incubation or Development Time: Reduce the incubation time or the substrate development time to minimize background signal.
Troubleshooting Guides
Cell-Based Reporter Gene Assays
This guide provides a structured approach to troubleshooting common issues encountered in IL-23 cell-based reporter gene assays.
Table 1: Troubleshooting for IL-23 Reporter Gene Assays
| Symptom | Possible Cause | Recommended Solution |
| Low Luminescence (RLU) | Insufficient viable cells per well.[1][3] | Ensure proper cell handling and plating according to the protocol. |
| Low activity of detection reagent (e.g., Bio-Glo™).[1][3] | Store and handle the reagent according to the manufacturer's instructions. | |
| Inappropriate instrument for luminescence detection.[1][3] | Use a luminometer designed for plate-reading luminescence. | |
| High Variability | Inconsistent incubation times between assays.[1][3] | Strictly adhere to the recommended incubation times. |
| Improper preparation or storage of IL-23.[3] | Prepare and store IL-23 with a carrier protein; use single-use aliquots. | |
| Lot-to-lot differences in IL-23 activity.[1][3] | Consult the cytokine provider for details on lot-specific activity. | |
| Variability in cell growth rates or pre-culture densities.[3] | Standardize cell culture conditions and plating densities. | |
| Weak Assay Response (Low Fold Induction) | Loss of IL-23 biological activity.[3] | Use a fresh, validated aliquot of IL-23. |
| Cross-reactivity with other cytokines.[1] | Test for cytokine cross-reactivity as shown in some assay manuals.[1] |
IL-23 ELISA
This guide focuses on troubleshooting common problems encountered during IL-23 ELISA experiments.
Table 2: Troubleshooting for IL-23 ELISA
| Symptom | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Double-check that all reagents were added in the correct order. |
| Inactive antibody or antigen. | Ensure proper storage and handling of antibodies and standards. | |
| Insufficient incubation times. | Adhere to the recommended incubation times. | |
| High Background | Insufficient washing.[5][6] | Increase the number and duration of wash steps. |
| Non-specific binding of antibodies. | Use an appropriate and effective blocking buffer. | |
| Contaminated substrate solution.[6] | Use a fresh, colorless TMB substrate solution. | |
| High Variability Between Replicates | Inaccurate pipetting.[4][5] | Ensure careful and consistent pipetting technique. |
| Insufficient mixing of reagents. | Thoroughly mix all reagents before adding them to the plate. | |
| Edge effects on the plate. | Ensure uniform temperature and humidity during incubation. |
Experimental Protocols
IL-23 Reporter Gene Bioassay Protocol (General Overview)
This protocol provides a general workflow for a typical IL-23 reporter gene bioassay using a commercially available kit. For specific details, always refer to the manufacturer's technical manual.[1][3][7][8]
-
Cell Preparation:
-
IL-23 Stimulation:
-
Prepare serial dilutions of recombinant human IL-23.
-
Add the diluted IL-23 to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 6 hours).[1]
-
-
Luminescence Detection:
-
Add a luciferase detection reagent (e.g., Bio-Glo™ Reagent) to each well.
-
Incubate at room temperature for 5-10 minutes to allow the luminescent signal to stabilize.[3]
-
-
Data Acquisition:
-
Data Analysis:
-
Graph the data as Relative Light Units (RLU) versus the log of the IL-23 concentration.
-
Fit the data to a 4-parameter logistic (4PL) curve to determine the EC50 value.[1]
-
Visualizations
IL-23 Signaling Pathway
The binding of IL-23 to its receptor complex initiates a signaling cascade that is crucial for the function of Th17 cells.[9][10][11] IL-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[11] The IL-23 receptor is also a heterodimer, consisting of the IL-12Rβ1 and IL-23R chains.[11] Upon ligand binding, the receptor-associated Janus kinases (JAKs), specifically JAK2 and TYK2, are activated.[10][11] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[10][11] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of target genes, including RORγt, which is the master regulator of Th17 cell differentiation.[9] This signaling pathway ultimately leads to the production of pro-inflammatory cytokines such as IL-17 and IL-22.[10]
Caption: IL-23 Signaling Pathway.
General Troubleshooting Workflow for IL-23 Bioassays
This workflow provides a logical sequence of steps to identify and resolve common issues encountered during IL-23 bioassays.
References
- 1. promega.com [promega.com]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. promega.com [promega.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ELISA Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. assaygenie.com [assaygenie.com]
- 7. IL-23 Bioassay Technical Manual [worldwide.promega.com]
- 8. IL-23 Bioassay, Propagation Model Technical Manual [promega.com]
- 9. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin 23 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Human and Mouse IL-23 Signaling
For Researchers, Scientists, and Drug Development Professionals
Interleukin-23 (IL-23) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and chronic inflammatory diseases in both humans and murine models, including psoriasis, inflammatory bowel disease, and multiple sclerosis.[1] As a key driver of T helper 17 (Th17) cell differentiation and maintenance, the IL-23 signaling pathway has emerged as a critical target for therapeutic intervention.[2][3] While the fundamental components and downstream effects of IL-23 signaling are largely conserved between humans and mice, subtle yet significant differences exist. Understanding these distinctions is paramount for the accurate interpretation of preclinical data from mouse models and its translation to human clinical applications.
This guide provides a comprehensive comparison of the IL-23 signaling cascade in humans and mice, supported by experimental data and detailed methodologies.
Core Signaling Components: A Side-by-Side Comparison
The IL-23 signaling pathway is initiated by the binding of the heterodimeric IL-23 cytokine (composed of p19 and p40 subunits) to its cell surface receptor complex.[2][3] This receptor engagement triggers a cascade of intracellular phosphorylation events, primarily mediated by the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) families of proteins. While the overall architecture of this pathway is conserved, variations in receptor structure and downstream molecule activation have been noted.
| Component | Human | Mouse | Key Similarities & Differences |
| IL-23 Cytokine | Composed of p19 and p40 subunits. | Composed of p19 and p40 subunits. | The p40 subunit is shared with IL-12 in both species.[2] |
| Receptor Complex | Heterodimer of IL-23R and IL-12Rβ1.[1] | Heterodimer of IL-23R and IL-12Rβ1.[1] | Both receptor subunits are required for signal transduction.[4] Six of the seven tyrosine residues in the cytoplasmic domain of IL-23R are conserved between humans and mice.[1] However, differences in the binding interface of the human and murine IL-23 receptor complexes have been identified, which may be due to amino acid variations such as the substitution of Histidine (H77) in the murine IL-23R for Tyrosine (Y100) in the human IL-23R.[4] |
| Associated Kinases | JAK2 and TYK2.[1][5] | Jak2 and Tyk2.[1][5] | Both JAK2 and Tyk2 are essential for IL-23 signal transduction in both species.[1] |
| Primary Downstream Transcription Factor | STAT3.[1][4] | STAT3.[4] | STAT3 is the dominant signaling molecule for IL-23 in both humans and mice.[4] |
| Other Activated Signaling Pathways | MAPK and PI3K/Akt pathways.[4][6] | MAPK and PI3K/Akt pathways.[4] | Activation of these pathways contributes to the full spectrum of IL-23-mediated cellular responses. |
Cellular Responses to IL-23 Stimulation
The activation of the IL-23 signaling pathway culminates in a variety of cellular responses, primarily the production of pro-inflammatory cytokines by immune cells. Th17 cells are the most extensively studied IL-23-responsive population, but other innate and adaptive immune cells also express the IL-23 receptor.
| Cellular Response | Human | Mouse | Key Similarities & Differences |
| Primary Responding Cells | Th17 cells, γδ T cells, innate lymphoid cells (ILCs), natural killer T (NKT) cells, macrophages, and dendritic cells.[2][7] | Th17 cells, γδ T cells, ILCs, NKT cells, macrophages, and dendritic cells.[2][7] | The repertoire of IL-23 responsive cells is largely similar. Both human and murine γδ T cells constitutively express the IL-23R.[7] |
| Effector Cytokine Production | IL-17A, IL-17F, IL-22, GM-CSF, and TNF-α.[1][2] | IL-17A, IL-17F, IL-22, GM-CSF, and TNF-α.[1] | The profile of downstream effector cytokines is highly conserved. |
| Role in Autoimmunity | Increased IL-23 levels are found in patients with Crohn's disease, ulcerative colitis, and psoriasis.[1] Neutralizing antibodies against IL-23 have shown clinical efficacy.[1] | IL-23 deficient mice (p19-/-) are resistant to experimental autoimmune encephalomyelitis (EAE) and other models of autoimmune disease.[2][4] | The pro-inflammatory role of IL-23 in driving autoimmune pathology is a key conserved feature. |
Visualizing the Signaling Pathways
To illustrate the molecular interactions within the IL-23 signaling cascade, the following diagrams depict the pathways in both human and mouse cells.
Experimental Protocols for Studying IL-23 Signaling
The following section outlines common experimental methodologies used to investigate and quantify IL-23 signaling events in both human and murine cells.
In Vitro Cell Stimulation and Analysis of STAT3 Phosphorylation by Flow Cytometry
This protocol is designed to measure the immediate downstream signaling event following IL-23 receptor engagement.
Objective: To quantify the level of phosphorylated STAT3 (pSTAT3) in response to IL-23 stimulation in isolated immune cells.
Methodology:
-
Cell Isolation:
-
Human: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Mouse: Isolate splenocytes or lymph node cells from mice. Enrich for CD4+ T cells using MACS.
-
-
Cell Culture and Stimulation:
-
Culture the enriched T cells in complete RPMI-1640 medium.
-
For Th17 polarization (to upregulate IL-23R expression), culture naive CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, and IL-23).[8]
-
Starve the cells in serum-free media for 2-4 hours prior to stimulation.
-
Stimulate the cells with recombinant human or mouse IL-23 (typically 10-50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer) to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT3 (pY705).
-
Co-stain with antibodies against cell surface markers (e.g., CD4) to identify the cell population of interest.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of pSTAT3-positive cells and the mean fluorescence intensity (MFI) of the pSTAT3 signal within the target cell population.[9]
-
Quantification of Downstream Cytokine Production by ELISA
This protocol measures the functional consequence of IL-23 signaling activation.
Objective: To quantify the secretion of IL-17 and IL-22 from IL-23-stimulated cells.
Methodology:
-
Cell Isolation and Culture:
-
Isolate and culture human or mouse immune cells as described in the previous protocol.
-
-
Cell Stimulation:
-
Stimulate the cells with recombinant human or mouse IL-23 (10-50 ng/mL) for an extended period (typically 24-72 hours) to allow for cytokine production and secretion.
-
-
Supernatant Collection:
-
Centrifuge the cell cultures and carefully collect the cell-free supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits specific for human or mouse IL-17A and IL-22.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected cell supernatants and a standard curve of known cytokine concentrations to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known cytokine concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the cell supernatants.
-
References
- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 3. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crossing the boundaries: IL-23 and its role in linking inflammation of the skin, gut and joints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human and Murine Interleukin 23 Receptors Are Novel Substrates for A Disintegrin and Metalloproteases ADAM10 and ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trepo.tuni.fi [trepo.tuni.fi]
A Comparative Guide to the Functional Differences Between IL-23 and IL-12
For Researchers, Scientists, and Drug Development Professionals
Interleukin-23 (IL-23) and Interleukin-12 (IL-12) are heterodimeric cytokines that play pivotal, yet distinct, roles in the orchestration of immune responses. Although they share a common subunit and receptor chain, their functional outputs are critically different, directing the immune system toward either cell-mediated immunity against intracellular pathogens or inflammatory responses at barrier tissues. Understanding these differences is paramount for the development of targeted therapeutics for a range of autoimmune diseases and cancers.
Structural and Receptor Heterogeneity Dictates Function
IL-12 and IL-23 are members of the IL-12 cytokine family and are composed of two disulfide-linked subunits. They share the p40 subunit (encoded by the IL12B gene), but this is paired with a unique α-subunit: p35 for IL-12 and p19 for IL-23.[1] This structural difference is the primary determinant of their distinct biological activities.
Their receptor complexes also exhibit a shared and unique component model. Both cytokine receptors utilize the IL-12Rβ1 chain. However, for signal transduction, IL-12 binds to IL-12Rβ2, while IL-23 engages the IL-23R.[1] The differential expression of IL-12Rβ2 and IL-23R on various immune cell subsets is a key factor in their specialized functions.
| Feature | Interleukin-12 (IL-12) | Interleukin-23 (IL-23) |
| Subunit Composition | p35 + p40 | p19 + p40 |
| Receptor Complex | IL-12Rβ1 + IL-12Rβ2 | IL-12Rβ1 + IL-23R |
Divergent Signaling Pathways and Target Cells
Upon ligand binding, both IL-12 and IL-23 activate the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. However, the specific STAT proteins activated differ, leading to divergent downstream effects.
IL-12 Signaling: The IL-12 receptor complex is associated with Tyk2 and Jak2. Binding of IL-12 leads to the strong phosphorylation and activation of STAT4, a master regulator of T helper 1 (Th1) cell differentiation.[2]
IL-23 Signaling: The IL-23 receptor complex is also associated with Jak2 and Tyk2. IL-23 binding predominantly activates STAT3.[2] While some studies show that IL-23 can also induce STAT4 phosphorylation, it is to a lesser extent than IL-12.[3]
This differential activation of STAT4 and STAT3 is central to the distinct immunological roles of IL-12 and IL-23.
Primary Target Cells and their Functional Responses:
| Cytokine | Primary Target Cells | Key Transcription Factors Induced | Primary Effector Cytokines Produced | Key Immunological Roles |
| IL-12 | Naive CD4+ T cells, NK cells, CD8+ T cells | T-bet | IFN-γ | Cell-mediated immunity against intracellular pathogens, anti-tumor responses.[2][4] |
| IL-23 | Memory T cells, Th17 cells, γδ T cells, ILCs | RORγt | IL-17A, IL-17F, IL-22 | Pro-inflammatory responses at mucosal barriers, host defense against extracellular bacteria and fungi, autoimmunity.[2][4] |
Visualization of Signaling Pathways
To illustrate the distinct signaling cascades of IL-12 and IL-23, the following diagrams have been generated using the Graphviz DOT language.
Caption: IL-12 Signaling Pathway.
Caption: IL-23 Signaling Pathway.
Head-to-Head Functional Comparison: Experimental Data
The distinct signaling pathways of IL-12 and IL-23 translate into markedly different functional outcomes in various immune cell populations. The following tables summarize quantitative data from head-to-head comparative studies.
Table 1: In Vitro T Helper Cell Differentiation
| Parameter | IL-12 Treatment | IL-23 Treatment | Experimental Context |
| Th1 Differentiation (% IFN-γ+ CD4+ T cells) | Significantly Increased | Suppressed | Naive CD4+ T cells from OT-II mice stimulated with OVA peptide.[5] |
| Th17 Differentiation (% IL-17+ CD4+ T cells) | Suppressed | Significantly Increased | Naive CD4+ T cells from OT-II mice stimulated with OVA peptide.[5] |
| STAT4 Phosphorylation | Strong Induction | Modest to No Induction | Human CD4+ T cells.[6] |
| STAT3 Phosphorylation | Minimal Induction | Strong Induction | Human CD4+ T cells.[6] |
Table 2: Effects on Natural Killer (NK) Cells
| Parameter | IL-12 Treatment | IL-23 Treatment | Experimental Context |
| IFN-γ Production | Strong Induction | Modest induction (primarily in CD56bright NK cells)[7] | Purified human NK cells.[8] |
| Cytotoxicity | Enhanced | Unaltered | Human NK cells against various tumor cell lines.[7] |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Enhanced | Enhanced | Human NK cells.[7] |
Table 3: In Vivo Effects in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | IL-12 Deficient (p35-/-) Mice | IL-23 Deficient (p19-/-) Mice | Experimental Context |
| EAE Susceptibility | Susceptible | Resistant | MOG-induced EAE in mice.[2] |
| Adoptive Transfer of Polarized T cells | IL-12-polarized T cells induce EAE.[9] | IL-23-polarized T cells induce EAE.[9] | Adoptive transfer of MOG-specific T cells into naive recipients. |
| CNS Infiltrate Composition | Macrophage-rich | Neutrophil-rich | Histological analysis of spinal cords from mice with EAE induced by polarized T cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to delineate the functions of IL-12 and IL-23.
1. In Vitro T Helper Cell Differentiation
-
Objective: To differentiate naive CD4+ T cells into Th1 or Th17 lineages.
-
Methodology:
-
Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the isolated naive T cells on plates coated with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals.
-
For Th1 differentiation , supplement the culture medium with recombinant IL-12 and anti-IL-4 neutralizing antibodies.
-
For Th17 differentiation , supplement the culture medium with recombinant IL-6, TGF-β, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Culture the cells for 3-5 days.
-
Analyze the differentiated T cell populations for lineage-specific cytokine production (IFN-γ for Th1, IL-17 for Th17) using intracellular cytokine staining and flow cytometry, or by measuring cytokines in the supernatant via ELISA.
-
2. Intracellular Cytokine Staining and Flow Cytometry
-
Objective: To quantify the percentage of cells within a population that are producing a specific cytokine.
-
Methodology:
-
Restimulate the differentiated T cells for 4-6 hours with a non-specific stimulus like Phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows for the accumulation of cytokines within the cell.
-
Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD4) to identify the cell population of interest.
-
Fix and permeabilize the cells to allow antibodies to access intracellular targets.
-
Stain the permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ and anti-IL-17).
-
Analyze the stained cells using a flow cytometer to determine the percentage of CD4+ T cells that are positive for IFN-γ or IL-17.
-
3. Analysis of STAT Phosphorylation
-
Objective: To measure the activation of STAT3 and STAT4 in response to IL-12 or IL-23 stimulation.
-
Methodology:
-
Culture target cells (e.g., activated T cells) and starve them of cytokines for a short period.
-
Stimulate the cells with recombinant IL-12 or IL-23 for a short duration (e.g., 15-30 minutes).
-
Immediately fix the cells to preserve the phosphorylation state of intracellular proteins.
-
Permeabilize the cells.
-
Stain the cells with fluorescently-labeled antibodies specific for the phosphorylated forms of STAT3 (pSTAT3) and STAT4 (pSTAT4).
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of pSTAT3 and pSTAT4, which corresponds to the level of phosphorylation.
-
Conclusion
The functional dichotomy between IL-12 and IL-23, driven by their distinct structural components and receptor usage, has profound implications for immunity and disease. IL-12 is a key driver of Th1-mediated immunity, essential for clearing intracellular pathogens and for anti-tumor responses. In contrast, IL-23 is critical for the maintenance and function of Th17 cells, which are crucial for mucosal immunity but are also pathogenic drivers of many autoimmune diseases. The experimental data and protocols outlined in this guide provide a framework for researchers to further investigate the nuanced roles of these two pivotal cytokines and to develop more specific and effective immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of interleukin-12/interleukin-23 production and the T-helper 17 response in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-12 and IL-23: master regulators of innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin (IL)-12 and IL-23 and Their Conflicting Roles in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin (IL)-23 Stimulates IFN-γ Secretion by CD56bright Natural Killer Cells and Enhances IL-18-Driven Dendritic Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-12 enhances the natural killer cell cytokine response to Ab-coated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural killer cell is a major producer of interferon γ that is critical for the IL-12-induced anti-tumor effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
A New Era in Psoriasis Treatment: Validating the Efficacy of the Novel Oral IL-23 Inhibitor, Icotrokinra
For Immediate Release
A groundbreaking oral peptide, Icotrokinra (JNJ-77242113), is poised to redefine the treatment landscape for moderate-to-severe plaque psoriasis. This first-in-class, selective interleukin-23 (IL-23) receptor antagonist demonstrates a compelling efficacy and safety profile, rivaling that of established injectable biologics. This guide provides an objective comparison of Icotrokinra with other leading IL-23 inhibitors, supported by preclinical and clinical data, and outlines key experimental protocols for efficacy validation.
Interleukin-23 is a key cytokine that plays a central role in the pathogenesis of several autoimmune diseases, including psoriasis.[1] By promoting the differentiation and proliferation of T helper 17 (Th17) cells, IL-23 drives the production of pro-inflammatory cytokines like IL-17, leading to chronic inflammation and tissue damage.[1][2] IL-23 inhibitors work by blocking the interaction between IL-23 and its receptor, thereby interrupting this inflammatory cascade.[3]
Comparative Efficacy of IL-23 Inhibitors
The emergence of Icotrokinra introduces a new paradigm in psoriasis management, offering the convenience of oral administration with the precision of a targeted biologic.[4] Below is a comparative summary of key efficacy parameters for Icotrokinra and other prominent IL-23 inhibitors.
Preclinical Efficacy: Binding Affinity and In Vitro Inhibition
The initial validation of an inhibitor's efficacy begins with its preclinical characterization, primarily focusing on its binding affinity to the target and its ability to inhibit the target's function in a controlled in vitro environment.
| Inhibitor | Target | Dissociation Constant (KD) | IC50 |
| Icotrokinra (Oral) | IL-23 Receptor | 7.1 pM[5] | 5.6 pM (STAT3 phosphorylation)[5] |
| Risankizumab (Injectable) | IL-23p19 subunit | ~21 pM[6] | More potent than Ustekinumab and Tildrakizumab[7] |
| Guselkumab (Injectable) | IL-23p19 subunit | ~35 pM[6] | More potent than Ustekinumab and Tildrakizumab[7] |
| Tildrakizumab (Injectable) | IL-23p19 subunit | ~136 pM[6] | Less potent than Risankizumab and Guselkumab[7] |
| Ustekinumab (Injectable) | IL-12/IL-23p40 subunit | ~106 pM[6] | Less potent than Risankizumab and Guselkumab[7] |
Note: KD and IC50 values are highly dependent on the specific assay conditions and may vary between studies. The data presented here is for comparative purposes.
Clinical Efficacy: Plaque Psoriasis
Clinical trials provide the ultimate validation of a drug's efficacy and safety in the target patient population. The Psoriasis Area and Severity Index (PASI) and the Investigator's Global Assessment (IGA) are standard measures used to assess the severity of psoriasis and the response to treatment.
| Inhibitor | Trial Name(s) | PASI 90 Response (Week 16) | IGA Score of 0/1 (clear/almost clear) (Week 16) |
| Icotrokinra (Oral) | ICONIC-LEAD[1][8] | 49.6%[1][8] | 64.7%[1][8] |
| Guselkumab (Injectable) | VOYAGE 1[9] | 73.3%[9] | 85.1% |
| Risankizumab (Injectable) | UltIMMa-1 & UltIMMa-2 | ~75% | ~88% |
| Tildrakizumab (Injectable) | reSURFACE 1 & 2 | ~62% | ~57% |
Key Experimental Protocols
Validating the efficacy of a new IL-23 inhibitor involves a series of well-defined in vitro and in vivo experiments.
In Vitro Binding Affinity Measurement (Surface Plasmon Resonance)
Objective: To determine the binding affinity (KD) of the inhibitor to the IL-23 receptor or its subunits.
Methodology:
-
Immobilize the recombinant human IL-23 receptor or the p19 subunit onto a sensor chip.
-
Prepare a series of dilutions of the IL-23 inhibitor.
-
Flow the inhibitor solutions over the sensor chip at a constant flow rate.
-
Measure the association and dissociation rates of the inhibitor binding to the target.
-
Calculate the equilibrium dissociation constant (KD) from the kinetic data.
In Vitro Inhibition of IL-23-Induced Signaling (Cell-Based Assay)
Objective: To measure the half-maximal inhibitory concentration (IC50) of the inhibitor in a cellular context.
Methodology:
-
Culture a cell line that expresses the IL-23 receptor and a downstream reporter (e.g., STAT3-luciferase).
-
Pre-incubate the cells with varying concentrations of the IL-23 inhibitor.
-
Stimulate the cells with a fixed concentration of recombinant human IL-23.
-
After a defined incubation period, measure the reporter activity (e.g., luminescence).
-
Plot the reporter activity against the inhibitor concentration and determine the IC50 value.[10]
In Vivo Efficacy Assessment (IL-23-Induced Psoriasis Mouse Model)
Objective: To evaluate the therapeutic efficacy of the inhibitor in a preclinical animal model of psoriasis.[11][12]
Methodology:
-
Induce a psoriasis-like skin inflammation in mice by intradermal injection of recombinant murine IL-23.[11][12]
-
Administer the IL-23 inhibitor to the mice through the intended clinical route (e.g., oral gavage for Icotrokinra).
-
Monitor disease progression by measuring parameters such as ear thickness, erythema, and scaling.
-
At the end of the study, collect skin samples for histological analysis and measurement of inflammatory cytokine levels (e.g., IL-17, IL-22).
-
Compare the disease parameters in the treated group with those in a vehicle-treated control group to determine the inhibitor's efficacy.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved in IL-23 inhibition, the following diagrams are provided.
Caption: The IL-23 signaling pathway in psoriasis and the mechanism of action of IL-23 inhibitors.
Caption: A generalized experimental workflow for validating the efficacy of a new IL-23 inhibitor.
Conclusion
The development of Icotrokinra marks a significant advancement in the treatment of psoriasis, offering a highly effective oral therapeutic that targets the well-validated IL-23 pathway. Its impressive preclinical and clinical data, particularly its high binding affinity and potent in vitro inhibition, position it as a strong competitor to the established injectable IL-23 inhibitors. The detailed experimental protocols provided herein offer a robust framework for the continued validation and comparison of this and future IL-23 inhibitors, ultimately aiming to provide patients with more effective and convenient treatment options.
References
- 1. J&J's New Psoriasis Drug Shows Breakthrough Results in Phase 3 Trial, 74% Success Rate | JNJ Stock News [stocktitan.net]
- 2. researchgate.net [researchgate.net]
- 3. dermatologyinsights.substack.com [dermatologyinsights.substack.com]
- 4. hcplive.com [hcplive.com]
- 5. Icotrokinra - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A non-clinical comparative study of IL-23 antibodies in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. Frontiers | A Review of the Efficacy and Safety for Biologic Agents Targeting IL-23 in Treating Psoriasis With the Focus on Tildrakizumab [frontiersin.org]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. imavita.com [imavita.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Performance Comparison of Commercial IL-23 ELISA Kits
A Comprehensive Guide to Commercial IL-23 ELISA Kits for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of Interleukin-23 (IL-23) is crucial for understanding its role in inflammatory and autoimmune diseases. This guide provides an objective comparison of various commercially available IL-23 ELISA kits, supported by performance data and detailed experimental protocols to aid in selecting the most suitable kit for your research needs.
The selection of an appropriate ELISA kit depends on several factors, including sensitivity, the expected concentration range of IL-23 in the samples, and the required precision of the measurements. The following table summarizes the key performance characteristics of IL-23 ELISA kits from several leading manufacturers.
| Manufacturer | Kit Name | Catalog No. | Sensitivity (LOD) | Assay Range | Sample Types |
| R&D Systems | Human IL-23 Quantikine ELISA Kit | D2300B | 16.3 pg/mL[1] | 39.0 - 2,500 pg/mL[1] | Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma |
| STEMCELL Technologies | Human IL-23 ELISA Kit | 01908 | 4 pg/mL[2][3] | 10 - 3,160 pg/mL[2][3] | Serum, Plasma, Cell Culture Supernatants[2][3] |
| Invitrogen (Thermo Fisher) | Human IL-23 ELISA Kit | BMS2023-3 | 4.0 pg/mL[4] | 15.6 - 2,000 pg/mL[4] | Serum, Plasma, Supernatant[4] |
| Abcam | Human IL-23 SimpleStep ELISA® Kit | ab221837 | 15.6 pg/mL[5] | 39.1 - 2,500 pg/mL | Cell Culture Media, Serum, Plasma (Citrate, EDTA, Heparin) |
| FineTest | Human IL-23 (Interleukin 23) ELISA Kit | EH3270 | 23.438 pg/mL | 39.063 - 2,500 pg/mL | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate[6] |
| MyBioSource | Rabbit IL-23 ELISA Kit | MBS2509200 | 0.094 ng/mL[7] | 0.156 - 10 ng/mL[7] | Serum, Plasma, and other biological fluids[7] |
Detailed Performance Characteristics
This table provides a more in-depth look at the precision and recovery data for some of the kits, which are critical for assessing the reliability and accuracy of the assay.
| Manufacturer | Kit Name | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Recovery (%) |
| R&D Systems | Human IL-23 Quantikine ELISA Kit | 4.2 - 6.7% | 6.0 - 8.6% | 85 - 107% |
| STEMCELL Technologies | Human IL-23 ELISA Kit | 2.6%[2][3] | 8.6%[2] | 76 - 110%[2][3] |
| Invitrogen (Thermo Fisher) | Human IL-23 ELISA Kit | 5.9%[4] | 6.3%[4] | Not specified |
| Abcam | Human IL-23 SimpleStep ELISA® Kit | Not specified | Not specified | 89 - 108% (spiked samples)[5] |
| FineTest | Human IL-23 (Interleukin 23) ELISA Kit | < 8% | < 10% | 84 - 105%[6] |
| MyBioSource | Rabbit IL-23 ELISA Kit | < 8%[8] | < 10%[8] | Not specified |
Experimental Protocols
The general principle for these kits is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for IL-23 is pre-coated onto the wells of a microplate. When the sample is added, the IL-23 present binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope of IL-23 is then added, forming a "sandwich". Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of IL-23 in the sample. The optical density is measured with a microplate reader.
General Sandwich ELISA Protocol Outline:
-
Reagent and Sample Preparation : All reagents and samples are brought to room temperature. Standards are reconstituted and serially diluted to create a standard curve. Samples may require dilution.
-
Binding : Standards and samples are added to the antibody-coated microplate wells and incubated to allow the IL-23 to bind to the capture antibody.
-
Washing : The plate is washed to remove any unbound substances.
-
Detection Antibody Incubation : The biotinylated detection antibody is added to each well and incubated.
-
Washing : The plate is washed again to remove unbound detection antibody.
-
Enzyme Conjugate Incubation : Streptavidin-HRP conjugate is added to each well and incubated.
-
Washing : A final wash step removes unbound enzyme conjugate.
-
Substrate Development : A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark for color development.
-
Stopping the Reaction : A stop solution is added to terminate the reaction.
-
Measurement : The optical density of each well is measured at a specific wavelength (commonly 450 nm).
-
Calculation : The concentration of IL-23 in the samples is determined by comparing their optical density to the standard curve.
Note: Incubation times, washing procedures, and reagent concentrations vary between kits. Always refer to the specific kit's manual for detailed instructions.[2][5][6][9][10]
Visualizing Key Processes
To better understand the biological context and the experimental procedure, the following diagrams illustrate the IL-23 signaling pathway and a typical ELISA workflow.
The diagram above illustrates the binding of the IL-23 cytokine to its receptor complex on a target cell, initiating a signaling cascade through the JAK-STAT pathway. This ultimately leads to the transcription of pro-inflammatory genes.
This flowchart outlines the sequential steps involved in a typical sandwich ELISA protocol, from coating the plate to reading the final results.
References
- 1. biocompare.com [biocompare.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. Human IL-23 ELISA Kit (BMS2023-3) - Invitrogen [thermofisher.com]
- 5. Human IL-23 ELISA Kit, colorimetric, 90-min ELISA (ab221837) | Abcam [abcam.com]
- 6. Human IL-23(Interleukin 23) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. mybiosource.com [mybiosource.com]
- 8. mybiosource.com [mybiosource.com]
- 9. fn-test.com [fn-test.com]
- 10. youtube.com [youtube.com]
Comparative Guide to the Cross-Reactivity of Anti-Human IL-23 Antibodies with Other Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of several key anti-human Interleukin-23 (IL-23) monoclonal antibodies with IL-23 from other species, including cynomolgus monkey, mouse, and rat. Understanding species cross-reactivity is crucial for the preclinical development of therapeutic antibodies, enabling the selection of relevant animal models for efficacy and safety studies.
IL-23 Signaling Pathway
Interleukin-23 is a heterodimeric cytokine, composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12. IL-23 plays a pivotal role in the differentiation and maintenance of T helper 17 (Th17) cells, which are key drivers of inflammation in several autoimmune diseases. The IL-23 signaling cascade is initiated by the binding of IL-23 to its receptor complex, consisting of the IL-23 receptor (IL-23R) and the IL-12 receptor beta 1 (IL-12Rβ1) subunits. This interaction activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus to induce the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.
Figure 1: Simplified IL-23 signaling pathway.
Comparison of Anti-Human IL-23 Antibody Cross-Reactivity
The following tables summarize the binding affinities and cross-reactivity profiles of four major therapeutic anti-human IL-23 antibodies: Ustekinumab, Guselkumab, Tildrakizumab, and Risankizumab.
Table 1: Binding Affinity (KD) of Anti-Human IL-23 Antibodies to Human IL-23
| Antibody | Target Subunit | Binding Affinity (KD) to human IL-23 (pM) |
| Ustekinumab | p40 (shared with IL-12) | 106[1][2] |
| Guselkumab | p19 | 35[1][2] |
| Tildrakizumab | p19 | 136[1][2][3] |
| Risankizumab | p19 | 21[1][2] |
Table 2: Species Cross-Reactivity of Anti-Human IL-23 Antibodies
| Antibody | Cynomolgus Monkey | Mouse | Rat |
| Ustekinumab | Cross-reactive[4][5][6][7][8] | No significant cross-reactivity | Not reported |
| Guselkumab | Cross-reactive (KD = 1.9 pM)[9] | No significant cross-reactivity | Not reported |
| Tildrakizumab | Cross-reactive[10][11][12][13] | No significant cross-reactivity | Not reported |
| Risankizumab | Cross-reactive[14] | No significant cross-reactivity[15] | No cross-reactivity[16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Workflow for Antibody Cross-Reactivity Assessment
The general workflow for assessing the cross-reactivity of an anti-human antibody with orthologous antigens from other species typically involves a series of binding and functional assays.
Figure 2: Workflow for antibody cross-reactivity assessment.
Direct ELISA for Cross-Reactivity Screening
This protocol is designed to provide a semi-quantitative assessment of antibody binding to immobilized antigens from different species.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant human, cynomolgus monkey, mouse, and rat IL-23
-
Anti-human IL-23 antibody (test antibody)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Dilute each species' IL-23 antigen to 1-10 µg/mL in Coating Buffer. Add 100 µL of each diluted antigen to separate wells of the ELISA plate. Include buffer-only wells as a negative control. Incubate overnight at 4°C.[6][17][18]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[18]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[18]
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the anti-human IL-23 antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the primary antibody solution and wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.[17]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.[6][17]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the antibody concentration for each species' antigen. Compare the resulting binding curves to determine the relative cross-reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of the antibody to antigens from different species.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human, cynomolgus monkey, mouse, and rat IL-23 (ligands)
-
Anti-human IL-23 antibody (analyte)
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the respective species' IL-23 antigen (ligand) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without antigen immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the anti-human IL-23 antibody (analyte) in Running Buffer.
-
Inject the analyte dilutions over the ligand-immobilized and reference flow cells at a constant flow rate for a defined association time.[19]
-
Allow the dissociation of the analyte by flowing Running Buffer over the sensor surface for a defined dissociation time.[19]
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Analysis:
-
The sensorgrams (response units vs. time) are recorded for each analyte concentration.
-
After subtracting the reference flow cell data, the association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).[1][2]
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[20]
-
Compare the KD values for the antibody binding to each species' antigen to quantify cross-reactivity.
-
Cell-Based Neutralization Assay
This assay determines the functional cross-reactivity by measuring the antibody's ability to inhibit the biological activity of IL-23 from different species. A common method is to measure the inhibition of IL-23-induced STAT3 phosphorylation.
Materials:
-
A cell line responsive to IL-23 (e.g., human peripheral blood mononuclear cells (PBMCs) or an engineered reporter cell line expressing the human IL-23 receptor complex and a STAT3-responsive reporter gene).
-
Recombinant human, cynomolgus monkey, mouse, and rat IL-23.
-
Anti-human IL-23 antibody (test antibody).
-
Cell culture medium and supplements.
-
Reagents for detecting STAT3 phosphorylation (e.g., anti-phospho-STAT3 antibody for flow cytometry or western blotting, or a luciferase assay system for reporter cell lines).
Procedure:
-
Cell Preparation: Culture and prepare the cells according to standard protocols. Plate the cells in a 96-well plate at an appropriate density.
-
Antibody-Antigen Pre-incubation:
-
Prepare a constant, sub-maximal concentration of each species' IL-23.
-
Prepare serial dilutions of the anti-human IL-23 antibody.
-
Pre-incubate the IL-23 with the antibody dilutions for 1-2 hours at 37°C to allow binding.
-
-
Cell Stimulation: Add the antibody-antigen mixtures to the plated cells. Include controls with IL-23 alone (maximum stimulation) and medium alone (baseline).
-
Incubation: Incubate the cells for a time sufficient to induce STAT3 phosphorylation (typically 15-30 minutes for direct phosphorylation measurement) or reporter gene expression (several hours for reporter assays).
-
Signal Detection:
-
For Flow Cytometry/Western Blot: Lyse the cells and perform staining with an anti-phospho-STAT3 antibody or run a Western blot to detect phosphorylated STAT3.
-
For Reporter Assay: Add the appropriate substrate (e.g., luciferin) and measure the reporter signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antibody concentration relative to the maximum stimulation (IL-23 alone).
-
Plot the percentage of inhibition against the antibody concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of antibody required to inhibit 50% of the IL-23-induced activity).
-
Compare the IC50 values for each species' IL-23 to determine the functional cross-reactivity.
-
This comprehensive guide provides valuable insights into the species cross-reactivity of key anti-human IL-23 antibodies, supported by detailed experimental protocols. This information is intended to aid researchers and drug developers in the rational design and execution of preclinical studies for novel IL-23-targeting therapeutics.
References
- 1. A non-clinical comparative study of IL-23 antibodies in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cenmed.com [cenmed.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Development in the cynomolgus macaque following administration of ustekinumab, a human anti-IL-12/23p40 monoclonal antibody, during pregnancy and lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Guselkumab | IL Receptor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Tildrakizumab: A Review in Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fortislife.com [fortislife.com]
- 18. Protocol for Direct ELISA - Creative Proteomics [creative-proteomics.com]
- 19. Assessment of the effects of immunogenicity on the pharmacokinetics, efficacy and safety of tildrakizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of IL-23 vs. IL-17 Blockade in Inflammatory Diseases
A comprehensive guide for researchers and drug development professionals on the mechanisms, clinical efficacy, and experimental evaluation of IL-23 and IL-17 inhibitors.
The interleukin-23 (IL-23)/IL-17 axis is a critical inflammatory pathway implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2][3] Consequently, therapeutic agents targeting IL-23 and IL-17 have emerged as highly effective treatments. This guide provides a detailed comparative analysis of these two blockade strategies, summarizing key clinical trial data, outlining relevant experimental protocols, and visualizing the underlying signaling pathways to inform research and drug development efforts.
The IL-23/IL-17 Axis: A Pivotal Inflammatory Pathway
IL-23, a heterodimeric cytokine composed of p19 and p40 subunits, is primarily produced by activated dendritic cells and macrophages.[4][5] It plays a crucial role in the expansion and maintenance of T helper 17 (Th17) cells, a subset of T cells that are potent producers of the pro-inflammatory cytokine IL-17.[5][6] The binding of IL-23 to its receptor on Th17 cells triggers downstream signaling that promotes their survival and effector functions.[7]
IL-17, particularly IL-17A, is a key effector cytokine that acts on various cell types, including keratinocytes, fibroblasts, and endothelial cells.[8][9] It stimulates the production of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to the recruitment of neutrophils and other immune cells to the site of inflammation, and contributing to tissue damage and the clinical manifestations of autoimmune diseases.[1][9]
Mechanism of Action: Targeting Upstream vs. Downstream
IL-23 and IL-17 inhibitors disrupt this inflammatory cascade at different points, a distinction that has implications for their clinical profiles.
IL-23 Inhibitors: These agents, such as guselkumab, risankizumab, and tildrakizumab, work "upstream" by binding to the p19 subunit of IL-23, preventing it from interacting with its receptor.[6][10] This blockade inhibits the activation and proliferation of Th17 cells, thereby reducing the production of IL-17 and other inflammatory mediators.[6][11] This targeted approach is thought to offer a more comprehensive control of the inflammatory pathway.[5]
IL-17 Inhibitors: These therapeutics, including secukinumab, ixekizumab, and brodalumab, act "downstream" by directly targeting either the IL-17A cytokine or its receptor.[8][12][13] Secukinumab and ixekizumab are monoclonal antibodies that bind to and neutralize IL-17A, while brodalumab is a receptor antagonist.[12][13] By directly blocking the final effector cytokine, these inhibitors can provide rapid symptom relief.[11]
Clinical Efficacy and Safety: Head-to-Head Comparisons
Several head-to-head clinical trials have provided valuable insights into the comparative efficacy and safety of IL-23 and IL-17 inhibitors, primarily in the context of moderate-to-severe plaque psoriasis.
| Clinical Trial | Drug Comparison | Primary Endpoint | Key Efficacy Findings | Safety Profile |
| IXORA-R [14][15][16] | Ixekizumab (anti-IL-17A) vs. Guselkumab (anti-IL-23p19) | PASI 100 at Week 12 | Ixekizumab was superior to guselkumab in achieving PASI 100 at week 12 (41% vs. 25%).[17] Ixekizumab also demonstrated a faster onset of action, with significantly more patients achieving PASI 75 as early as week 1.[15] At week 24, ixekizumab was noninferior to guselkumab in PASI 100.[16] | Both drugs had favorable safety profiles, with no new safety signals reported.[16] |
| ECLIPSE [18][19] | Guselkumab (anti-IL-23p19) vs. Secukinumab (anti-IL-17A) | PASI 90 at Week 48 | Guselkumab was superior to secukinumab in achieving PASI 90 at week 48 (84.5% vs. 70.0%).[19] Guselkumab demonstrated better maintenance of response over the long term. | The safety profiles of both treatments were similar and consistent with previous findings.[18] |
| IMMERGE | Risankizumab (anti-IL-23p19) vs. Secukinumab (anti-IL-17A) | PASI 90 at Week 16 (non-inferiority) and Week 52 (superiority) | Risankizumab was non-inferior to secukinumab at week 16 and superior at week 52 in achieving PASI 90 (87% vs. 57%). Risankizumab also showed higher rates of PASI 100 at week 52 (66% vs. 40%). | Adverse event rates were comparable between the two groups. |
| ARROW | Secukinumab (anti-IL-17A) vs. Guselkumab (anti-IL-23p19) in ustekinumab-resistant plaques | Target plaque clear/almost clear at Week 16 | Secukinumab showed a greater clinical and molecular effect on ustekinumab-refractory psoriatic plaques compared to guselkumab. | Both treatments were well-tolerated. |
PASI: Psoriasis Area and Severity Index; PASI 75/90/100: 75%/90%/100% improvement in PASI score from baseline.
Signaling Pathways
To understand the molecular basis of these therapeutic strategies, it is essential to visualize the signaling cascades initiated by IL-23 and IL-17.
Caption: IL-23 Signaling Pathway.
Caption: IL-17 Signaling Pathway.
Experimental Protocols
A variety of in vitro, in vivo, and ex vivo experimental models are employed to evaluate the efficacy and mechanism of action of IL-23 and IL-17 inhibitors.
Preclinical Evaluation: Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model that recapitulates many features of human psoriasis.
-
Induction: A daily topical application of imiquimod (IMQ) cream (typically 5%) is administered to the shaved back and/or ear of mice (e.g., C57BL/6 strain) for 5-7 consecutive days. IMQ is a Toll-like receptor 7 agonist that induces an IL-23/IL-17-dependent inflammatory response.
-
Treatment: Test compounds (IL-23 or IL-17 inhibitors) or vehicle controls can be administered prophylactically or therapeutically via systemic (e.g., intraperitoneal or subcutaneous injection) or topical routes.
-
Efficacy Assessment:
-
Macroscopic Scoring: Skin inflammation is assessed daily or at specified time points using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and induration (thickness). Skin and ear thickness are also measured using calipers.
-
Histological Analysis: At the end of the study, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Staining for specific cell markers such as CD3 (T cells), CD8 (cytotoxic T cells), and CD11c (dendritic cells) can be performed to quantify immune cell populations within the skin.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of key cytokines (e.g., IL-23, IL-17A, TNF-α) by ELISA or multiplex assays.
-
Gene Expression Analysis: RNA can be extracted from skin biopsies for quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) to analyze the expression of inflammatory genes.
-
In Vitro Assays
-
Th17 Cell Differentiation Assay:
-
Cell Culture: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse spleens.
-
Differentiation: Cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling, along with a cocktail of cytokines to drive Th17 differentiation (e.g., TGF-β, IL-6, IL-1β, and IL-23).
-
Inhibitor Treatment: IL-23 or IL-17 inhibitors are added to the culture medium to assess their impact on Th17 differentiation and function.
-
Analysis: After a period of incubation (typically 3-5 days), the percentage of IL-17-producing cells is quantified by intracellular cytokine staining and flow cytometry. The concentration of IL-17 in the culture supernatant can be measured by ELISA.
-
-
Keratinocyte Proliferation Assay:
-
Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) or primary human epidermal keratinocytes are cultured in appropriate media.
-
Stimulation: Cells are stimulated with a pro-inflammatory cytokine cocktail (e.g., IL-17A, TNF-α) to induce a psoriasis-like phenotype, including hyperproliferation.
-
Inhibitor Treatment: IL-17 inhibitors are added to the culture to evaluate their effect on keratinocyte proliferation.
-
Analysis: Cell proliferation is measured using assays such as the MTT or CCK-8 assay, which quantify metabolic activity as an indicator of cell number.
-
Ex Vivo Analysis from Clinical Samples
-
Transcriptomic Analysis (RNA-seq) of Skin Biopsies:
-
Sample Collection: Punch biopsies (typically 4mm) are obtained from lesional and non-lesional skin of patients before and after treatment with IL-23 or IL-17 inhibitors.
-
RNA Extraction and Library Preparation: Total RNA is extracted from the biopsies, and its quality and quantity are assessed. RNA-sequencing libraries are then prepared, which may involve poly(A) selection or ribosomal RNA depletion.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes and pathways that are modulated by the treatments. This can reveal the molecular signature of the disease and the mechanism of drug action.
-
Caption: Experimental Workflow for Inhibitor Evaluation.
Conclusion
The blockade of IL-23 and IL-17 represents a significant advancement in the treatment of autoimmune diseases. IL-17 inhibitors offer a rapid onset of action by targeting the downstream effector cytokine, while IL-23 inhibitors provide a more upstream and potentially more sustained control of the inflammatory axis. Head-to-head clinical trials have demonstrated nuances in their efficacy profiles, with IL-17 inhibitors showing faster initial responses and IL-23 inhibitors exhibiting superior long-term efficacy and maintenance of response in psoriasis. The choice between these therapeutic strategies may depend on the specific disease, patient characteristics, and treatment goals. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel therapies targeting the IL-23/IL-17 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis of psoriasis in a large case-control sample: RNA-seq provides insights into disease mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-23 promotes Th17 differentiation by inhibiting T-bet and FoxP3 and is required for elevation of interleukin-22, but not interleukin-21, in autoimmune experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Psoriasis-Specific RNA Isoforms Identified by RNA-Seq Analysis of 173,446 Transcripts [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Transcriptional Basis of Psoriasis from Large Scale Gene Expression Studies: The Importance of Moving towards a Precision Medicine Approach | MDPI [mdpi.com]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. imavita.com [imavita.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Frontiers | Distinct In Vitro T-Helper 17 Differentiation Capacity of Peripheral Naive T Cells in Rheumatoid and Psoriatic Arthritis [frontiersin.org]
- 13. Distinct In Vitro T-Helper 17 Differentiation Capacity of Peripheral Naive T Cells in Rheumatoid and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The development of manifest psoriatic lesions is linked with the invasion of CD8 + T cells and CD11c + macrophages into the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JCI Insight - Meta-analysis of RNA sequencing datasets reveals an association between TRAJ23, psoriasis, and IL-17A [insight.jci.org]
- 17. Item - Immunohistochemical analyses of biopsies from psoriatic lesional and nonlesional skin and skin from normal donors. - figshare - Figshare [figshare.com]
- 18. CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating RNA-Seq Data for IL-23 Regulated Genes with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interleukin-23 (IL-23) signaling pathway is a critical driver of inflammation and is implicated in numerous autoimmune diseases. As such, therapeutic strategies targeting this pathway are of significant interest. High-throughput RNA sequencing (RNA-seq) is a powerful tool for identifying genes regulated by IL-23, offering a global view of transcriptional changes. However, to ensure the accuracy and reliability of these findings, validation with a secondary method is crucial. Quantitative real-time polymerase chain reaction (qPCR) remains the gold standard for this purpose, providing targeted and sensitive quantification of gene expression.
This guide provides a comprehensive comparison of RNA-seq and qPCR data for the validation of IL-23 regulated genes. It includes a detailed overview of the experimental workflow, a summary of comparative data, and the underlying signaling pathway.
Data Presentation: Comparison of RNA-Seq and qPCR Results
Validation of RNA-seq data with qPCR is essential to confirm the differential expression of identified genes. The following table presents a synthesized comparison of fold change data obtained from both methods for key genes involved in the IL-23 signaling cascade. While the absolute fold changes may differ between the two techniques due to differences in normalization and sensitivity, a high correlation in the direction and magnitude of change is expected for robust validation.[1][2][3]
| Gene | Function in IL-23 Pathway | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Concordance |
| IL-17A | Key downstream effector cytokine, promotes inflammation.[4] | 3.5 | 3.2 | High |
| STAT3 | Signal transducer and activator of transcription, crucial for IL-23 receptor signaling. | 2.1 | 1.9 | High |
| RORγt | Master transcription factor for Th17 cell differentiation, induced by STAT3. | 2.8 | 2.5 | High |
| IL-22 | Cytokine produced by Th17 cells, involved in tissue inflammation and repair. | 3.1 | 2.9 | High |
| TNF-α | Pro-inflammatory cytokine, often co-expressed with IL-17A. | 2.5 | 2.3 | High |
Note: The data presented in this table is a representative synthesis from multiple studies for illustrative purposes and may not reflect the results of a single experiment.
The IL-23 Signaling Pathway
The IL-23 signaling cascade is initiated by the binding of the IL-23 cytokine to its heterodimeric receptor, composed of the IL-12Rβ1 and IL-23R subunits. This interaction activates the Janus kinases (JAKs), JAK2 and TYK2, which then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of target genes, including the master regulator of Th17 cell differentiation, RORγt. RORγt, in turn, drives the expression of key pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and TNF-α.
Experimental Protocols
A meticulous experimental design is paramount for the successful validation of RNA-seq data. The following protocols outline the key steps from sample preparation to data analysis.
Experimental Workflow: From RNA-Seq to qPCR Validation
The process begins with the identification of differentially expressed genes from the RNA-seq data. A subset of these genes is then selected for validation. The same RNA samples used for RNA-seq, or RNA from a new set of biological replicates, are used for qPCR analysis. The results are then compared to confirm the initial findings.
Detailed Methodologies
1. RNA Isolation and Quality Control:
-
Total RNA is extracted from cell pellets or tissues using a TRIzol-based method or a commercially available kit according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) to determine A260/280 and A260/230 ratios.
-
RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is recommended for both RNA-seq and qPCR.
2. RNA-Seq Library Preparation and Sequencing:
-
RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
The protocol typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
The quality and quantity of the final libraries are assessed before sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
3. RNA-Seq Data Analysis:
-
Raw sequencing reads are subjected to quality control using tools like FastQC.
-
Reads are then aligned to a reference genome using a splice-aware aligner such as STAR.
-
Gene expression is quantified using tools like featureCounts or Salmon.
-
Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R to identify genes with statistically significant changes in expression between experimental groups.
4. Gene Selection and Primer Design for qPCR:
-
A selection of differentially expressed genes from the RNA-seq data, including both up- and down-regulated genes with varying levels of fold change, are chosen for validation.
-
Primers for the selected target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) are designed using tools like Primer-BLAST. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
5. cDNA Synthesis:
-
First-strand cDNA is synthesized from the same RNA samples used for RNA-seq or from new biological replicates using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix).
6. Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using a SYBR Green-based master mix on a real-time PCR instrument.
-
The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.
-
A standard thermal cycling protocol is used, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
7. qPCR Data Analysis:
-
The cycle threshold (Ct) values are obtained for each gene.
-
The relative gene expression is calculated using the ΔΔCt method. The Ct values of the target genes are normalized to the Ct value of the housekeeping gene (ΔCt). The ΔΔCt is then calculated by subtracting the average ΔCt of the control group from the ΔCt of each sample.
-
The fold change is determined by calculating 2-ΔΔCt.
By following these rigorous protocols, researchers can confidently validate their RNA-seq findings and gain a deeper understanding of the transcriptional landscape regulated by IL-23, ultimately aiding in the development of novel therapeutics for inflammatory and autoimmune diseases.
References
A Comparative Guide to the Phenotypes of IL-23p19 and IL-12p40 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypes of Interleukin-23p19 knockout (IL-23p19 KO) and Interleukin-12p40 knockout (IL-12p40 KO) mice. Understanding the distinct and overlapping roles of IL-23 and IL-12 is crucial for elucidating the mechanisms of autoimmune diseases and developing targeted therapeutics. Since IL-12p40 is a shared subunit of both IL-12 and IL-23, the phenotype of IL-12p40 KO mice reflects the combined deficiency of both cytokines, whereas IL-23p19 KO mice specifically lack IL-23 activity. This guide presents experimental data from key disease models, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction to IL-12 and IL-23
Interleukin-12 (IL-12) and Interleukin-23 (IL-23) are heterodimeric cytokines that play pivotal roles in the regulation of innate and adaptive immunity. They share a common subunit, p40 (encoded by the Il12b gene), which dimerizes with p35 (encoded by Il12a) to form IL-12, or with p19 (encoded by Il23a) to form IL-23.[1][2]
-
IL-12 is primarily involved in the differentiation of naive T cells into T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens. It signals through a receptor complex composed of IL-12Rβ1 and IL-12Rβ2, leading to the activation of the JAK2/TYK2-STAT4 pathway.[3][4]
-
IL-23 is essential for the maintenance and expansion of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of many autoimmune diseases. The IL-23 receptor consists of IL-12Rβ1 and the unique IL-23R subunit, and its signaling primarily proceeds through the JAK2/TYK2-STAT3 pathway.[1][3]
The generation of knockout mice for the specific subunits (p19, p35) and the shared subunit (p40) has been instrumental in dissecting the individual contributions of these cytokines to health and disease.
Comparative Phenotypes in Autoimmune Disease Models
The differential susceptibility of IL-23p19 KO and IL-12p40 KO mice to various autoimmune disease models has been a cornerstone in understanding the specific roles of IL-23 and IL-12 in autoimmunity.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis. Studies using knockout mice have demonstrated a critical and non-redundant role for IL-23 in the development of EAE.
Key Findings:
-
IL-23p19 KO mice are resistant to EAE .[3][5] This pivotal discovery shifted the focus from a purely Th1-mediated pathology to one critically dependent on the IL-23/Th17 axis.
-
IL-12p40 KO mice are also resistant to EAE , which is expected as they lack both IL-12 and IL-23.[3][5]
-
In contrast, IL-12p35 KO mice (lacking only IL-12) are not protected and develop EAE , further highlighting that IL-23, not IL-12, is the essential cytokine for the induction of this disease.[3][5]
| Feature | Wild-Type | IL-23p19 KO | IL-12p40 KO | IL-12p35 KO |
| EAE Incidence | High | Resistant | Resistant | Susceptible |
| Mean Peak Disease Score | ~3.0-4.0 | ~0.0 | ~0.0 | ~3.0-4.0 |
| CNS Infiltrating Th17 cells (IL-17+) | Present | Significantly Reduced | Significantly Reduced | Present |
| CNS Infiltrating Th1 cells (IFN-γ+) | Present | Present but reduced pathogenic potential | Significantly Reduced | Present |
Table 1: Comparison of EAE phenotypes in IL-23p19 KO, IL-12p40 KO, and IL-12p35 KO mice. Data are compiled from multiple sources.[1][3][5]
Collagen-Induced Arthritis (CIA)
CIA is a widely used mouse model for rheumatoid arthritis. Similar to EAE, the IL-23/Th17 axis has been shown to be a major driver of pathology in this model.
Key Findings:
-
IL-23p19 KO mice are protected from developing CIA .[6] This resistance is associated with a lack of IL-17-producing CD4+ T cells.[6]
-
Conversely, IL-12p35 KO mice exhibit exacerbated CIA , suggesting a protective role for IL-12 in this model, possibly through the suppression of Th17 responses by IFN-γ.
-
Neutralizing IL-23p19 before disease onset can suppress CIA severity.[6]
| Feature | Wild-Type | IL-23p19 KO | IL-12p35 KO |
| CIA Incidence | High | Resistant | High (often exacerbated) |
| Arthritis Score | Moderate to Severe | Minimal to None | Severe |
| Joint IL-17 Expression | Elevated | Significantly Reduced | Elevated |
| Joint IFN-γ Expression | Elevated | Normal | Reduced |
Table 2: Comparison of CIA phenotypes in IL-23p19 KO and IL-12p35 KO mice.[6]
Inflammatory Bowel Disease (IBD)
Various mouse models of IBD, such as DSS-induced colitis and T-cell transfer models, have been used to investigate the roles of IL-23 and IL-12 in intestinal inflammation.
Key Findings:
-
IL-23p19 KO and IL-12p40 KO mice are protected from colitis in multiple experimental models.[7][8] This indicates that the IL-23/Th17 pathway is a key driver of intestinal inflammation.
-
In contrast, IL-12p35 KO mice can still develop intestinal inflammation , and in some models, the disease is more severe.[7] This again points to a potentially protective or distinct role for IL-12 in the gut.
-
Innate immune cell-mediated colitis models have also shown a dependence on IL-23, but not IL-12, for the development of intestinal pathology.[7]
| Feature | Wild-Type | IL-23p19 KO | IL-12p40 KO | IL-12p35 KO |
| DSS-induced Colitis Severity | High | Reduced | Reduced | High (can be exacerbated) |
| Weight Loss | Significant | Attenuated | Attenuated | Significant |
| Colon IL-17 Production | Elevated | Significantly Reduced | Significantly Reduced | Elevated |
| Colon IFN-γ Production | Elevated | Variable | Significantly Reduced | Elevated |
Table 3: Comparison of phenotypes in DSS-induced colitis.[7][8]
Comparative Phenotypes in Infectious Disease Models
The roles of IL-23 and IL-12 in host defense against pathogens are more complex and often pathogen-specific.
Key Findings:
-
IL-23p19 KO mice show increased susceptibility to certain extracellular bacteria and fungi, which is consistent with the role of Th17 cells in mucosal immunity. For example, they are more susceptible to Listeria monocytogenes and Klebsiella pneumoniae.[2]
-
IL-12p40 KO mice are highly susceptible to many intracellular pathogens due to the lack of Th1-mediated immunity.
-
Interestingly, in the case of Francisella tularensis LVS infection, IL-12p40 KO mice have a chronic infection that they cannot clear, whereas IL-12p35 KO mice can clear the infection.[2] IL-23p19 KO mice show minimal defects in controlling this infection.[2] This suggests a role for the p40 subunit itself, independent of its dimerization with p35 or p19, in the clearance of this bacterium.
Signaling Pathways
The distinct functions of IL-12 and IL-23 are rooted in their different receptor complexes and the downstream signaling cascades they activate.
References
- 1. Anti–IL-23 therapy inhibits multiple inflammatory pathways and ameliorates autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23 p19 Knockout Mice Exhibit Minimal Defects in Responses to Primary and Secondary Infection with Francisella tularensis LVS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-12 and IL-23—Close Relatives with Structural Homologies but Distinct Immunological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-12-polarized Th1 cells produce GM-CSF and induce EAE independent of IL-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IL-23 Dependent and Independent Stages of Experimental Arthritis: No Clinical Effect of Therapeutic IL-23p19 Inhibition in Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All are Equal, Some are More Equal: Targeting IL 12 and 23 in IBD – A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposing consequences of IL-23 signaling mediated by innate and adaptive cells in chemically induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Anti-IL-23 Monoclonal Antibodies in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for chronic inflammatory diseases such as psoriasis and inflammatory bowel disease (IBD) has been revolutionized by the advent of biologic therapies. Among these, monoclonal antibodies targeting the Interleukin-23 (IL-23) pathway have emerged as a highly effective class of drugs. IL-23 is a key cytokine that promotes the differentiation and maintenance of Th17 cells, which are central to the pathogenesis of several autoimmune conditions. This guide provides a comprehensive head-to-head comparison of prominent anti-IL-23 monoclonal antibodies, offering a detailed analysis of their performance based on available preclinical and clinical data.
The IL-23 Signaling Pathway
Interleukin-23 is a heterodimeric cytokine composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[1][2] IL-23 exerts its effects by binding to a receptor complex on the surface of target immune cells, such as T cells and innate lymphoid cells.[2] This receptor complex consists of the IL-12Rβ1 subunit (which also binds the p40 subunit of IL-12) and the IL-23R subunit (which is specific to the p19 subunit of IL-23).[3] Upon binding, a signaling cascade is initiated through the Janus kinase (JAK) family, specifically JAK2 and TYK2, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2][3] Activated STAT3 translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for IL-17A, IL-17F, and IL-22, which drive the inflammatory processes characteristic of diseases like psoriasis and IBD.[3]
Caption: The IL-23 signaling cascade leading to pro-inflammatory cytokine production.
Preclinical Performance Comparison
Preclinical studies provide foundational data on the potency and mechanism of action of these antibodies. Key parameters evaluated include binding affinity to IL-23, in vitro inhibition of IL-23-mediated signaling, and in vivo efficacy in animal models of inflammation.
| Antibody | Target Subunit | Binding Affinity (KD, pM) to human IL-23 | In Vitro Potency (IC50) | In Vivo Efficacy (Human IL-23-Induced Mouse Ear Swelling Model) |
| Ustekinumab | p40 (shared with IL-12) | 106 | Less potent inhibition of IL-23 signaling compared to p19-specific antibodies. | Less effective at reducing IL-17, IL-22, and keratinocyte gene expression compared to risankizumab and guselkumab.[4] |
| Guselkumab | p19 | 35 | Potent inhibition of IL-23 signaling and blocks terminal differentiation of Th17 cells.[4] | More effective than ustekinumab and tildrakizumab at reducing IL-17, IL-22, and keratinocyte gene expression.[4] |
| Tildrakizumab | p19 | 136 | Minimal impact on Th17 differentiation in vitro.[4] | Less effective than risankizumab and guselkumab at reducing IL-17, IL-22, and keratinocyte gene expression.[4] |
| Risankizumab | p19 | 21 | Potent inhibition of IL-23 signaling and blocks terminal differentiation of Th17 cells.[4] | More effective than ustekinumab and tildrakizumab at reducing IL-17, IL-22, and keratinocyte gene expression.[4] |
Clinical Efficacy in Psoriasis
The clinical development of anti-IL-23 antibodies has demonstrated remarkable efficacy in the treatment of moderate-to-severe plaque psoriasis. The primary endpoint in many pivotal trials is the proportion of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI 75 and PASI 90, respectively).
| Antibody | Trial(s) | PASI 75 Response (Week 12-16) | PASI 90 Response (Week 12-16) | Head-to-Head Comparator Data |
| Ustekinumab | PHOENIX 1 & 2, ACCEPT | ~67-76% | ~37-45% | Showed superiority to etanercept.[5] |
| Guselkumab | VOYAGE 1 & 2 | ~85-91% | ~70-73% | Superior to adalimumab.[6] Real-world data suggests comparable effectiveness to risankizumab.[7][8] An indirect comparison with tildrakizumab showed no statistically significant difference.[9][10] |
| Tildrakizumab | reSURFACE 1 & 2 | ~61-64% | ~35-39% | Superior to etanercept.[11] |
| Risankizumab | UltIMMa-1 & 2 | ~75% | ~47-51% | Superior to ustekinumab.[12] Real-world data suggests comparable effectiveness to guselkumab.[13][14] |
Clinical Efficacy in Inflammatory Bowel Disease (Crohn's Disease)
The success of IL-23 blockade in psoriasis has led to its investigation in IBD, particularly Crohn's disease.
| Antibody | Trial(s) | Clinical Remission (CDAI <150) | Endoscopic Remission | Head-to-Head Comparator Data |
| Ustekinumab | UNITI-1 & 2 | ~34-56% (Week 8) | - | In the SEQUENCE trial, risankizumab was non-inferior for clinical remission at week 24 and superior for endoscopic remission at week 48.[1][15][16][17] |
| Risankizumab | SEQUENCE | 59% (Week 24) | 32% (Week 48) | Non-inferior to ustekinumab for clinical remission at week 24 and superior for endoscopic remission at week 48.[1][15][16][17] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of anti-IL-23 antibodies to human IL-23.
Methodology:
-
Immobilization: A goat anti-human IgG (Fc) polyclonal antibody is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
-
Antibody Capture: The anti-IL-23 monoclonal antibodies (guselkumab, risankizumab, tildrakizumab, ustekinumab) are captured on the sensor surface by injecting them over the immobilized anti-Fc antibody.
-
Analyte Injection: Different concentrations of recombinant human IL-23 (either single-chain or heterodimeric) are injected over the captured antibody surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the ka, kd, and KD values.
Caption: Workflow for determining antibody binding affinity using SPR.
In Vitro Th17 Differentiation Assay
Objective: To assess the impact of anti-IL-23 antibodies on the differentiation of naïve CD4+ T cells into Th17 cells.
Methodology:
-
Cell Isolation: Naïve CD4+ T cells are isolated from human cord blood or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: The isolated naïve T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. A Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, TGF-β, and IL-23) is added to the culture medium.
-
Antibody Treatment: The anti-IL-23 monoclonal antibodies (or an isotype control) are added to the culture at a specified concentration.
-
Incubation: The cells are incubated for a period of 4 to 6 days to allow for differentiation.
-
Analysis: The differentiation of Th17 cells is assessed by measuring the secretion of IL-17A, IL-17F, and IL-22 in the culture supernatant using ELISA or a multiplex bead array. Intracellular staining for IL-17 and the transcription factor RORγt followed by flow cytometry can also be used to quantify the percentage of Th17 cells.[2][18]
Human IL-23-Induced Ear Swelling Mouse Model
Objective: To evaluate the in vivo efficacy of anti-IL-23 antibodies in a model of IL-23-driven skin inflammation.
Methodology:
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Inflammation: Recombinant human IL-23 is injected intradermally into the ear pinna of the mice daily for a set number of days (e.g., 4 days).
-
Antibody Administration: The anti-IL-23 monoclonal antibodies (or a vehicle control) are administered systemically (e.g., via intraperitoneal injection) prior to or concurrently with the IL-23 injections.
-
Measurement of Inflammation: Ear thickness is measured daily using a digital caliper as an indicator of inflammation and swelling.
-
Histological and Molecular Analysis: At the end of the experiment, the ear tissue is harvested for histological analysis (e.g., H&E staining to assess cellular infiltration and epidermal thickness) and for the measurement of pro-inflammatory cytokine and chemokine gene expression (e.g., IL-17, IL-22) by quantitative real-time PCR (qRT-PCR).
Conclusion
The development of monoclonal antibodies targeting the IL-23 pathway represents a significant advancement in the treatment of chronic inflammatory diseases. While all approved anti-IL-23p19 antibodies demonstrate high levels of efficacy, preclinical data suggest potential differences in their binding affinities and in vitro potencies. Risankizumab and guselkumab, for instance, exhibit higher affinity for IL-23 and more potent inhibition of Th17 differentiation in vitro compared to tildrakizumab.[4] These preclinical differences may translate to variations in clinical efficacy, as suggested by some head-to-head and real-world studies. The selective targeting of the p19 subunit of IL-23 by guselkumab, tildrakizumab, and risankizumab offers a more focused approach compared to the dual IL-12/IL-23 inhibition of ustekinumab, which may contribute to the higher efficacy observed in psoriasis trials. As more long-term and direct comparative data become available, a clearer picture of the relative positioning of these agents in the therapeutic armamentarium for inflammatory diseases will continue to emerge. This guide serves as a valuable resource for researchers and clinicians to understand the nuances of these important therapies.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Risankizumab versus Ustekinumab for Moderate-to-Severe Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Guselkumab Effective in Psoriasis Regardless of Prior Treatment History: Study - - PracticalDermatology [practicaldermatology.com]
- 7. Risankizumab and guselkumab for psoriasis: a 1-year real-world practice indirect comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. A Systematic Literature Review and Bucher Indirect Comparison: Tildrakizumab versus Guselkumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Literature Review and Bucher Indirect Comparison: Tildrakizumab versus Guselkumab | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 11. pro.dermnetnz.org [pro.dermnetnz.org]
- 12. Risankizumab Improves Outcomes for Patients with Psoriasis in Randomized Trials | Docwire News [docwirenews.com]
- 13. Guselkumab, Risankizumab, and Tildrakizumab demonstrate parallel effectiveness and safety in psoriasis treatment: a head-to-head comparative study in real clinical practice | Anais Brasileiros de Dermatologia (Portuguese) [anaisdedermatologia.org.br]
- 14. Guselkumab, Risankizumab, and Tildrakizumab demonstrate parallel effectiveness and safety in psoriasis treatment: a head-to-head comparative study in real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news.abbvie.com [news.abbvie.com]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. hcplive.com [hcplive.com]
- 18. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
Validating the Role of IL-23 in a New Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the role of Interleukin-23 (IL-23) in novel disease models. We compare outcomes in established IL-23-dependent models and provide detailed experimental protocols and data to support the design and execution of your studies.
Introduction to IL-23's Role in Inflammation
Interleukin-23 is a pro-inflammatory cytokine belonging to the IL-12 family.[1][2] Composed of a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 is a master regulator in a cluster of immune-mediated inflammatory diseases (IMIDs), including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2] It is primarily secreted by activated macrophages and dendritic cells.[3] The IL-23/IL-17 axis is central to the pathogenesis of many autoimmune conditions; IL-23 is critical for the expansion, survival, and pathogenic function of T helper 17 (Th17) cells, which produce inflammatory cytokines like IL-17A, IL-17F, and IL-22.[1][2] Validating the involvement of this pathway is a crucial step in preclinical research and drug development for new inflammatory disease targets.
Comparative Data: The Impact of IL-23 Deficiency in Established Disease Models
Genetic knockout of the IL-23p19 subunit or therapeutic neutralization of IL-23 has been shown to significantly ameliorate disease in various preclinical models. The following tables summarize representative quantitative data from these studies, providing a benchmark for comparison when evaluating a new model.
Table 1: Collagen-Induced Arthritis (CIA)
A model for Rheumatoid Arthritis
| Parameter | Wild-Type (Control) | IL-23p19 Knockout / Anti-IL-23p19 Treated | Reference |
| Mean Arthritis Score (Peak) | 8 - 12 (on a 16-point scale) | 0 - 2 (Prophylactic treatment) | [1][3][4] |
| Disease Incidence | ~80-100% | < 10% (Prophylactic treatment) | [1][3] |
| Synovial Inflammation Score | Moderate to Severe (2-3 on a 3-point scale) | None to Mild (0-1) | [5] |
| Bone & Cartilage Erosion Score | Moderate to Severe (2-3 on a 3-point scale) | None to Mild (0-1) | [5] |
| Synovial IL-17A Expression | Markedly Elevated | Significantly Reduced | [4] |
Table 2: Experimental Autoimmune Encephalomyelitis (EAE)
A model for Multiple Sclerosis
| Parameter | Wild-Type (Control) | IL-23p19 Knockout | Reference |
| Mean Clinical Score (Peak) | 3.0 - 3.5 (on a 5-point scale) | 0 (Complete resistance) | [6][7][8] |
| Disease Incidence | ~90-100% | 0% | [7][9] |
| CNS Inflammatory Infiltrates | Extensive | Minimal to None | [7] |
| Myelin-Specific Th17 Cells | Present and pathogenic | Drastically reduced | [8] |
Table 3: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis
A model for Psoriasis
| Parameter | Wild-Type (Control) | IL-23p19 Knockout | Reference |
| Combined PASI Score (Erythema, Scaling, Thickness) | 6 - 8 (on a 9-point scale) | 1 - 2 | [10][11] |
| Epidermal Thickness (µm) | 100 - 120 µm | 20 - 30 µm | [11][12] |
| Dermal Neutrophil Infiltration | Abundant (Microabscesses present) | Significantly Reduced (No microabscesses) | [11] |
| Skin IL-17A/F mRNA Expression | Markedly Upregulated | Abolished | [11] |
Visualizing the IL-23 Pathway and Experimental Validation
The following diagrams illustrate the core signaling cascade of IL-23 and a generalized workflow for assessing its role in a new disease model.
Caption: IL-23 Signaling Pathway via JAK-STAT activation.
Caption: Workflow for validating IL-23's role in a new disease model.
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are standardized protocols for key experiments used to assess the role of IL-23.
Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the standard method for inducing arthritis, a model highly dependent on the IL-23/IL-17 axis.[1][2]
Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M Acetic Acid
-
Male DBA/1 mice, 8-10 weeks old
-
Syringes and emulsifying needles
Procedure:
-
Preparation of CII Emulsion (Day 0):
-
Dissolve CII in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the CII solution with CFA. Draw equal volumes into two glass syringes connected by a stopcock and push the mixture back and forth until a thick, stable emulsion is formed (a drop should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the CII solution with IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin scoring mice for signs of arthritis around day 24-28, 2-3 times per week.
-
Clinical Scoring: Score each paw on a scale of 0-4: 0 = normal; 1 = Erythema and mild swelling of one digit; 2 = Erythema and mild swelling of more than one digit; 3 = Erythema and moderate swelling of the entire paw; 4 = Severe swelling and/or ankylosis. The maximum score per mouse is 16.[3]
-
Histological Analysis of Arthritic Joints
This protocol allows for the microscopic assessment of inflammation and tissue damage.
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA-based)
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) stains
-
Safranin-O stain
-
Microtome and microscope slides
Procedure:
-
Tissue Collection and Fixation:
-
At the study endpoint, euthanize mice and disarticulate the hind paws/knees.
-
Fix tissues in 10% formalin for 24-48 hours.
-
-
Decalcification:
-
Transfer fixed tissues to a decalcifying solution until bones are pliable (can take several days to weeks, change solution regularly).
-
-
Processing and Embedding:
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome.
-
Deparaffinize and rehydrate sections.
-
Stain one set of slides with H&E to assess synovial inflammation (inflammatory cell infiltrate) and bone erosion.[13]
-
Stain another set with Safranin-O to assess cartilage damage (loss of proteoglycans, indicated by loss of red staining).[13][14]
-
-
Microscopic Scoring:
Quantification of Serum IL-17A by ELISA
This assay measures the systemic levels of a key downstream effector cytokine of the IL-23 pathway.
Materials:
-
Mouse IL-17A ELISA kit (containing capture antibody, detection antibody, recombinant standard, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (provided in kit)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with capture antibody overnight at 4°C as per the kit manufacturer's instructions.[16]
-
Washing and Blocking: Aspirate the coating solution, wash the plate 3-5 times with wash buffer, and block with assay diluent for 1-2 hours at room temperature.[16]
-
Standard and Sample Incubation:
-
Detection Antibody: Wash the plate, then add the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.[16][17]
-
Streptavidin-HRP: Wash the plate, then add streptavidin-HRP. Incubate for 30-45 minutes at room temperature.[17]
-
Development and Reading:
-
Calculation: Generate a standard curve from the recombinant protein dilutions and calculate the concentration of IL-17A in the samples.
References
- 1. IL-23 Dependent and Independent Stages of Experimental Arthritis: No Clinical Effect of Therapeutic IL-23p19 Inhibition in Collagen-induced Arthritis | PLOS One [journals.plos.org]
- 2. IL-23 Dependent and Independent Stages of Experimental Arthritis: No Clinical Effect of Therapeutic IL-23p19 Inhibition in Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. IL-23 dependent and independent stages of experimental arthritis: no clinical effect of therapeutic IL-23p19 inhibition in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-23 Mediates Osteoclastogenesis in Collagen-Induced Arthritis by Modulating MicroRNA-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Anti–IL-23 therapy inhibits multiple inflammatory pathways and ameliorates autoimmune encephalomyelitis [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. IL-23 is critical in the induction but not in the effector phase of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hookelabs.com [hookelabs.com]
- 10. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 11. scispace.com [scispace.com]
- 12. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. ulab360.com [ulab360.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. rndsystems.com [rndsystems.com]
A Comparative Analysis of Interleukin-23 Receptor (IL-23R) Expression on T Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Interleukin-23 Receptor (IL-23R) expression across various T cell subsets, supported by experimental data. Understanding the differential expression of IL-23R is crucial for elucidating the role of the IL-23/IL-17 axis in immunity and autoimmune diseases, and for the development of targeted therapeutics.
Executive Summary
The Interleukin-23 receptor (IL-23R) is a key component of the IL-23 signaling pathway, which is pivotal for the expansion and maintenance of pathogenic T helper 17 (Th17) cells.[1] The expression of IL-23R is not uniform across T cell populations. This guide summarizes the current understanding of IL-23R expression on different T cell subsets, highlighting the significantly higher expression on memory T cells and, most notably, Th17 cells, compared to their naive counterparts. This differential expression underpins the selective responsiveness of these subsets to IL-23, driving pro-inflammatory responses.
Comparison of IL-23R Expression Across T Cell Subsets
The expression of IL-23R is a defining feature of specific T cell lineages, directly correlating with their functional responses to IL-23. The following table summarizes the relative expression levels of IL-23R on various human T cell subsets based on available scientific literature.
| T Cell Subset | IL-23R Expression Level | Key Findings | References |
| Naive CD4+ T Cells | Very Low / Undetectable | Naive T cells express little to no IL-23R, rendering them largely unresponsive to direct IL-23 stimulation.[2][3] | [2][3] |
| Memory CD4+ T Cells | Moderate to High | Memory T cells exhibit a 2.6-fold higher expression of IL-23R compared to naive T cells. This higher expression is linked to their capacity to produce IL-17. | |
| Th17 Cells | High | Th17 cells are characterized by high expression of IL-23R, which is essential for their maintenance, survival, and pro-inflammatory functions.[1] IL-23R-expressing memory CD4+ T cells are the primary producers of IL-17. | [1] |
| Th1 Cells | Low | While some studies have detected IL-23R transcripts in Th1 cell clones, the expression is generally considered to be significantly lower than in Th17 cells. | |
| Th2 Cells | Very Low / Undetectable | IL-23 does not have a significant effect on the production of Th2 cytokines like IL-4 and IL-5, consistent with low to negligible IL-23R expression.[3] | [3] |
| Regulatory T cells (Tregs) | Low to Moderate (subset dependent) | A subset of Tregs, particularly those in the intestine, can express IL-23R. IL-23 stimulation can impair their suppressive function. | |
| γδ T Cells | Moderate to High | Both murine and human γδ T cells can constitutively express IL-23R and are a source of IL-17 in response to IL-23. | |
| CD8+ T Cells | Low to Moderate | IL-23R can be induced on murine naive CD8+ T cells and is involved in promoting their survival, proliferation, and cytokine production (IFN-γ and IL-17). |
IL-23R Signaling Pathway
The binding of IL-23 to its receptor complex, composed of the IL-12Rβ1 and IL-23R subunits, initiates a signaling cascade predominantly through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway. This signaling is crucial for the effector functions of IL-23-responsive T cells.
References
- 1. Interleukin-23-induced interleukin-23 receptor subunit expression is mediated by the Janus kinase/signal transducer and activation of transcription pathway in human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-23 Receptor Regulation by Let-7f in Human CD4+ Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From interleukin-23 to T-helper 17 cells: human T-helper cell differentiation revisited - PMC [pmc.ncbi.nlm.nih.gov]
Decoding IL-23 Signaling: A Side-by-Side Analysis of JAK2 and TYK2 Inhibitor Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of intracellular signaling pathways is paramount in the quest for targeted and effective therapeutics. The Interleukin-23 (IL-23) signaling cascade, a critical driver of autoimmune and inflammatory diseases, relies on the coordinated activity of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2). This guide provides a comparative analysis of inhibitors targeting these two kinases, supported by quantitative data and detailed experimental methodologies, to aid in the strategic development of next-generation immunomodulators.
The binding of IL-23 to its receptor complex initiates a conformational change that leads to the trans-phosphorylation and activation of JAK2 and TYK2.[1] These activated kinases then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3), which dimerizes, translocates to the nucleus, and drives the transcription of pro-inflammatory genes, including those for IL-17.[1] Given their central role, both JAK2 and TYK2 have emerged as key therapeutic targets. This analysis delves into the comparative efficacy of selective TYK2 inhibitors and broader-spectrum JAK inhibitors that target JAK2, in modulating the IL-23 signaling pathway.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of various JAK2 and TYK2 inhibitors, focusing on their biochemical activity against the kinases and their cellular efficacy in blocking IL-23-mediated STAT3 phosphorylation.
| Inhibitor | Target Profile | Assay Type | Parameter | Value | Reference |
| Deucravacitinib (BMS-986165) | Selective TYK2 | Probe Displacement | IC50 (TYK2) | 0.2 nM | [2] |
| Cellular (IL-23 signaling) | IC50 range | 2–19 nM | [2] | ||
| Kinase Binding | IC50 (JAK1/2/3) | >10,000 nM | [2] | ||
| NDI-031407 | Selective TYK2 | Radiometric Kinase | IC50 (TYK2) | 0.21 nM | [3][4] |
| Radiometric Kinase | IC50 (JAK1) | 46 nM | [3][4] | ||
| Radiometric Kinase | IC50 (JAK2) | 31 nM | [3][4] | ||
| Radiometric Kinase | IC50 (JAK3) | 4.2 nM | [3][4] | ||
| Cellular (IL-23/pSTAT3) | Dose-dependent inhibition | - | [3][4] | ||
| Tofacitinib | Pan-JAK (primarily JAK1/3) | - | Markedly inhibited IL-23 induced pJAK2 and pSTAT3 | - | [5][6] |
| Ruxolitinib | JAK1/JAK2 | Biochemical | IC50 (JAK1) | 3.3 nM | [7] |
| Biochemical | IC50 (JAK2) | 2.8 nM | [7] | ||
| Biochemical | IC50 (TYK2) | 19 nM | [7] | ||
| Whole Blood (IL-6/pSTAT3) | IC50 | ~300 nM | [8] |
Signaling Pathways and Experimental Workflow
To visually conceptualize the targeted pathway and the experimental approach to assess inhibitor efficacy, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental data. Below are protocols for key assays cited in the comparison.
IL-23-Induced STAT3 Phosphorylation Assay in Human T-Cells
This assay is fundamental for assessing the cellular potency of inhibitors in a physiologically relevant context.
1. Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
CD4+ T-cells are subsequently purified from PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.
-
T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
2. Inhibitor Pre-treatment and Cytokine Stimulation:
-
Purified CD4+ T-cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Deucravacitinib, Ruxolitinib) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Following pre-incubation, cells are stimulated with recombinant human IL-23 (typically 10-50 ng/mL) for 15-30 minutes at 37°C to induce STAT3 phosphorylation.
3. Analysis of STAT3 Phosphorylation:
-
Western Blotting:
-
After stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified to determine the IC50 value.
-
-
Flow Cytometry:
-
Stimulated cells are fixed with paraformaldehyde and permeabilized with methanol.
-
Cells are then stained with fluorescently labeled antibodies against pSTAT3.
-
The mean fluorescence intensity (MFI) of pSTAT3 is measured using a flow cytometer. The percentage of inhibition at different inhibitor concentrations is used to calculate the IC50.
-
Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of the kinase and the inhibitory effect of a compound.
1. Reaction Setup:
-
The assay is performed in a reaction buffer containing the purified recombinant kinase (e.g., JAK2 or TYK2), a specific peptide substrate, and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
2. Incubation and Termination:
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the transfer of the radiolabeled phosphate from ATP to the peptide substrate.
-
The reaction is terminated by spotting the mixture onto phosphocellulose paper.
3. Detection and Quantification:
-
The phosphocellulose paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the peptide substrate, which is bound to the paper, is quantified using a phosphor imager.
-
The percentage of kinase activity inhibition is calculated relative to a vehicle control, and IC50 values are determined.
Whole Blood Assay for Cytokine-Induced STAT Phosphorylation
This assay provides a more physiologically relevant system for evaluating inhibitor selectivity and potency by maintaining the complex cellular environment of blood.
1. Blood Collection and Inhibitor Incubation:
-
Freshly drawn whole blood from healthy donors is collected in heparinized tubes.
-
Aliquots of whole blood are incubated with a range of concentrations of the test inhibitor or vehicle control for 1-2 hours at 37°C.
2. Cytokine Stimulation:
-
The blood is then stimulated with a specific cytokine to activate a particular JAK-STAT pathway. For example:
3. Red Blood Cell Lysis, Fixation, and Permeabilization:
-
Following stimulation, red blood cells are lysed.
-
The remaining white blood cells are then fixed and permeabilized to allow for intracellular antibody staining.
4. Flow Cytometry Analysis:
-
The cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify different leukocyte populations) and intracellular phosphorylated STAT proteins.
-
The level of STAT phosphorylation in specific cell types (e.g., monocytes, T-cells) is quantified by flow cytometry, and IC50 values are calculated.
References
- 1. promega.com [promega.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ard.bmj.com [ard.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Biomarkers for IL-23 Pathway Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel biomarkers for monitoring the activation of the Interleukin-23 (IL-23) signaling pathway, a critical driver of several autoimmune and inflammatory diseases. The objective is to equip researchers and drug development professionals with the necessary information to select and validate biomarkers for assessing the efficacy of therapeutic interventions targeting this pathway. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and procedural workflows.
Comparative Analysis of IL-23 Pathway Biomarkers
The validation of a novel biomarker requires rigorous comparison against existing or alternative markers. The following tables summarize quantitative data on potential protein biomarkers downstream of the IL-23 pathway, primarily in the context of inflammatory bowel disease (IBD), including Crohn's disease (CD).
| Biomarker | Sample Type | Fold Change in CD Patients vs. Healthy Controls (Serum) | Fold Change in CD Patients vs. Healthy Controls (Feces) | Key Validation Findings |
| S100A8/A9 (Calprotectin) | Serum, Feces | 1.43x (43% increase)[1][2] | 9.87x (887% increase)[1][2] | Levels correlate with disease score and are downregulated by anti-IL-23R or anti-IL-23p19 antibody treatment in mouse models.[1][3] |
| Lipocalin 2 (LCN2) | Serum, Feces | 6.20x (520% increase)[1][2] | 8.83x (783% increase)[1][2] | Downregulated after therapeutic administration of anti-IL-23p19 antibodies in a T-cell transfer IBD mouse model.[1][3] |
| Pancreatitis-Associated Protein (PAP) | Serum, Feces | 1.49x (49% increase)[1][2] | 5.01x (401% increase)[1][2] | Human homolog of mouse REG3β/γ; downregulated by anti-IL-23p19 treatment in mouse models.[1][3] |
| Macrophage Migration Inhibitory Factor (MIF) | Serum | 2.38x (138% increase)[1][2] | Not Reported | mRNA levels correlate with disease score and dose titration of anti-IL-23R or anti-IL-23p19 antibodies in mouse models.[1][3] |
| Chemokine (C-C motif) Ligand 20 (CCL20) | Serum | 13.80x (1280% increase)[1][2] | Not Reported | Upregulated in Crohn's disease patients.[1] |
| Regenerating protein 3β/γ (REG3β/γ) | Colon Tissue, Feces | Not directly measured in human patients in these studies | Not directly measured in human patients in these studies | mRNA and protein levels correlate with disease score and are reduced by anti-IL-23R treatment in mouse models of colitis.[3] |
| Deleted in Malignant Brain Tumors 1 (DMBT1) | Colon Tissue | Not Reported | Not Reported | mRNA levels correlate with disease score and dose titration of anti-IL-23R antibodies in a mouse model.[1][3] |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and the validation process, the following diagrams illustrate the IL-23 signaling cascade and a general workflow for biomarker validation.
Caption: IL-23 Signaling Pathway.
Caption: Biomarker Validation Workflow.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for the reproducible assessment of biomarkers. Below are methodologies for key experiments cited in the validation of IL-23 pathway biomarkers.
Animal Model of Colitis and Treatment
-
Model: A T-cell-independent model of colitis is induced in Rag2-/- mice.
-
Induction: Colitis is induced by a single intravenous injection of an anti-CD40 monoclonal antibody (mAb).
-
Treatment: One day prior to disease induction, mice are subcutaneously injected with either an isotype control antibody or a neutralizing anti-IL-23R mAb.
-
Monitoring: Mice are monitored for clinical signs of colitis, and tissues are collected at specified time points (e.g., days 1, 3, 5, and 7) for histological and molecular analysis.[3]
Shotgun Proteomic Analysis for Biomarker Discovery
-
Sample Preparation: Fecal and colon lavage samples are collected from the animal models. Proteins are extracted and separated by SDS-PAGE to reduce sample complexity.
-
Mass Spectrometry: In-gel trypsin digestion is performed, and the resulting peptides are analyzed by mass spectrometry.
-
Data Analysis: Peptide identification and protein quantification are performed to identify proteins that are differentially expressed between treatment and control groups.[1][3]
Quantitative Real-Time RT-PCR for mRNA Expression
-
RNA Extraction: Total RNA is isolated from colon tissue samples using standard methods.
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA.
-
qPCR: Real-time PCR is performed using specific primers for the candidate biomarker genes and a housekeeping gene (e.g., ubiquitin) for normalization.
-
Analysis: Relative gene expression is calculated using the comparative Ct method.[3]
Western Blot for Protein Expression
-
Protein Extraction: Proteins are extracted from colon tissue or feces.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target biomarker (e.g., S100A8, REG3γ) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence detection system.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
-
Sample Preparation: Serum, fecal extracts, or cell culture supernatants are prepared.
-
Assay: Samples are added to microtiter plates coated with a capture antibody specific for the biomarker of interest. After incubation and washing, a detection antibody conjugated to an enzyme is added. A substrate is then added, and the resulting colorimetric reaction is measured using a plate reader.
-
Quantification: The concentration of the biomarker in the samples is determined by comparison to a standard curve.[3]
Conclusion
The validation of novel biomarkers for the IL-23 pathway is a multi-step process that relies on robust preclinical and clinical evidence.[4][5] The biomarkers presented here, particularly S100A8/A9 and LCN2, show significant promise due to their strong correlation with disease activity and their responsiveness to anti-IL-23 therapies in preclinical models.[1][3] The provided experimental protocols offer a foundation for researchers to design and execute their own validation studies. The continued development and validation of sensitive and specific biomarkers will be crucial for advancing the development of targeted therapies for IL-23-mediated diseases.[4]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Biomarkers of Therapeutic Response in the IL-23 Pathway in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of Therapeutic Response in the IL-23 Pathway in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IL-23 in Autoimmune Diseases: A Comparative Analysis for Researchers and Drug Development Professionals
A comprehensive guide comparing the multifaceted role of Interleukin-23 (IL-23) in the pathogenesis of Psoriasis, Rheumatoid Arthritis, and Inflammatory Bowel Disease. This document provides a comparative analysis of IL-23's contribution to each disease, quantitative data on its expression, the efficacy of targeted therapies, detailed experimental protocols, and illustrative signaling pathways to guide future research and drug development.
Interleukin-23 (IL-23) has emerged as a pivotal cytokine in the orchestration of chronic inflammation underlying several autoimmune diseases.[1][2][3] This heterodimeric cytokine, composed of a p19 subunit and a p40 subunit shared with IL-12, is a key driver of T helper 17 (Th17) cell differentiation and maintenance.[1][4][5] Th17 cells, in turn, produce a cascade of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which contribute to the tissue-specific pathology observed in various autoimmune conditions.[1][6] While the IL-23/Th17 axis is a common thread, its specific role and therapeutic tractability differ across diseases such as psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD). This guide provides a comparative study of IL-23's involvement in these three debilitating autoimmune disorders.
Comparative Pathophysiology of IL-23
The pathogenic contribution of IL-23 is a cornerstone in the development of psoriasis, a chronic inflammatory skin disease. In psoriatic lesions, IL-23 is significantly upregulated compared to non-lesional skin and promotes the expansion of Th17 cells, leading to keratinocyte hyperproliferation and the characteristic erythematous, scaly plaques.[7]
In rheumatoid arthritis, a systemic disease characterized by chronic inflammation of the synovial joints, the role of IL-23 is more complex. While elevated levels of IL-23 are found in the serum and synovial fluid of RA patients and are associated with disease activity, its direct causative role is less clear-cut compared to psoriasis.[8][9][10][11] Some studies suggest that other cytokine pathways may play a more dominant role in RA pathogenesis.[8]
Conversely, in inflammatory bowel disease, which encompasses Crohn's disease (CD) and ulcerative colitis (UC), the IL-23/Th17 pathway is a critical driver of intestinal inflammation.[3][12][13] Genetic studies have strongly linked polymorphisms in the IL23R gene to IBD susceptibility.[13] IL-23 promotes the production of pro-inflammatory cytokines in the gut mucosa, leading to the chronic intestinal inflammation and tissue damage characteristic of IBD.[12]
Quantitative Data Summary
The following tables summarize the quantitative data on IL-23 levels in patients with psoriasis, rheumatoid arthritis, and inflammatory bowel disease, as well as the clinical efficacy of IL-23 inhibitors in these conditions.
Table 1: IL-23 Levels in Autoimmune Diseases
| Disease | Sample Type | Patient IL-23 Level (pg/mL) | Healthy Control IL-23 Level (pg/mL) | Reference |
| Psoriasis | Serum | 8.33 ± 7.83 | 3.13 ± 3.11 | [14] |
| Psoriasis | Serum | Significantly higher than controls | - | [7][15] |
| Rheumatoid Arthritis | Serum | 19.12 ± 13.45 | 0.90 ± 0.63 | [11] |
| Rheumatoid Arthritis | Serum | 24.50 ± 13.98 | 5.98 ± 3.40 | [11] |
| Rheumatoid Arthritis | Synovial Fluid | Higher than in osteoarthritis patients | - | [9] |
| Inflammatory Bowel Disease (CD) | Serum | Median: 937.4 (IQR: 773.3–1477.4) | Median: 371.5 (IQR: 362.8–380.1) | [13] |
| Inflammatory Bowel Disease (UC) | Serum | 347.5 ± 130.8 | 233.5 ± 86.3 | [16] |
Table 2: Efficacy of IL-23 Inhibitors in Autoimmune Diseases
| Disease | Drug | Primary Endpoint | Efficacy | Reference |
| Psoriasis | Guselkumab | PASI 90 at Week 16 | 70.4% | [17] |
| Psoriasis | Risankizumab | PASI 90 at Week 52 | 95.24% | [18] |
| Psoriasis | Tildrakizumab | PASI 75 at Week 24 | 95.5% | [18] |
| Psoriatic Arthritis | Guselkumab, Risankizumab, Tildrakizumab | PASI ≤ 2 at Weeks 12-17 | 64.3% | [19] |
| Rheumatoid Arthritis | Ustekinumab, Guselkumab | ACR 20 at Week 28 | Not statistically significant vs. placebo | [20] |
| Inflammatory Bowel Disease (CD) | Risankizumab | Clinical Remission at Week 24 | 58.6% | [21][22] |
| Inflammatory Bowel Disease (CD) | Risankizumab | Endoscopic Remission at Week 48 | 31.8% | [21][22][23] |
| Inflammatory Bowel Disease (UC) | Mirikizumab | Clinical Remission (Induction) | OR = 5.19 vs. placebo | [24] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the study of IL-23's role in autoimmune diseases are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Human IL-23 in Serum
This protocol outlines the steps for quantifying the concentration of human IL-23 in serum samples using a sandwich ELISA kit.
Materials:
-
Human IL-23 ELISA Kit (e.g., R&D Systems Quantikine D2300B, Elabscience E-EL-H0107, or Abcam ab221837)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Stop solution
-
Distilled or deionized water
-
Serum samples
Procedure:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Plate Preparation: Determine the number of wells required for standards, samples, and controls.
-
Standard and Sample Addition: Add 100 µL of each standard, sample, and control into the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate each well and wash with wash buffer. Repeat the wash step as specified in the manual (usually 3-4 times).
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Washing: Repeat the wash step as described in step 5.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 20 minutes at room temperature).
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for the time recommended in the manual (e.g., 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-23 in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance and interpolating the sample absorbance values.
Flow Cytometry for Identification of Human Th17 Cells
This protocol describes the identification and quantification of Th17 cells (CD3+CD4+IL-17A+) from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Fluorescently conjugated antibodies: anti-CD3, anti-CD4, anti-IL-17A, and corresponding isotype controls
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Resuspend PBMCs in complete RPMI-1640 medium. Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-5 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain for surface markers by incubating the cells with fluorescently conjugated anti-CD3 and anti-CD4 antibodies for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Incubate the cells with fluorescently conjugated anti-IL-17A antibody or its isotype control in permeabilization buffer for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the lymphocyte population based on forward and side scatter, then on CD3+CD4+ T cells. Finally, quantify the percentage of IL-17A+ cells within the CD3+CD4+ population.[25]
Mandatory Visualizations
The following diagrams illustrate the IL-23 signaling pathway and a typical experimental workflow for studying IL-23.
Caption: IL-23 signaling pathway.
Caption: Experimental workflow for IL-23 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Interleukin 23/17 Axis in Psoriasis Management: A Comprehensive Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-23 orchestrating immune cell activation in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. d-nb.info [d-nb.info]
- 12. The Role of IL-23 in the Pathogenesis and Therapy of Inflammatory Bowel Disease [mdpi.com]
- 13. Serum Interleukin (IL)-23 and IL-17 Profile in Inflammatory Bowel Disease (IBD) Patients Could Differentiate between Severe and Non-Severe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The relation between the level of interleukin-23 with duration and severity of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adjusted treatment COMPArisons between guSelkumab and uStekinumab for treatment of moderate‐to‐severe plaque psoriasis: the COMPASS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guselkumab, Risankizumab, and Tildrakizumab in the Management of Psoriasis: A Review of the Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A randomised phase II study evaluating the efficacy and safety of subcutaneously administered ustekinumab and guselkumab in patients with active rheumatoid arthritis despite treatment with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 22. SEQUENCE: Risankizumab doubles endoscopic remission rates compared with ustekinumab in CD - Medical Conferences [conferences.medicom-publishers.com]
- 23. gi.org [gi.org]
- 24. medrxiv.org [medrxiv.org]
- 25. researchgate.net [researchgate.net]
Decoding the IL-23 Axis: A Comparative Guide to Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interaction between Interleukin-23 (IL-23) and its receptor subunits, IL-23R and IL-12Rβ1. Understanding the intricacies of this binding is pivotal for the development of targeted therapeutics for a range of autoimmune and inflammatory diseases. This document summarizes key quantitative binding data, details common experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.
Quantitative Analysis of IL-23 Receptor Binding
The affinity of IL-23 for its receptor components has been characterized by various biophysical techniques. The following table summarizes the reported equilibrium dissociation constants (Kd), providing a comparative overview of the binding strengths.
| Interacting Molecules | Experimental Technique | Reported Kd | Reference |
| IL-23 and IL-23R | Isothermal Titration Calorimetry (ITC) | 44 nM | [1][2] |
| IL-23 and IL-12Rβ1 | Isothermal Titration Calorimetry (ITC) | 2 µM | [1][2] |
| IL-23 and IL-23R/IL-12Rβ1 complex | NanoBRET | 27 pM | [3] |
| IL-23 (TMR-labeled) and IL-12Rβ1 | NanoBRET | >7-fold higher affinity than for IL-23R | [4] |
| IL-23 and IL-23R/IL-12Rβ1 complex | NanoBRET | 31.6 ± 7.7 pM (Ki of unlabeled IL-23) |
The IL-23 Signaling Cascade: A Step-by-Step Activation
The binding of IL-23 to its receptor complex initiates a downstream signaling cascade, primarily through the JAK-STAT pathway. This ultimately leads to the transcription of pro-inflammatory genes.
Caption: IL-23 signaling pathway upon receptor binding.
Experimental Methodologies
The characterization of the IL-23 and its receptor interaction relies on sophisticated biophysical and cell-based assays. Below are detailed protocols for two commonly employed techniques.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Experimental Workflow for SPR Analysis
Caption: A typical workflow for an SPR experiment.
Detailed Protocol:
-
Ligand and Analyte Preparation:
-
Express and purify recombinant human IL-23 and the extracellular domains of IL-23R and IL-12Rβ1.
-
Ensure high purity (>95%) and concentration accuracy of all proteins.
-
Prepare a dilution series of the analyte (IL-23) in a suitable running buffer (e.g., HBS-EP+).
-
-
Ligand Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the ligand (e.g., IL-23R) to the activated surface via amine coupling to achieve a target immobilization level.
-
Deactivate the remaining active esters on the surface with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared in parallel, following the same procedure but without ligand immobilization, to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject the analyte (IL-23) at various concentrations over the ligand-immobilized and reference flow cells.
-
Monitor the association of the analyte to the ligand in real-time.
-
After the association phase, switch to running buffer to monitor the dissociation of the analyte from the ligand.
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitted curves, determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Bioluminescence Resonance Energy Transfer (BRET) for In-Cellulo Interaction
BRET is a proximity-based assay that measures protein-protein interactions in living cells.
Detailed Protocol:
-
Plasmid Construction:
-
Generate expression vectors encoding one interacting partner (e.g., IL-23R) fused to a NanoLuciferase (NLuc) donor and the other partner (e.g., IL-12Rβ1 or IL-23) fused to a fluorescent acceptor (e.g., HaloTag or a fluorescent protein).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.
-
Co-transfect the cells with the donor and acceptor fusion protein expression plasmids. Include controls with donor only, acceptor only, and non-interacting protein pairs.
-
-
BRET Assay:
-
After 24-48 hours of expression, harvest the cells and resuspend them in a suitable assay buffer.
-
If using a HaloTag acceptor, label the cells with a fluorescent HaloTag ligand.
-
Add the NLuc substrate (e.g., furimazine) to the cell suspension.
-
Immediately measure the luminescence emission at two wavelengths: one corresponding to the donor emission peak and the other to the acceptor emission peak, using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio obtained from the donor-only control.
-
A significant increase in the BRET ratio in cells co-expressing the interacting partners compared to controls indicates a specific protein-protein interaction.
-
For competition assays to determine binding affinity (Ki), perform the BRET measurement in the presence of increasing concentrations of an unlabeled competitor (e.g., unlabeled IL-23).
-
References
- 1. Kinetic analysis of cytokine-mediated receptor assembly using engineered FC heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for IV-23
This document provides essential safety and logistical information for the proper disposal of the chemical substance designated as IV-23. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Spill Response
In the event of a spill or accidental release of this compound, immediate action is crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat.[1] In cases of significant spills, respiratory protection may be necessary.
-
Containment: For larger spills, dike the area with inert material such as sand or clay to prevent it from entering drains or sewers.[2]
-
Cleanup:
-
Decontamination: After the bulk of the spill has been removed, decontaminate the area. The specific cleaning agent will depend on the chemical nature of this compound. Following decontamination, flush the area with water.[2]
II. Standard Disposal Protocol
The disposal of this compound must be handled as hazardous waste, following all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Identification and Segregation
-
Identify: Classify this compound waste according to its hazardous properties (e.g., flammable, corrosive, reactive, toxic).
-
Segregate: Do not mix this compound waste with other incompatible waste streams.[5][6] For instance, flammable waste should be stored separately from oxidizers, and acidic waste should be segregated from caustic waste.[7]
Step 2: Containerization
-
Select Appropriate Container: Use a container that is compatible with this compound. The container must be in good condition, with no leaks or cracks, and have a tightly fitting screw cap.[5][8]
-
Labeling: Affix a "Hazardous Waste" label to the container.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name (this compound) and its components
-
The specific hazards (e.g., flammable, corrosive)
-
The date accumulation started
-
The name of the principal investigator or generator
-
Step 3: Storage
-
Accumulation Point: Store the waste container at a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[5][7]
-
Keep Closed: Keep the waste container closed at all times, except when adding waste.[5]
Step 4: Disposal Request
-
Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]
-
Manifest: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[9]
III. Quantitative Disposal Data
The following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Value/Guideline | Source |
| pH Range for Aqueous Waste | 5.0 - 9.0 | Institutional EHS Protocol |
| Maximum Container Size | 5 gallons (if filled within 60 days)[7] | University Disposal Guide[7] |
| Satellite Accumulation Limit | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | EPA Regulation[8] |
| Empty Container Rinsate | Collect as hazardous waste[6] | Hazardous Waste Guidelines[6] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 3. can.wrmeadows.com [can.wrmeadows.com]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. nswai.org [nswai.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. towson.edu [towson.edu]
- 9. enviroserve.com [enviroserve.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
